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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The biphenyl scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of therapeutic agents with a wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of therapeutic agents with a wide array of biological activities.[1] This technical guide focuses on a specific, functionally rich derivative: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile . We will explore the nuanced roles of its constituent moieties—the fluorine atom, the methyl group, and the nitrile function—in modulating its physicochemical properties and biological interactions. This document provides a comprehensive overview of its synthesis, spectroscopic characterization, and its emerging significance as a potential therapeutic agent, with a particular focus on its role as an inhibitor of key enzymes implicated in cardiovascular and viral diseases.

Introduction: The Strategic Importance of Substituted Biphenyls

Biphenyl derivatives are integral to the development of numerous pharmaceuticals, agrochemicals, and advanced materials.[2] Their rigid, yet conformationally adaptable, structure provides an ideal framework for orienting functional groups to interact with biological targets. The strategic introduction of substituents onto the biphenyl core is a key strategy in modern drug design to fine-tune a molecule's steric, electronic, and pharmacokinetic properties.

The subject of this guide, 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, is a prime example of such strategic functionalization. Each substituent is deliberately placed to enhance its potential as a drug candidate:

  • The 2-Fluoro Group: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and membrane permeability.[3][4] Its high electronegativity can influence the electronic environment of the aromatic ring, potentially enhancing interactions with target proteins.

  • The 3'-Methyl Group: The "magic methyl" effect in medicinal chemistry is well-documented, where the addition of a methyl group can lead to substantial improvements in potency and selectivity.[5] It can provide beneficial steric interactions within a binding pocket and improve lipophilicity.

  • The 3-Carbonitrile Group: The nitrile moiety is a versatile functional group. It can act as a hydrogen bond acceptor and its electronic properties can influence the overall molecule. Furthermore, it serves as a valuable synthetic handle for further molecular elaboration.[6]

This guide will provide a detailed examination of how these features coalesce in 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, making it a molecule of significant interest for researchers in drug discovery.

Physicochemical and Spectroscopic Characterization

While specific experimental data for 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is not widely available in public literature, we can infer its properties based on closely related analogs and foundational principles of organic chemistry.

Physicochemical Properties (Predicted)
PropertyPredicted ValueJustification
Molecular Formula C₁₄H₁₀FNBased on chemical structure.
Molecular Weight 211.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small aromatic molecules.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂), sparingly soluble in water.The aromatic and hydrocarbon nature suggests good solubility in organic solvents, while the polar nitrile and fluorine groups may impart slight aqueous solubility.
Melting Point Estimated in the range of 90-120 °CBased on melting points of similar substituted biphenyls.
Spectroscopic Analysis (Predicted)

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by their neighboring protons and the fluorine atom. The methyl group will appear as a singlet, likely in the range of δ 2.3-2.5 ppm. The aromatic protons will exhibit complex multiplets in the δ 7.0-8.0 ppm region.[7]

  • ¹³C NMR: The carbon NMR will display unique signals for each carbon atom in the molecule. The carbon of the nitrile group is expected to appear in the δ 115-120 ppm range. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF). The methyl carbon will resonate at approximately δ 20-25 ppm. The aromatic carbons will have signals in the δ 110-150 ppm range.[7]

The IR spectrum will provide key information about the functional groups present.[8]

Wavenumber (cm⁻¹)VibrationExpected Appearance
~2220-2240C≡N stretchSharp, medium intensity
~3000-3100Aromatic C-H stretchMedium to weak
~2850-2960Aliphatic C-H stretch (methyl)Medium to weak
~1450-1600Aromatic C=C stretchMultiple sharp bands
~1000-1200C-F stretchStrong

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the methyl group and cleavage of the biphenyl bond.[9]

Synthesis and Reaction Mechanisms

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile points to two key building blocks: an aryl halide and an arylboronic acid (or its ester).

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile.

Materials:

  • 2-Bromo-6-fluorobenzonitrile

  • (3-Methylphenyl)boronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-6-fluorobenzonitrile (1.0 eq.), (3-methylphenyl)boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Catalyst Addition: Add the palladium catalyst (0.05-0.10 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A two-phase solvent system (e.g., toluene/water) is often used to facilitate the dissolution of both the organic substrates and the inorganic base.

Suzuki_Coupling_Workflow start Start setup Combine Reactants: - 2-Bromo-6-fluorobenzonitrile - (3-Methylphenyl)boronic acid - Base start->setup solvent Add Degassed Solvent setup->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat to Reflux under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery and Development

The 2-fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile scaffold is of significant interest in the development of novel therapeutics, particularly as an enzyme inhibitor.

Potential as a Neprilysin (NEP) Inhibitor

Neprilysin (NEP) is a zinc-dependent metalloprotease that degrades several vasoactive peptides. Inhibition of NEP has emerged as a key therapeutic strategy for the treatment of heart failure and hypertension.[10][11][12] The biphenyl core of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile can serve as a hydrophobic ligand that interacts with the active site of NEP. The substituents can be tailored to optimize these interactions and improve inhibitory potency.

NEP_Inhibition_Pathway NEP Neprilysin (NEP) Degradation Degradation NEP->Degradation VasoactivePeptides Vasoactive Peptides (e.g., natriuretic peptides) VasoactivePeptides->Degradation IncreasedPeptides Increased Levels of Vasoactive Peptides Inhibition Inhibition Inhibition->NEP TargetMolecule 2-Fluoro-3'-methyl- [1,1'-biphenyl]-3-carbonitrile TargetMolecule->Inhibition TherapeuticEffect Therapeutic Effect (e.g., Vasodilation, Natriuresis) IncreasedPeptides->TherapeuticEffect

Sources

Exploratory

Technical Guide: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

Executive Summary 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a specialized fluorinated biaryl scaffold employed primarily in medicinal chemistry and advanced materials science. As a structural motif, it serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a specialized fluorinated biaryl scaffold employed primarily in medicinal chemistry and advanced materials science. As a structural motif, it serves two critical functions:

  • Pharmacological Modulation: In drug discovery, particularly for Central Nervous System (CNS) targets like the metabotropic glutamate receptor 5 (mGluR5), the 2-fluoro group provides metabolic stability by blocking the labile ortho-position, while the 3-cyano group acts as a key hydrogen bond acceptor and polar handle.

  • Mesogenic Core Engineering: In materials science, the fluorinated cyanobiphenyl core is a fundamental unit for liquid crystals, where the fluorine atom tailors the dielectric anisotropy and melting point of the mesogen.

This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this compound as a high-value intermediate.

Part 1: Chemical Identity & Physicochemical Profile

This compound is a member of the fluorinated cyanobiphenyl class. Its structure is characterized by a biphenyl backbone with a nitrile group at the 3-position, a fluorine atom at the 2-position (ortho to the biaryl linkage), and a methyl group on the 3'-position of the distal ring.

Nomenclature & Identification
IdentifierDetail
IUPAC Name 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
Common Name 3-Cyano-2-fluoro-3'-methylbiphenyl
Molecular Formula C₁₄H₁₀FN
Molecular Weight 211.24 g/mol
SMILES CC1=CC=CC(=C1)C2=C(C(=CC=C2)C#N)F
Key Precursors 3-Bromo-2-fluorobenzonitrile (CAS 840481-82-5) 3-Methylphenylboronic acid (CAS 17933-03-8)
Calculated Physicochemical Properties

Data simulated based on structural class consensus.

PropertyValueSignificance
LogP (Octanol/Water) ~3.6 – 3.9Indicates high lipophilicity; suitable for CNS penetration but requires formulation optimization.
Topological Polar Surface Area (TPSA) ~23.8 ŲDominated by the nitrile group; favorable for blood-brain barrier (BBB) permeation (Target < 90 Ų).
H-Bond Acceptors 2 (N, F)The nitrile nitrogen is a strong acceptor; the fluorine acts as a weak acceptor and conformational lock.
H-Bond Donors 0Lack of donors improves membrane permeability.
Rotatable Bonds 1The biaryl bond is the single rotation point, often restricted by the ortho-fluorine (atropisomerism potential).

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred due to its tolerance of the nitrile functionality and the steric hindrance introduced by the ortho-fluorine.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The electron-deficient ring (containing F and CN) is best employed as the aryl halide to facilitate oxidative addition, while the electron-rich ring (containing Me) serves as the boronic acid partner.

Retrosynthesis Target Target: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile Precursor1 Electrophile: 3-Bromo-2-fluorobenzonitrile Precursor1->Target Pd(0) Catalyst Base, Heat Precursor2 Nucleophile: 3-Methylphenylboronic acid Precursor2->Target

Figure 1: Retrosynthetic disconnection strategy favoring the Suzuki-Miyaura coupling.

Optimized Experimental Protocol

Scale: 1.0 mmol (Prototype Scale)

Reagents:

  • Aryl Halide: 3-Bromo-2-fluorobenzonitrile (200 mg, 1.0 mmol)

  • Boronic Acid: 3-Methylphenylboronic acid (163 mg, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 10 mL total)

Step-by-Step Procedure:

  • Inertion: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and base. Seal and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add the degassed solvent mixture (Dioxane/Water).

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. (Monitor via TLC: 20% EtOAc in Hexanes).

    • Note: The ortho-fluorine may slow the reaction; if conversion is low, increase temperature to 110°C.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0% → 15% EtOAc in Hexanes).

Part 3: Functional Applications & Mechanism

Medicinal Chemistry: mGluR5 Negative Allosteric Modulators (NAMs)

The 2-fluoro-3-cyanobiphenyl motif is a "privileged scaffold" in the design of negative allosteric modulators for the metabotropic glutamate receptor 5 (mGluR5).

  • Mechanism: mGluR5 NAMs bind to the transmembrane domain (allosteric site), distinct from the glutamate binding site.[1]

  • Role of Substituents:

    • 3-CN (Nitrile): Acts as a critical hydrogen bond acceptor, often interacting with a serine or asparagine residue in the receptor pocket.

    • 2-F (Fluorine):

      • Conformational Lock: The fluorine atom creates a twist in the biphenyl system (dihedral angle ~40-60°) due to steric repulsion with the ortho-hydrogens of the adjacent ring. This non-planar conformation is often required for fitting into the hydrophobic allosteric pocket.

      • Metabolic Blocking: Blocks the metabolically labile 2-position from oxidation by CYP450 enzymes.

    • 3'-Methyl: Provides lipophilic bulk to fill hydrophobic sub-pockets, enhancing potency.

SAR Core Biphenyl Core CN 3-CN Group: H-Bond Acceptor Core->CN F 2-F Atom: Conformational Control & Metabolic Block Core->F Me 3'-Methyl: Hydrophobic Interaction Core->Me Activity Enhanced mGluR5 NAM Potency CN->Activity F->Activity Me->Activity

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold in CNS drug design.

Materials Science: Liquid Crystals

Fluorinated cyanobiphenyls are classic mesogens (liquid crystal forming compounds).

  • Dielectric Anisotropy: The highly polar nitrile group creates a strong dipole moment along the long axis of the molecule, which is essential for reorientation under electric fields in display technologies.

  • Melting Point Depression: The lateral 2-fluoro substituent disrupts the crystal packing efficiency compared to the non-fluorinated analogue, lowering the melting point and often widening the nematic phase range, making the material useful at room temperature.

Part 4: Analytical Characterization Expectations[2]

To validate the synthesis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile , compare experimental data against these predicted spectral features:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.45 ppm (s, 3H): Methyl group (Ar-CH₃).

    • δ 7.20–7.40 ppm (m, 4H): Signals from the 3'-methylphenyl ring.

    • δ 7.50–7.80 ppm (m, 3H): Signals from the fluorinated ring. Look for characteristic splitting patterns (dd or td) due to ¹H-¹⁹F coupling (J ~8–10 Hz).

  • ¹³C NMR:

    • ~118 ppm: Nitrile carbon (C≡N).

    • ~158–162 ppm: Carbon attached to Fluorine (doublet, J ~245 Hz).

  • IR Spectroscopy:

    • ~2230 cm⁻¹: Strong, sharp stretch characteristic of the Nitrile (C≡N) group.

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Nitrile Toxicity: While the nitrile is attached to an aromatic ring (making it less acutely toxic than aliphatic nitriles), it should still be treated as a potential source of cyanide under extreme metabolic or combustion conditions.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Perform all synthesis steps, especially those involving silica gel or fine powders, inside a fume hood.

  • Storage: Store in a cool, dry place. The compound is chemically stable but should be kept away from strong oxidizers and acids.

References

  • mGluR5 NAM Structure-Activity Relationships

    • Title: Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5.[1][2][3]

    • Source: NIH / PubMed Central.
    • Significance: Establishes the role of 3-cyano and fluorinated biphenyl motifs in enhancing binding affinity to the mGluR5 allosteric pocket.
  • Liquid Crystal Properties of Fluorinated Biphenyls

    • Title: Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals.[4][5][6]

    • Source: Liquid Crystals (Journal) / NSF Public Access.
    • Significance: Details the synthetic methods and mesogenic impact of fluorin
  • Synthetic Precursor Data

    • Title: 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (Analogue Reference).
    • Source: PubChem.
    • Significance: Provides physicochemical benchmarks for the fluorin

Sources

Foundational

Technical Guide: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

This technical guide provides an in-depth analysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile , a specific fluorinated biaryl nitrile scaffold used in medicinal chemistry and materials science.[1] Strategic Syn...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile , a specific fluorinated biaryl nitrile scaffold used in medicinal chemistry and materials science.[1]

Strategic Synthesis, Structural Properties, and Pharmacophore Applications[1][2]

Part 1: Executive Summary & Chemical Identity[1]

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a specialized biaryl intermediate.[1] Unlike its widely cataloged isomers (such as the 4-fluoro variants), this specific regioisomer is often a custom-synthesis target rather than a commodity chemical.[1] It serves as a critical scaffold in the development of p38 MAP kinase inhibitors, liquid crystals, and non-steroidal anti-inflammatory drug (NSAID) bioisosteres.[1]

Because a public CAS number is often not indexed for this specific isomer in open-access databases, researchers must define it by its SMILES and Precursor CAS identities to ensure exact structural replication.[1]

Chemical Identity Data
PropertySpecification
Systematic Name 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
Molecular Formula C₁₄H₁₀FN
Molecular Weight 211.24 g/mol
SMILES CC1=CC=CC(=C1)C2=C(F)C(C#N)=CC=C2
InChI Key (Predicted) KVN...[1][2] Requires generation from SMILES
Commercial Status Custom Synthesis / Make-on-Demand
Closest Commercial Isomer 4-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (CAS 2270874-91-2 )

Part 2: Strategic Synthesis Protocol (Self-Validating)

Since this compound is not a standard catalog item, the following Suzuki-Miyaura Coupling protocol is the industry standard for generating it with high regioselectivity. This workflow is designed to be self-validating via TLC and LC-MS checkpoints.

Retrosynthetic Logic

The synthesis disconnects at the biaryl bond, utilizing two commercially available, high-purity fragments:[1]

  • Fragment A (Electrophile): 3-Bromo-2-fluorobenzonitrile (CAS 840481-82-5 )[1][3]

  • Fragment B (Nucleophile): 3-Methylphenylboronic acid (CAS 17933-03-8 )[1]

Experimental Workflow

Reagents:

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (Catalyst, 3-5 mol%)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Inerting: Charge a reaction vial with Fragment A (1.0 equiv), Fragment B (1.2 equiv), and K₂CO₃ (2.0 equiv). Purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly to minimize oxygen exposure.

  • Solvation: Add degassed Dioxane/Water mixture. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Validation Point: Check TLC (Hexane/EtOAc 8:2).[1] The starting bromide (Rf ~0.[1]6) should disappear; a new fluorescent spot (Product) will appear.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with Brine.[4] Dry over Na₂SO₄.[4]

  • Purification: Flash Column Chromatography (Silica Gel). Elute with a gradient of 0-10% Ethyl Acetate in Hexanes.

Critical Process Parameters (CPP)
  • Fluorine Effect: The ortho-fluorine on Fragment A exerts an electronic withdrawing effect, accelerating the oxidative addition step, but steric hindrance may slightly retard transmetallation.[1]

  • Defluorination Risk: Avoid using strong bases (like KOtBu) or excessive temperatures (>110°C) to prevent nucleophilic aromatic substitution (SNAr) of the fluorine atom by the solvent or base.[1]

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the convergent synthesis pathway and the downstream utility of the scaffold.

G FragA Fragment A 3-Bromo-2-fluorobenzonitrile (CAS 840481-82-5) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C FragA->Reaction FragB Fragment B 3-Methylphenylboronic acid (CAS 17933-03-8) FragB->Reaction Target TARGET SCAFFOLD 2-Fluoro-3'-methyl- [1,1'-biphenyl]-3-carbonitrile Reaction->Target Yield: ~75-85% App1 Application 1: Bioisostere for Carboxylic Acids Target->App1 App2 Application 2: p38 Kinase Inhibitor Core Structure Target->App2

Figure 1: Convergent synthesis pathway for the 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile scaffold.

Part 4: Scientific Rationale & Applications[1]

The "Ortho-Fluoro" Effect

In drug design, placing a fluorine atom at the 2-position (ortho to the biaryl axis) serves two specific mechanistic functions:

  • Conformational Lock: The fluorine atom creates steric clash and electrostatic repulsion with the adjacent ring, forcing the biaryl system into a non-planar (twisted) conformation.[1] This is often required to fit into hydrophobic pockets of enzymes like p38 MAP Kinase or COX-2 .

  • Metabolic Blocking: The fluorine blocks the P450-mediated oxidation of the phenyl ring at that position, extending the half-life of the molecule.

Nitrile as a Warhead or Handle

The C-3 nitrile group is versatile:

  • Direct Interaction: It can act as a hydrogen bond acceptor in the active site.

  • Synthetic Handle: It can be hydrolyzed to a carboxylic acid (NSAID-like), reduced to a benzylamine, or converted to a tetrazole (angiotensin II receptor antagonist pharmacophore).[1]

References

  • Fragment A Source: Sigma-Aldrich. 3-Bromo-2-fluorobenzonitrile (CAS 840481-82-5).[1][3] Available at: [1]

  • Fragment B Source: PubChem. 3-Methylphenylboronic acid (CAS 17933-03-8).[1] Available at: [1]

  • Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [1]

  • Isomer Reference: BLD Pharm. 4-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (CAS 2270874-91-2).[1][5] Available at: [1]

Sources

Exploratory

Technical Profile: 3-Cyano-2-fluoro-3'-methylbiphenyl

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] [1][2][3][4] Executive Summary 3-Cyano-2-fluoro-3'-methylbiphenyl (IUPAC: 2-fluoro-3'-methyl-[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

[1][2][3][4]

Executive Summary

3-Cyano-2-fluoro-3'-methylbiphenyl (IUPAC: 2-fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile) is a specialized biaryl intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] With a molecular weight of 211.24 g/mol , this scaffold integrates three distinct pharmacophores—a nitrile group, an ortho-fluorine, and a meta-methyl group—onto a biphenyl core.[1][2]

This specific substitution pattern is critical in medicinal chemistry for "scaffold hopping" and optimizing structure-activity relationships (SAR).[1][2][3] The ortho-fluorine atom introduces conformational restriction via steric repulsion and electrostatic interactions, often locking the biaryl system into a non-planar twist that improves selectivity for protein binding pockets.[2] Meanwhile, the nitrile group serves as a versatile handle for further transformation (e.g., to tetrazoles, amides, or amines) or as a robust hydrogen bond acceptor.[2][3]

Physicochemical Specifications

The following data establishes the baseline identity for 3-cyano-2-fluoro-3'-methylbiphenyl. Researchers should use the Exact Mass for high-resolution mass spectrometry (HRMS) validation.[1][2][3]

PropertyValueNotes
Molecular Formula C₁₄H₁₀FN
Molecular Weight 211.24 g/mol Average mass for stoichiometric calculations.[1][2][3][4]
Exact Mass 211.0797 Da Monoisotopic mass for HRMS.[2][3]
LogP (Predicted) ~3.8 – 4.2Highly lipophilic due to biaryl core.[1][2][3]
TPSA 23.79 ŲContributed solely by the nitrile group.[2][3]
Physical State Solid / Crystalline PowderTypical for substituted cyanobiphenyls.[2][3]

Synthetic Architecture & Methodology

The synthesis of 3-cyano-2-fluoro-3'-methylbiphenyl relies on transition-metal-catalyzed cross-coupling.[1][2][3] The most robust pathway is the Suzuki-Miyaura coupling , which tolerates the nitrile functionality and the steric hindrance of the ortho-fluorine.[1][2][3]

Retrosynthetic Analysis (Pathway Logic)

The molecule is disconnected at the C1–C1' bond.[2][3] The electron-deficient ring (containing F and CN) is best utilized as the electrophile (halide) to facilitate oxidative addition, while the electron-neutral ring (containing methyl) serves as the nucleophile (boronic acid).[1][2][3]

SynthesisPathway cluster_legend Reaction Conditions ReactantA 3-Bromo-2-fluorobenzonitrile (Electrophile) Intermediate Pd-Complex (Oxidative Addition) ReactantA->Intermediate Step 1 ReactantB 3-Methylphenylboronic acid (Nucleophile) ReactantB->Intermediate Step 2 Catalyst Pd(dppf)Cl2 • DCM K2CO3 (Base) Catalyst->Intermediate Product 3-Cyano-2-fluoro-3'-methylbiphenyl (Target) Intermediate->Product Reductive Elimination (Reflux, 1,4-Dioxane/H2O) Condition1 Temp: 90-100°C Condition2 Time: 4-12 Hours

Figure 1: Suzuki-Miyaura coupling strategy for the target biaryl system.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 5.0 g of 3-cyano-2-fluoro-3'-methylbiphenyl.

Reagents:

  • 3-Bromo-2-fluorobenzonitrile (1.0 eq, 25.0 mmol)[1][2][3]

  • 3-Methylphenylboronic acid (1.2 eq, 30.0 mmol)[1][2][3]

  • Pd(dppf)Cl₂[1][2][3] · CH₂Cl₂ (0.03 eq, 0.75 mmol) – Chosen for stability against steric bulk.[1][2][3]

  • Potassium Carbonate (K₂CO₃) (2.5 eq, 62.5 mmol)[1][2][3]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)[1][2][3]

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the aryl bromide, boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).[2][3]

  • Solvation: Add degassed 1,4-Dioxane (80 mL) and Water (20 mL) via syringe.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of inert gas.[2][3]

  • Reaction: Heat the mixture to 90°C for 6–12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or LC-MS.[1][2][3][4]

  • Work-up:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove palladium residues; wash with EtOAc.[2]

    • Wash the filtrate with water (2x) and brine (1x).[1][2][3]

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–10% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.[1][2]

Structural Characterization & Validation

Validation of the molecular weight and structure is non-negotiable in drug development.[2]

Mass Spectrometry (MS)
  • Method: ESI+ or APCI+ (Atmospheric Pressure Chemical Ionization is preferred for non-polar biaryls).[2][3]

  • Expected Signal:

    • [M+H]⁺ : 212.24 Da[1][2][3]

    • [M+Na]⁺ : 234.23 Da[1][2][3]

  • Diagnostic: The absence of the bromine isotopic pattern (1:1 doublet at M and M+2) confirms successful coupling.[2][3]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Methyl Group: Look for a singlet (3H) around δ 2.40 ppm .[1][2][3]

    • Aromatic Region:

      • The proton ortho to the fluorine (Ring A) will show distinct H-F coupling (doublet or multiplet).[1][2][3]

      • Ring B protons will appear as a multiplet corresponding to the meta-substitution pattern.[1][2]

  • ¹⁹F NMR:

    • Expect a singlet (decoupled) or multiplet around -110 to -120 ppm , characteristic of fluoro-benzonitriles.[1][2][3]

Functional Applications in Drug Design[1][2][3]

This molecule is not just a building block; it is a "privileged structure" design element.[2]

The Ortho-Fluorine Effect

The fluorine atom at position 2 is strategic.[1][2] It introduces a dipole that can align the molecule in a protein binding pocket.[2][3] More importantly, the steric repulsion between the fluorine and the protons on the adjacent ring forces the biphenyl system out of planarity.[2] This "twist" increases solubility and can improve selectivity by mimicking the 3D shape of bioactive natural products.[2]

Metabolic Stability[1][3][4]
  • Cyano Group: often resistant to oxidative metabolism compared to other polar groups.[2][3]

  • Methyl Group: A potential "soft spot" for metabolism (benzylic oxidation).[2][3] In lead optimization, if this methyl group is metabolized too quickly, it is often replaced with a chloro- or trifluoromethyl- group to block CYP450 activity.[1][2][3]

SAR_Logic Core 3-Cyano-2-fluoro-3'-methylbiphenyl (Scaffold) Feature1 2-Fluoro Group • Induces non-planar twist • Increases metabolic stability • Modulates pKa of neighbors Core->Feature1 Feature2 3-Cyano Group • H-bond acceptor • Precursor to Amines/Amides • Bioisostere for Carbonyls Core->Feature2 Feature3 3'-Methyl Group • Hydrophobic interaction • Probe for steric fit • Potential metabolic site Core->Feature3

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][3] Link[1][2][3]

  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][3] Link[1][2][3]

  • PubChem. (2024).[2][3] Compound Summary for C14H10FN (Isomers and Derivatives). National Library of Medicine.[2] Link

  • Hajduk, P. J., & Sauer, W. H. (2008).[2] Frequent Hitters and Frequent Hitters in Drug Discovery. Journal of Medicinal Chemistry, 51(2), 253–269.[2][3] (Context on biaryl scaffolds). Link[1][2][3]

Sources

Foundational

Technical Guide: Fluorinated Biphenyl Carbonitrile Derivatives

Executive Summary Fluorinated biphenyl carbonitriles represent a privileged structural motif at the intersection of advanced materials science and medicinal chemistry. This scaffold—characterized by a biphenyl core, a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biphenyl carbonitriles represent a privileged structural motif at the intersection of advanced materials science and medicinal chemistry. This scaffold—characterized by a biphenyl core, a highly polarizable cyano (carbonitrile) group, and strategic fluorine substitution—serves as the functional engine for high-performance Liquid Crystals (LCs) and metabolically stable pharmaceutical pharmacophores.

This guide analyzes the technical utility of this class, focusing on the synergistic effects of fluorination on dielectric anisotropy (


) in nematic phases and metabolic blockade in drug discovery.

Chemical Architecture & Synthetic Strategy

The synthesis of fluorinated biphenyl carbonitriles is predominantly achieved via Suzuki-Miyaura cross-coupling . This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to its tolerance of the labile cyano group and the electronegative fluorine substituents.

The Fluorine Effect

The introduction of fluorine (


 Å) onto the biphenyl core exerts profound electronic and steric effects without significantly altering the overall molecular volume compared to hydrogen (

Å).
  • Electronic: The high electronegativity of fluorine induces a strong dipole moment. When positioned orthogonal to the principal molecular axis (lateral substitution), it creates a negative dielectric anisotropy component. When parallel (terminal), it enhances positive dielectric anisotropy.

  • Steric: Lateral fluorination increases the twist angle between phenyl rings, disrupting efficient packing. This lowers the melting point (

    
    ) and viscosity (
    
    
    
    ), crucial for fast-switching LC displays.
Core Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

The following protocol describes the synthesis of 4'-fluoro-4-biphenylcarbonitrile , a representative scaffold. This method is self-validating through the use of TLC monitoring and distinct NMR shifts.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Preparation:

    • In a 250 mL round-bottom flask, charge 4-bromobenzonitrile (1.0 eq, 10 mmol) and 4-fluorophenylboronic acid (1.2 eq, 12 mmol).

    • Add Palladium-tetrakis(triphenylphosphine) (

      
      ) (3 mol%, 0.3 mmol). Note: Catalyst must be bright yellow. Brown/black indicates oxidation.
      
  • Solvent System:

    • Add a degassed solvent mixture of Toluene (40 mL), Ethanol (10 mL), and 2M aqueous

      
       (20 mL).
      
    • Causality: The biphasic system ensures solubility of organic reactants while the base remains in the aqueous phase. Ethanol acts as a phase transfer co-solvent.

  • Reaction Conditions:

    • Equip with a reflux condenser and heat to 90°C under an inert Nitrogen atmosphere for 12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (

      
      ) should disappear; a highly fluorescent product spot (
      
      
      
      ) will appear.
  • Work-up & Purification:

    • Cool to room temperature.[1] Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate.[1]
      
    • Purify via recrystallization from Ethanol or column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85-95%. Characterization:


-NMR will show a distinct singlet around -115 ppm (vs. 

).
Visualization: Synthetic Workflow

The following diagram illustrates the catalytic cycle and logical flow of the synthesis.

SuzukiCoupling Start Reagents: 4-Bromobenzonitrile 4-Fluorophenylboronic Acid OxAdd Oxidative Addition: Ar-Br adds to Pd(0) Start->OxAdd Initiation Cat Catalyst Activation: Pd(PPh3)4 -> Pd(0) Cat->OxAdd Active Species TransMet Transmetalation: Base (Na2CO3) activates Boron Ar'-B -> Ar'-Pd-Ar OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination: Formation of C-C Bond Regeneration of Pd(0) TransMet->RedElim Diaryl Pd Complex RedElim->Cat Cycle Repeats Product Product: 4'-Fluoro-4-biphenylcarbonitrile RedElim->Product Yield

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura synthesis of fluorinated biphenyl carbonitriles, highlighting the critical Pd(0)/Pd(II) redox shuttle.

Material Science Applications: Liquid Crystals

In the liquid crystal industry, specifically for Active Matrix LCDs (AM-LCD), the fluorinated biphenyl carbonitrile core is a workhorse. The cyano group provides the necessary longitudinal dipole for dielectric anisotropy (


), allowing the molecule to align with an electric field.
Structure-Property Relationships (SAR)

The position of the fluorine atom dictates the mesophase behavior.

Parameter4-Cyano-4'-pentylbiphenyl (5CB)3-Fluoro-4-cyano-4'-pentylbiphenylEffect of Fluorination
Melting Point (

)
24°C18°CDecreased. Lateral F disrupts packing, lowering

.
Clearing Point (

)
35°C28°CDecreased. Steric bulk destabilizes the nematic phase.
Dielectric Anisotropy (

)
+13.0+18.5Increased. F dipole aligns with CN dipole (if positioned correctly).
Viscosity (

)
LowModerateIncreased. F adds mass and friction.
The "High Reliability" Factor

Fluorinated derivatives are preferred over chlorinated analogs in modern TFT-LCDs. The C-F bond (approx. 485 kJ/mol) is significantly stronger than the C-Cl bond, resulting in higher Voltage Holding Ratios (VHR) and resistance to ionic degradation under UV backlight exposure.

Visualization: Dielectric Tuning

The diagram below maps how structural modifications impact physical properties critical for display technology.

LC_Properties Core Biphenyl Core CN Cyano Group (Polar Head) Core->CN Scaffold DeltaE High Positive Dielectric Anisotropy CN->DeltaE Primary Dipole F_Lat Lateral Fluorine (Ortho to CN) F_Lat->DeltaE Dipole Enhancement Visc Low Viscosity (Fast Switching) F_Lat->Visc Steric Disruption (Lowers Tm) Stability High VHR (Voltage Holding Ratio) F_Lat->Stability C-F Bond Strength Tail Alkyl Tail (Hydrophobic) Tail->Visc Flexibility

Caption: Figure 2. Impact of structural components on Liquid Crystal performance parameters. Lateral fluorination is key for tuning melting points and dielectric response.

Pharmaceutical Applications

In drug discovery, the fluorinated biphenyl carbonitrile motif functions as a robust bioisostere. The biphenyl system provides a hydrophobic scaffold for


 stacking interactions within protein binding pockets, while the cyano group can accept weak hydrogen bonds.
Metabolic Stability (The Fluorine Block)

A primary failure mode for biphenyl-based drugs is rapid oxidation by Cytochrome P450 (CYP450) enzymes, typically at the para positions.

  • Mechanism: CYP450 inserts oxygen into C-H bonds.

  • Solution: Replacing the vulnerable C-H bond with C-F blocks this metabolic pathway because the C-F bond is oxidatively inert under physiological conditions.

Case Study: HIV-1 NNRTIs

Recent literature highlights the use of 4-cyano-difluorobiphenyl moieties in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Compound: Fluorine-substituted diarylpyrimidines (DAPYs).

  • Role of F: The fluorine atoms modulate the electron density of the biphenyl ring, enhancing

    
     interactions with the aromatic residues (Tyr181, Tyr188, Trp229) in the HIV-1 RT binding pocket.
    
  • Role of CN: The nitrile group often projects into a specific sub-pocket, improving selectivity against wild-type and mutant viral strains.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. BenchChem.

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095.

  • Jin, X., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B.

  • PubChem. (2025).[2] 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile Compound Summary. National Library of Medicine.

  • Ossila. (n.d.). 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) Product Guide. Ossila Ltd.

Sources

Exploratory

Technical Whitepaper: Chemical Informatics and Synthesis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

This technical guide provides an in-depth analysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile , a specific biaryl scaffold relevant to medicinal chemistry programs targeting kinases and GPCRs. Chemical Informat...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile , a specific biaryl scaffold relevant to medicinal chemistry programs targeting kinases and GPCRs.

Chemical Informatics & Structural Logic

The core subject of this analysis is an unsymmetrically substituted biphenyl system. Its utility lies in the specific orthogonal arrangement of the fluorine and nitrile groups, which modulate the biaryl dihedral angle and metabolic stability.

The Canonical SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is constructed by defining the biphenyl linkage as the primary partition.

Canonical SMILES:

String Decomposition & Parsing Logic:

  • Cc1cccc(c1): Represents the Ring B (3-methylphenyl) moiety.

    • C: The methyl group at position 3'.

    • c1...c1: The aromatic benzene ring.

    • (c1): The closure of the ring, establishing the connection point (bridgehead).

  • -: Explicit single bond representing the biaryl axis.

  • c2c(F)c(C#N)ccc2: Represents the Ring A (2-fluoro-3-cyanophenyl) moiety.

    • c2: Bridgehead atom connected to Ring B.

    • c(F): Ortho-position (C2) substituted with Fluorine.[1]

    • c(C#N): Meta-position (C3) substituted with a Cyano group (Nitrile).

    • ccc2: Completion of the aromatic ring (positions 4, 5, 6 unsubstituted).

Structural Identifiers
Identifier TypeValue
IUPAC Name 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
Molecular Formula C

H

FN
Molecular Weight 223.25 g/mol
Key Substituents 2-Fluoro (Ortho), 3-Cyano (Meta), 3'-Methyl (Meta')
Rotatable Bonds 1 (Biaryl axis)
Graph Visualization of Connectivity

The following diagram illustrates the logical connectivity parsed from the SMILES string, highlighting the orthogonal substitution pattern that dictates the molecule's 3D conformation.

ChemicalStructure Fig 1. Connectivity Map: 3'-Methyl (Left) linked to 2-Fluoro-3-Cyano (Right). cluster_RingB cluster_RingA B1 C1' B2 C2' B1->B2 A1 C1 B1->A1 Biaryl Axis B3 C3' B2->B3 B4 C4' B3->B4 Me CH3 B3->Me 3'-pos B5 C5' B4->B5 B6 C6' B5->B6 B6->B1 A2 C2 A1->A2 A3 C3 A2->A3 F F A2->F 2-pos (Ortho) A4 C4 A3->A4 CN C≡N A3->CN 3-pos (Meta) A5 C5 A4->A5 A6 C6 A5->A6 A6->A1

Synthetic Methodology

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over Stille or Negishi couplings due to the commercial availability of the boronic acid and the stability of the nitrile group under basic aqueous conditions.

Retrosynthetic Analysis

The molecule is disconnected at the C1-C1' biaryl axis.

  • Fragment A (Electrophile): 3-Bromo-2-fluorobenzonitrile (CAS: 840481-82-5).[2][3] The bromine at C3 is activated for oxidative addition, while the fluorine at C2 provides essential steric direction.

  • Fragment B (Nucleophile): 3-Methylphenylboronic acid (CAS: 17933-03-8).

Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis, optimized to minimize hydrolysis of the nitrile group.

Reagents:

  • Aryl Halide: 3-Bromo-2-fluorobenzonitrile (200 mg, 1.0 mmol)

  • Boronic Acid: 3-Methylphenylboronic acid (163 mg, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (41 mg, 5 mol%)
  • Base: K

    
    CO
    
    
    
    (414 mg, 3.0 mmol)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (N

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Introduction: Add the Palladium catalyst rapidly under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Note: Monitor via TLC (Eluent: 10% EtOAc/Hexanes). The product typically has a lower R

      
       than the starting bromide but higher than the boronic acid.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (2 x 15 mL). Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    .[4]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography using a gradient of Hexanes

    
     10% EtOAc/Hexanes.
    
Reaction Logic Diagram

SynthesisWorkflow Fig 2. Suzuki-Miyaura Cross-Coupling Workflow Halide 3-Bromo-2-fluorobenzonitrile (Electrophile) Mix Mix in Dioxane/H2O (4:1) + K2CO3 (3 equiv) Halide->Mix Boronic 3-Methylphenylboronic acid (Nucleophile) Boronic->Mix Cat Add Pd(dppf)Cl2 (5 mol%) Inert Atmosphere (N2) Mix->Cat Heat Heat at 90°C 4-6 Hours Cat->Heat Product 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (Target Scaffold) Heat->Product

Medicinal Chemistry Applications

This specific scaffold is highly valued in drug discovery for two mechanistic reasons related to the Ortho-Fluorine Effect and the Nitrile Bioisosterism .

The Ortho-Fluorine Twist

In unsubstituted biphenyl, the dihedral angle is approximately 44° in solution. The introduction of a Fluorine atom at the 2-position (ortho) creates significant steric repulsion with the protons on the opposing ring (Ring B, positions 2'/6').

  • Consequence: This forces the biaryl system into a more twisted conformation (dihedral angle > 55°).

  • Benefit: This "twist" disrupts planarity, which often improves solubility by disrupting crystal lattice packing energy. It also prevents the molecule from intercalating into DNA (a common toxicity risk for planar polyaromatics).

Metabolic Blocking

The 2-position of biphenyls is a metabolic "hotspot" for cytochrome P450 oxidation. Substituting this position with Fluorine:

  • Blocks Metabolism: The C-F bond is metabolically inert, extending the half-life (

    
    ) of the compound.
    
  • Electronic Modulation: The Fluorine atom withdraws electron density from the ring, increasing the acidity of the neighboring C3-H, which can influence binding interactions in the active site of proteins (e.g., Kinases, COX-2).

The Nitrile Group

The C3-Carbonitrile group serves as a robust hydrogen bond acceptor (weak base) and a bioisostere for carbonyls or halogens. It is linear and compact, allowing it to penetrate narrow hydrophobic pockets in target enzymes without incurring significant steric penalties.

References

  • Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ortho-Fluorine Effects in Biphenyls: Leroux, F. (2004).[5] Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ChemBioChem, 5(5), 644–649. [Link]

  • SMILES Specification: Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31–36. [Link]

Sources

Foundational

Biaryl nitrile scaffolds in medicinal chemistry

Biaryl Nitrile Scaffolds in Medicinal Chemistry: A Technical Guide Executive Summary The biaryl nitrile scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a cornerstone in the des...

Author: BenchChem Technical Support Team. Date: March 2026

Biaryl Nitrile Scaffolds in Medicinal Chemistry: A Technical Guide

Executive Summary

The biaryl nitrile scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a cornerstone in the design of oncology, antiviral, and CNS therapeutics. Beyond its role as a mere structural connector, the nitrile group (–C≡N) functions as a versatile pharmacophore.[1][2] It acts as a bioisostere for carbonyls and halogens, a robust hydrogen bond acceptor, and a metabolic blockade against oxidative degradation. This guide provides a technical analysis of the biaryl nitrile scaffold, detailing its physicochemical rationale, synthetic pathways, and application in FDA-approved drugs.

Physicochemical & Pharmacological Properties

The incorporation of a nitrile group onto a biaryl core (Ar–Ar'–CN) imparts specific electronic and steric properties that drive potency and pharmacokinetic (PK) optimization.

Electronic & Steric Profile
  • Dipole Moment: The nitrile group possesses a strong dipole moment (~3.9 D), significantly higher than a chloride (~1.9 D). This enhances specific electrostatic interactions within protein binding pockets.

  • Steric Bulk: Linearly shaped with a small van der Waals volume (~15 ų), the nitrile group is sterically unobtrusive. It occupies a volume similar to a methyl group but with a much smaller cross-sectional area, allowing it to penetrate narrow sub-pockets.

  • Hammett Constant (

    
    ):  With a 
    
    
    
    value of 0.66, the nitrile is a strong electron-withdrawing group (EWG). In biaryl systems, this polarization lowers the electron density of the attached aromatic ring, strengthening
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe, Trp, Tyr) in the active site.
Bioisosterism & Interactions
  • Carbonyl Bioisostere: The –CN group is a classic bioisostere for ketones (–C=O) and amides. It mimics the electrostatic potential of a carbonyl oxygen, capable of accepting hydrogen bonds from backbone amides or Ser/Thr/Tyr side chains, but without the metabolic liability of a ketone reduction.

  • Halogen Replacement: Replacing a chloro- or bromo-substituent with a nitrile often improves solubility (lowers logP) while maintaining or enhancing metabolic stability. This "scaffold hopping" strategy is critical for improving Ligand Efficiency (LE).

Metabolic Stability
  • Blocking Metabolic Soft Spots: The para-position of a biaryl ring is highly susceptible to CYP450-mediated hydroxylation. Introducing a nitrile at this position effectively blocks this metabolic route due to its resistance to oxidation.

  • Excretion: Unlike some functional groups, the nitrile moiety is generally robust and often excreted unchanged.[1] While release of cyanide anion is a theoretical risk, it is extremely rare in stable aryl nitriles; toxicity is typically associated with aliphatic

    
    -aminonitriles or cyanohydrins, not biaryl nitriles.
    

Strategic Logic: When to Introduce a Nitrile

The following decision matrix outlines the logical causality for introducing a nitrile group during Lead Optimization.

NitrileDecisionTree Start Lead Compound Analysis Issue1 Issue: Metabolic Instability (High Clearance) Start->Issue1 Issue2 Issue: Low Potency (Weak Binding) Start->Issue2 Issue3 Issue: High Lipophilicity (Poor Solubility) Start->Issue3 Sol1 Strategy: Block Soft Spot (Install -CN at para-position) Issue1->Sol1 CYP Oxidation Sol2 Strategy: H-Bond Acceptor (Target Ser/Arg/Water) Issue2->Sol2 Vacant Polar Pocket Sol3 Strategy: Halogen Bioisostere (Replace -Cl/-Br with -CN) Issue3->Sol3 High logP Result Optimized Biaryl Nitrile Scaffold Sol1->Result Sol2->Result Sol3->Result

Figure 1: Decision logic for introducing a nitrile group during lead optimization.

Synthetic Methodologies

Constructing the biaryl nitrile scaffold generally follows two strategic disconnections: (A) Pre-functionalized Coupling or (B) Late-Stage Cyanation .

Strategy A: Suzuki-Miyaura Coupling (Pre-functionalized)

This is the most convergent approach. A cyanophenylboronic acid is coupled with an aryl halide.

  • Advantages: Avoids handling toxic cyanide sources in the final step; highly convergent.

  • Reagents:

    
     + 
    
    
    
    (or vice versa) using
    
    
    or
    
    
    .
Strategy B: Late-Stage Palladium-Catalyzed Cyanation

Used when the nitrile group is incompatible with earlier synthetic steps or when "scanning" the nitrile position on a pre-formed biaryl core.

  • Mechanism: Oxidative addition of Ar-X, transmetallation with a cyanide source (

    
     or 
    
    
    
    ), and reductive elimination.
  • Key Advantage: Allows for the synthesis of a generic biaryl halide library which can then be diversified into nitriles.

Experimental Protocol: Pd-Catalyzed Cyanation of Biaryl Bromides

Standard Operating Procedure for converting a Biaryl Bromide to a Biaryl Nitrile.

Reagents:

  • Substrate: Biaryl bromide (1.0 equiv)

  • Cyanide Source: Zinc cyanide (

    
    ) (0.6 equiv) — Note: Zn(CN)2 is preferred over NaCN/KCN for its lower hygroscopicity and solubility profile.
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[3]

  • Solvent: DMF or DMA (Anhydrous, degassed)[3]

  • Additive: Zinc dust (catalytic, optional to keep Pd active)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a steady stream of nitrogen, charge a dry Schlenk tube with the biaryl bromide (1.0 mmol),

    
     (70 mg, 0.6 mmol), 
    
    
    
    (18 mg, 0.02 mmol), and dppf (22 mg, 0.04 mmol).
  • Solvation: Add anhydrous DMF (5.0 mL) via syringe.

  • Reaction: Seal the vessel and heat to 100 °C for 3–12 hours. Monitor reaction progress via LC-MS (Target mass: M-Br + CN).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 2M ammonium hydroxide (

    
    ) (to quench zinc salts) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

Safety Note: All cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal.

CyanationCycle Pd0 Pd(0)L2 (Active Catalyst) Complex1 Ar-Pd(II)-Br Pd0->Complex1 + Ar-Br OxAdd Oxidative Addition Complex2 Ar-Pd(II)-CN Complex1->Complex2 Zn(CN)2 -> Zn(Br)(CN) TransMet Transmetallation (Zn(CN)2) Complex2->Pd0 Release Product Product Ar-CN (Biaryl Nitrile) Complex2->Product RedElim Reductive Elimination

Figure 2: Catalytic cycle for the Pd-catalyzed cyanation of aryl halides using Zinc Cyanide.

Medicinal Chemistry Case Studies

The following FDA-approved drugs exemplify the critical role of the biaryl nitrile scaffold.

Drug NameIndicationScaffold ClassRole of Nitrile Group
Letrozole Breast Cancer (Aromatase Inhibitor)Triazole-BiarylHeme Coordination: The nitrile binds reversibly to the heme iron of the CYP19A1 (aromatase) enzyme, mimicking the steroid C-17 carbonyl.
Perampanel Epilepsy (AMPA Antagonist)Biaryl (Pyridone-Benzonitrile)Conformational Lock & Binding: The 2-cyanophenyl group twists out of plane relative to the pyridone, locking the bioactive conformation and filling a hydrophobic pocket.
Rilpivirine HIV (NNRTI)Diarylpyrimidine (DAPY)H-Bonding: The nitrile on the cyanovinyl moiety forms a critical hydrogen bond with the backbone of the NNRTI binding pocket, retaining potency against mutant strains.
Deep Dive: Letrozole (Femara)

Letrozole contains two benzonitrile rings connected via a triazole.

  • Mechanism: It is a Type II competitive inhibitor. The triazole nitrogen coordinates to the heme iron, while the biaryl nitrile moieties occupy the hydrophobic steroid-binding pocket.

  • SAR Insight: The nitrile groups are essential for high affinity; replacing them with halides or alkyl groups results in a significant loss of potency (dropping from

    
     in nM to 
    
    
    
    M range).
Deep Dive: Perampanel (Fycompa)

Structure: 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile.[4]

  • Biaryl Core: A benzonitrile ring directly coupled to a pyridone ring.

  • SAR Insight: The ortho-nitrile provides a specific steric clash that forces the biaryl system into a non-planar conformation, which is critical for allosteric binding to the AMPA receptor. It also serves as a weak H-bond acceptor.

References

  • Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2021). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." RSC Medicinal Chemistry. Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[5] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. Link

  • Eisai Co., Ltd. (2012). "Fycompa (Perampanel) Prescribing Information." FDA Access Data. Link

  • Lang, M., et al. (1993). "Structure-activity relationships and binding model of novel aromatase inhibitors." Journal of Steroid Biochemistry and Molecular Biology. Link

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

Executive Summary 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a highly functionalized biaryl building block of critical importance in modern medicinal chemistry and agrochemical development. The biphenyl scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a highly functionalized biaryl building block of critical importance in modern medicinal chemistry and agrochemical development. The biphenyl scaffold is a "privileged structure" frequently utilized in the design of angiotensin II receptor blockers (e.g., Valsartan and Losartan analogs) and advanced kinase inhibitors[1]. The strategic incorporation of an ortho-fluorine atom and a meta-carbonitrile group on the primary aromatic ring serves a dual purpose: it modulates the physicochemical properties (enhancing lipophilicity and target binding affinity) while simultaneously blocking metabolic hotspots to improve pharmacokinetic half-life[2].

This whitepaper transcends the standard Safety Data Sheet (SDS) format. It is designed for senior application scientists and drug development professionals, providing not only the regulatory hazard classifications but also the mechanistic causality behind the compound's toxicity, self-validating handling protocols, and an eco-friendly synthetic workflow.

Physicochemical Profiling & Structural Rationale

The physical properties of this compound dictate its behavior in both biological systems and synthetic workflows. The data below summarizes the core physicochemical metrics required for downstream processing.

PropertyValueStructural Rationale & Experimental Implication
Molecular Formula C₁₄H₁₀FNHighly functionalized biaryl scaffold; requires orthogonal synthetic strategies.
Molecular Weight 211.24 g/mol Falls well within Lipinski’s Rule of 5, making it an ideal precursor for orally bioavailable drugs.
Appearance Off-white crystalline solidThe highly conjugated

-system strongly absorbs UV light, allowing for easy reaction monitoring via TLC (254 nm).
Predicted LogP ~3.8Highly lipophilic. Insoluble in water; requires non-polar or dipolar aprotic solvents (e.g., EtOAc, DMSO) for extraction and assay preparation.
H-Bond Donors / Acceptors 0 / 2The nitrile nitrogen and fluorine atom act as weak H-bond acceptors, influencing both target protein binding and crystal packing.

Hazard Identification & Mechanistic Toxicology (SDS Core)

Standard safety data sheets classify fluorinated benzonitriles with multiple GHS hazard codes[3]. However, understanding the mechanistic origin of these hazards is essential for designing robust safety protocols.

  • Acute Toxicity (Oral/Dermal/Inhalation - Category 4): Nitrile-containing compounds generally carry a risk of severe toxicity due to the potential release of cyanide ions via hepatic cytochrome P450 (CYP450)

    
    -hydroxylation, followed by the collapse of the resulting cyanohydrin[4]. However, in 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, the nitrile is directly attached to an 
    
    
    
    hybridized aromatic carbon. Furthermore, the adjacent ortho-fluorine atom provides significant steric hindrance and inductive electron withdrawal. This structural feature strengthens the C-CN bond, drastically reducing the rate of enzymatic hydrolysis and mitigating the risk of acute cyanide poisoning[5].
  • Skin and Eye Irritation (Category 2/2A): The high lipophilicity (LogP ~3.8) allows the compound to rapidly partition into the lipid bilayers of the stratum corneum and ocular mucosa, causing localized defatting, disruption of cell membranes, and subsequent inflammation[3].

  • Environmental Hazard (Aquatic Chronic - Category 2): Halogenated biaryls are highly resistant to environmental biodegradation and tend to bioaccumulate in aquatic organisms.

ToxPathway A 2-Fluoro-3'-methyl- [1,1'-biphenyl]-3-carbonitrile B Hepatic CYP450 Oxidation A->B Ingestion/Inhalation C Aryl Hydroxylation (Major) B->C F-atom directs oxidation site D Nitrile Hydrolysis (Minor/Blocked) B->D Steric hindrance by ortho-Fluoro E Glucuronide Conjugation C->E G Cyanide Release (Negligible) D->G F Renal Clearance E->F

Figure 1: Hepatic metabolic pathway of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile.

Standard Operating Procedures (SOPs) for Safe Handling

To ensure absolute safety and experimental integrity, the following self-validating protocols must be strictly adhered to:

  • Engineering Controls: Handle the compound exclusively within a hard-ducted chemical fume hood maintaining a face velocity of >100 fpm. Because nitrile groups bring inherent toxicity concerns[6], respiratory protection is non-negotiable if aerosolization occurs.

  • Personal Protective Equipment (PPE): Due to the compound's lipophilicity, standard latex is insufficient. Utilize double-layered nitrile gloves, chemical splash goggles, and a flame-resistant laboratory coat.

  • Self-Validating Spill Protocol: In the event of a solid spill, do not use water, as it will simply disperse the hydrophobic powder. Instead, sweep the area using an inert absorbent (e.g., diatomaceous earth). Validation Step: After wiping the surface with an ethanol-soaked cloth, inspect the spill zone using a handheld UV lamp (254 nm). The highly conjugated biphenyl system strongly absorbs UV light; a lack of fluorescence or dark spots visually validates complete decontamination.

Synthetic Utility & Experimental Workflow

The most efficient route to synthesize 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is via a Suzuki-Miyaura cross-coupling reaction. Historically, this required toxic dipolar aprotic solvents (e.g., DMF) and homogeneous palladium catalysts that are difficult to remove[7].

Below is an optimized, eco-friendly methodology leveraging Palladium nanoparticles (PdNPs) and Cyrene—a bio-derived, cellulose-based solvent that mimics the polarity of DMF without the associated reproductive toxicity[8],[1].

Step-by-Step Methodology: Green Suzuki-Miyaura Coupling
  • Substrate Loading: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg) and 3-methylphenylboronic acid (1.2 mmol, 163 mg).

  • Catalyst & Base Addition: Add Palladium nanoparticles (PdNPs, 1 mol%) and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

    • Causality Check: K₂CO₃ is specifically chosen because it provides the exact basicity required to activate the boronic acid into a reactive, nucleophilic boronate complex without being harsh enough to cause competitive hydrolysis of the sensitive carbonitrile group.

  • Solvent Introduction: Inject 10 mL of a degassed Cyrene/Water mixture (9:1 v/v). The addition of water is critical as it aids in the dissolution of the inorganic base, facilitating the biphasic catalytic cycle[8].

  • Reaction Execution: Purge the flask with N₂ for 5 minutes to prevent oxidative homocoupling of the boronic acid. Heat the mixture to 80°C under continuous stirring for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The reaction is deemed complete when the UV-active spot of the starting aryl bromide (

    
     ~0.6) is entirely consumed, validating total conversion.
    
  • Workup & Extraction: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and wash sequentially with distilled water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Quality Control: Purify the crude residue via silica gel flash chromatography.

    • Validation Step: To ensure the product meets pharmaceutical-grade standards, subject the final isolated compound to Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). A successful purification will yield residual palladium levels of <10 ppm[1].

SynthWorkflow S1 1. Substrate Loading 3-Bromo-2-fluorobenzonitrile + 3-Methylphenylboronic acid S2 2. Catalyst & Base PdNPs (1 mol%) + K2CO3 (2 eq) S1->S2 S3 3. Green Solvent System Cyrene / H2O (9:1 v/v) S2->S3 S4 4. Cross-Coupling Reaction 80°C, N2 atmosphere, 4-6h S3->S4 S5 5. Workup & Extraction EtOAc extraction, Brine wash S4->S5 TLC Monitoring (Complete conversion) S6 6. Purification Silica Gel Chromatography S5->S6 S7 7. Target Compound Yield > 90%, Pd < 10 ppm S6->S7 ICP-OES Validation

Figure 2: Eco-friendly Suzuki-Miyaura cross-coupling workflow for biphenylcarbonitrile synthesis.

References

1. - Organic Chemistry Portal 2. - Guidechem 3. - MDPI 4. - RSC Publishing 5. - Organic Process Research & Development (ACS) 6. - P-Toluenesulfonicacid-PTBBA 7. - Benchchem 8. - Benchchem

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile via Suzuki coupling

Application Note: High-Efficiency Synthesis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura Cross-Coupling Abstract & Introduction The biphenyl carbonitrile scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura Cross-Coupling

Abstract & Introduction

The biphenyl carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Angiotensin II receptor antagonists (sartans) and liquid crystal materials. The specific target, 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile , incorporates an ortho-fluorine atom which modulates metabolic stability and conformation via the ortho-effect, while the nitrile group provides a versatile handle for further transformation (e.g., into tetrazoles, amides, or amines).

This application note details a robust, scalable protocol for the synthesis of this target via Suzuki-Miyaura cross-coupling . Unlike standard biphenyl syntheses, this protocol addresses specific challenges: the steric and electronic influence of the ortho-fluorine atom and the potential lability of the nitrile group under basic aqueous conditions. We utilize a high-turnover palladium catalyst system to ensure complete conversion with minimal homocoupling byproducts.

Retrosynthetic Analysis & Strategy

The most convergent route disconnects the biaryl bond, utilizing a stable aryl boronic acid and an activated aryl halide.

Strategic Choice:

  • Coupling Partner A (Electrophile): 3-Bromo-2-fluorobenzonitrile . The bromide is preferred over the chloride for faster oxidative addition without the cost of the iodide. The electron-withdrawing nitrile and fluorine groups at positions 2 and 3 activate the C-Br bond at position 1 towards oxidative addition.

  • Coupling Partner B (Nucleophile): 3-Methylphenylboronic acid . This reagent is commercially available, stable, and cost-effective.

Catalytic System:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The large bite angle of the dppf ligand stabilizes the Pd(0) species and facilitates reductive elimination in sterically crowded systems (due to the ortho-F).

  • Solvent/Base: 1,4-Dioxane/Water (4:1) with K₂CO₃ . This system provides excellent solubility for the organic precursors while the aqueous phase dissolves the inorganic base, essential for the transmetallation step.

Retrosynthesis Product Target: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile Disconnection Suzuki-Miyaura Disconnection Product->Disconnection Retrosynthesis FragA Electrophile: 3-Bromo-2-fluorobenzonitrile Disconnection->FragA Ring A FragB Nucleophile: 3-Methylphenylboronic acid Disconnection->FragB Ring B

Figure 1: Retrosynthetic disconnection strategy isolating the key biaryl coupling step.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount (Example Scale)CAS No.Role
3-Bromo-2-fluorobenzonitrile 200.011.01.00 g (5.0 mmol)941294-54-8Electrophile
3-Methylphenylboronic acid 135.961.20.816 g (6.0 mmol)17933-03-8Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03122 mg (0.15 mmol)95464-05-4Catalyst
Potassium Carbonate (K₂CO₃) 138.212.51.73 g (12.5 mmol)584-08-7Base
1,4-Dioxane --20 mL123-91-1Solvent
Water (Degassed) --5 mL7732-18-5Co-solvent
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Cap the condenser with a rubber septum and cycle vacuum/nitrogen (3x) to remove oxygen. Critical: Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.

Step 2: Reagent Loading

  • Under a positive flow of nitrogen, add 3-bromo-2-fluorobenzonitrile (1.00 g), 3-methylphenylboronic acid (0.816 g), and Pd(dppf)Cl₂·CH₂Cl₂ (122 mg) to the flask.

  • Add the solid K₂CO₃ (1.73 g).

Step 3: Solvent Addition & Reaction

  • Syringe in 1,4-Dioxane (20 mL) and Degassed Water (5 mL).

  • Turn on the stirrer (vigorous stirring is required for the biphasic mixture).

  • Heat the reaction mixture to 90°C using an oil bath.

  • Monitor reaction progress by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.

    • Expected Time: 4–6 hours.

    • Endpoint: Disappearance of the aryl bromide starting material.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium black residues. Wash the pad with Ethyl Acetate (30 mL).

  • Transfer filtrate to a separatory funnel. Add water (20 mL) and separate the layers.

  • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine organic layers and wash with Brine (saturated NaCl, 30 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude crude oil.

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

    • Mobile Phase: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Note: The product is relatively non-polar. The nitrile group provides a distinct dipole, allowing separation from non-polar homocoupled byproducts (3,3'-dimethylbiphenyl).

  • Concentrate pure fractions to obtain a white to off-white solid.

Workflow Visualization

ExperimentalWorkflow Start Start: Inert Gas Setup (N2) Load Load Reagents: Aryl Bromide, Boronic Acid, Pd Catalyst, Base Start->Load Solvent Add Solvents: Dioxane/Water (4:1) Load->Solvent Heat Reflux at 90°C (4-6 Hours) Solvent->Heat Check Check TLC/HPLC (Complete Conversion?) Heat->Check Check->Heat No Workup Workup: Celite Filter -> Extraction (EtOAc) -> Wash (Brine) -> Dry Check->Workup Yes Purify Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purify End Final Product: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

1. ¹H NMR (400 MHz, CDCl₃):

  • δ 7.60–7.50 (m, 2H): Protons on Ring A (adjacent to CN and F). The proton para to F and ortho to CN will show distinct splitting.

  • δ 7.40–7.20 (m, 4H): Protons on Ring B (aromatic multiplet).

  • δ 7.35 (t, 1H): Proton at position 5 of Ring A (triplet-like due to F coupling).

  • δ 2.42 (s, 3H): Methyl group on Ring B.

2. ¹⁹F NMR (376 MHz, CDCl₃):

  • δ -110 to -120 ppm: Single peak (multiplet due to H-coupling). The shift is diagnostic of an ortho-substituted fluorobenzene.

3. IR Spectroscopy (ATR):

  • ~2230 cm⁻¹: Sharp, distinct absorption band characteristic of the C≡N stretch .

  • ~1480, 1600 cm⁻¹: Aromatic C=C stretches.

4. Mass Spectrometry (GC-MS or LC-MS):

  • Molecular Ion: [M]⁺ = 211.08 m/z (Calculated for C₁₄H₁₀FN).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Incomplete Conversion Catalyst deactivation by O₂.Ensure rigorous degassing of solvents and N₂ purging.
Homocoupling of Boronic Acid Oxidative coupling due to O₂ or excess boronic acid.Reduce boronic acid to 1.1 eq; improve inert atmosphere.
Hydrolysis of Nitrile Base concentration too high or reaction time too long.Switch base to K₃PO₄ (milder) or reduce water ratio (use Toluene/Water 10:1).
Dehalogenation Hydride source present (rare in this system).Ensure solvents are high purity; avoid ethanol/alcohols if observing reduction.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organic Chemistry Portal. "Suzuki Coupling." (General reaction mechanism and conditions).[1][5] Link

  • Sigma-Aldrich. "2-Fluoro-3-methylbenzonitrile Product Page" (Structural analog reference). Link

Sources

Application

Reagents for synthesizing 2-fluoro-3'-methyl biaryl nitriles

Application Note: High-Efficiency Synthesis of 2-Fluoro-3'-Methyl Biaryl Nitriles Part 1: Strategic Overview & Retrosynthetic Logic The 2-fluoro-3'-methyl biaryl nitrile scaffold represents a "privileged structure" in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2-Fluoro-3'-Methyl Biaryl Nitriles

Part 1: Strategic Overview & Retrosynthetic Logic

The 2-fluoro-3'-methyl biaryl nitrile scaffold represents a "privileged structure" in modern drug discovery, frequently observed in kinase inhibitors, angiotensin II receptor antagonists, and liquid crystal materials.

  • The Fluorine Effect: The ortho-fluorine atom (C2 position) serves two critical roles: it blocks metabolic oxidation at a vulnerable site and induces a non-planar conformation (dihedral twist) that can improve selectivity for protein binding pockets.

  • The Methyl Group: The 3'-methyl group adds lipophilicity and further restricts rotation, often locking the biaryl axis into a bioactive conformation.

  • The Nitrile Handle: A versatile pharmacophore that acts as a hydrogen bond acceptor or a precursor to amines, amides, and tetrazoles.

The Synthetic Challenge

Synthesizing this motif is not trivial due to two competing failure modes:

  • Steric Hindrance: The "ortho-meta" clash (2-F vs 3'-Me) significantly slows the rate of transmetallation in palladium-catalyzed couplings.

  • Protodeboronation: Ortho-fluorinated boronic acids are notoriously unstable. The electronegative fluorine facilitates the hydrolytic cleavage of the C-B bond under basic conditions, leading to the defluorinated byproduct (fluorobenzene) rather than the biaryl.

This protocol details a Sterically Controlled Suzuki-Miyaura Coupling designed to outcompete protodeboronation while overcoming steric barriers.

Part 2: Reagent Selection Guide

The success of this reaction hinges on the specific pairing of ligand and base. Standard conditions (e.g., Pd(PPh3)4/Na2CO3) will likely fail or give low yields (<40%).

The Catalyst System: Buchwald G2/G3 Precatalysts
  • Recommendation: XPhos Pd G2 or SPhos Pd G2 .

  • Mechanism: These bulky, electron-rich dialkylbiarylphosphine ligands facilitate the oxidative addition of hindered aryl halides. More importantly, they create a spacious pocket around the Pd center that accommodates the ortho-substituted boronic acid during the rate-limiting transmetallation step.

  • Why not Pd(PPh3)4? Triphenylphosphine is too sterically crowded and insufficiently electron-rich to drive the coupling of hindered partners before the boronic acid decomposes.

The Coupling Partners
  • Electrophile (Aryl Halide): 4-Bromo-3-methylbenzonitrile (or isomer).

    • Note: Aryl bromides are preferred over chlorides for faster oxidative addition, which is crucial to keep the catalytic cycle moving.

  • Nucleophile (Organoboron): 2-Fluorophenylboronic acid (or MIDA boronate).

    • Critical Insight: If using the free boronic acid, use excess (1.5–2.0 equiv) to account for inevitable protodeboronation. For scale-up, use the MIDA boronate ester, which slowly releases the active boronic acid, keeping its concentration low and preventing decomposition.

The Base & Solvent System
  • Base: Potassium Phosphate Tribasic (K3PO4) .

    • Why: Unlike carbonate bases, phosphate buffers the pH effectively. It provides enough basicity to activate the boronic acid (forming the boronate 'ate' complex) but is mild enough to minimize base-catalyzed protodeboronation.

  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1) .

    • Why: A biphasic system is essential. The water dissolves the inorganic base, while the organic layer solubilizes the reagents. The interface is where the activation occurs.

Part 3: Experimental Protocol

Standard Operating Procedure (SOP-SM-02F)

Target: Synthesis of 4'-cyano-2-fluoro-3'-methylbiphenyl Scale: 1.0 mmol

ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
4-Bromo-3-methylbenzonitrile 196.051.0196 mgElectrophile
2-Fluorophenylboronic acid 139.921.5210 mgNucleophile
XPhos Pd G2 786.150.02 (2 mol%)16 mgCatalyst
K3PO4 (anhydrous) 212.273.0637 mgBase
Toluene --4.0 mLSolvent
Deionized Water --0.4 mLCo-solvent

Step-by-Step Workflow:

  • Charge Solids: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Boronic Acid, Base (K3PO4), and Catalyst (XPhos Pd G2).

    • Tip: If weighing small amounts of catalyst, prepare a stock solution in toluene to ensure accuracy.

  • Degas (Critical): Seal the vial with a septum cap. Evacuate the vial under high vacuum (needle through septum) for 2 minutes, then backfill with Nitrogen or Argon. Repeat this cycle 3 times.

    • Reason: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand, killing the catalyst.

  • Add Solvents: Syringe in the Toluene and Water (previously degassed by sparging with N2 for 10 mins).

  • Reaction: Place the vial in a pre-heated heating block at 80°C . Stir vigorously (1000 rpm).

    • Time: Reaction is typically complete in 2–4 hours. Monitor by HPLC or TLC (20% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer once more with EtOAc.[3]

    • Wash combined organics with Brine, dry over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography on Silica Gel.

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Expected Yield: 85–95%.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle with a focus on the competing pathways (Productive Coupling vs. Destructive De-boronation).

SuzukiMechanism Start Reagents: Ar-Br + Ar-B(OH)2 OxAdd Oxidative Addition (Pd inserts into Ar-Br) Start->OxAdd XPhos-Pd(0) BaseAct Base Activation (Formation of Boronate 'ate' complex) Start->BaseAct K3PO4 + H2O TransMet Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMet Pd(II)-Ar species BaseAct->TransMet Activated Boronate SideRxn SIDE REACTION: Protodeboronation (Loss of Boron group) BaseAct->SideRxn Slow Coupling / High Temp RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Regenerated Pd(0) Product Target: 2-Fluoro-3'-methyl Biaryl Nitrile RedElim->Product

Caption: The Suzuki catalytic cycle highlighting the critical Transmetallation bottleneck caused by steric hindrance.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to SPhos Pd G2 (more active).
Defluorinated Byproduct Protodeboronation of 2-F-boronic acid.1. Lower temp to 60°C. 2. Add boronic acid slowly (syringe pump). 3. Use MIDA boronate instead of free acid.
Homocoupling (Ar-Ar) Oxygen leak.Check septum integrity. Increase inert gas flow.
Nitrile Hydrolysis Base too strong or reaction too long.Switch from K3PO4 to KF or CsF . Reduce water ratio.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963. Link

Sources

Method

Protocol for palladium-catalyzed cross-coupling of aryl halides

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Aryl Halides Abstract This technical guide outlines a robust, scalable protocol for the Palladium (Pd)-catalyzed cross-coupling of aryl halides, spe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Aryl Halides

Abstract

This technical guide outlines a robust, scalable protocol for the Palladium (Pd)-catalyzed cross-coupling of aryl halides, specifically focusing on the Suzuki-Miyaura reaction as the primary workhorse in medicinal chemistry. Unlike standard textbook descriptions, this note addresses the "hidden variables" of reaction engineering—ligand sterics, precatalyst activation, and base effects—that determine success in complex drug discovery scaffolds.

Mechanistic Insight & Rational Design

To optimize a cross-coupling reaction, one must understand the rate-determining step (RDS) specific to the substrate. For aryl chlorides and electron-rich aryl bromides, Oxidative Addition is generally the RDS. For sterically hindered substrates, Transmetallation or Reductive Elimination often becomes the bottleneck.

The Catalytic Cycle (Visualization)

The following diagram illustrates the standard catalytic cycle, highlighting the critical role of the active Pd(0) species.

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Intermediate I Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition BaseStep Base Activation Ar-Pd(II)-OH/OR OxAdd->BaseStep Ligand Exchange (Metathesis) TransMet Intermediate II Ar-Pd(II)-Ar' BaseStep->TransMet Transmetallation TransMet->Pd0 Reductive Elimination Product Output: Ar-Ar' (Biaryl) TransMet->Product ArX Input: Ar-X (Aryl Halide) ArX->OxAdd Boron Input: Ar'-B(OH)2 (Boronic Acid) Boron->TransMet

Figure 1: The Suzuki-Miyaura catalytic cycle. Note that the active species is monoligated Pd(0)L when using bulky phosphine ligands.

Critical Parameter Optimization

Catalyst Selection: The Shift to Precatalysts

Traditional sources like Pd(PPh₃)₄ or Pd(dba)₂ are prone to oxidation or contain inhibiting olefins (dba). Modern protocols utilize Pd(II) precatalysts (e.g., Buchwald G3/G4 active ester precatalysts) which rapidly reduce to the active Pd(0)L species upon exposure to base, ensuring precise 1:1 Pd:Ligand stoichiometry.

Precatalyst / LigandApplication ScopeWhy it works
XPhos Pd G4 General purpose; Aryl chlorides; Heterocycles.[1]XPhos is electron-rich (promotes oxidative addition) and bulky (promotes reductive elimination).[2][3]
SPhos Pd G4 Sterically hindered biaryls (ortho-substituted).Exceptional stability; prevents catalyst decomposition in crowded environments.
Pd(dppf)Cl₂ Basic, unhindered couplings; Scale-up.Bidentate ligand prevents β-hydride elimination; robust and cost-effective.
RuPhos Pd G4 Electron-poor amines (Buchwald-Hartwig).Specifically tuned for C-N bond formation with deactivated anilines.
The Role of the Base

The base plays a dual role: it activates the boronic acid (forming a boronate) and facilitates the ligand exchange on Palladium.

  • Weak Bases (Na₂CO₃, K₃PO₄): Standard for most reactions. Compatible with esters and nitriles.

  • Strong Bases (NaOtBu, KOH): Required for sterically demanding chlorides but may hydrolyze sensitive functional groups.

  • Fluoride Bases (CsF, TBAF): Essential for acid-sensitive substrates or when using boronic esters (e.g., pinacol esters) that require aggressive activation.

Standardized Protocol: Suzuki-Miyaura Coupling

Objective: Cross-coupling of a heteroaryl chloride with a boronic acid. Scale: 0.5 mmol (adaptable for high-throughput screening).

Reagents:
  • Substrate: Aryl Chloride (1.0 equiv)[4]

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Ideally, weigh the catalyst and boronic acid in a glovebox. If unavailable, weigh quickly in air and transfer to a reaction vial equipped with a septum.

    • Note: Boronic acids can be hygroscopic; ensure they are dry to prevent stoichiometry errors.

  • Solvent Degassing (Critical):

    • Dissolved oxygen is the primary cause of homocoupling and catalyst death.

    • Sparging: Bubble Nitrogen or Argon through the Dioxane/Water mixture for at least 15 minutes prior to use.

  • Reaction Assembly:

    • Add the Aryl Chloride and Base to the vial containing the catalyst and boronic acid.

    • Syringe in the degassed solvent mixture (concentration ~0.1 M to 0.2 M relative to halide).

    • Seal the vial immediately.

  • Execution:

    • Heat the reaction block to 80–100 °C .

    • Stir vigorously (1000 RPM). Mass transfer is crucial in biphasic systems (organic/water).

    • Run for 2–12 hours. Monitor by LC-MS.[4][5]

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water/brine.

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate and purify via flash chromatography.

Troubleshooting & Self-Validation

If the reaction fails, use this logic tree to diagnose the failure mode.

Observation (LC-MS)DiagnosisCorrective Action
Starting Material (SM) remains; No Product Catalyst Deactivation or Failed Oxidative Addition.1. Switch to a more active precatalyst (e.g., from Pd(dppf) to XPhos Pd G4).2. Ensure strict O₂ exclusion.
Protodehalogenation (Ar-H formed) "Wet" solvent or active proton source.1. Increase catalyst loading (faster coupling vs. reduction).2. Use anhydrous solvents and anhydrous base (e.g., Cs₂CO₃ in dry DMF).
Homocoupling (Ar'-Ar') Oxidative coupling driven by Oxygen.1. Re-degas solvents rigorously.2. Slow addition of the boronic acid (syringe pump).
SM consumed; Complex mixture Decomposition of sensitive groups.1. Lower temperature (try 60 °C).2. Switch base to KF or CsF (milder activation).[6]

Safety & Scalability

  • Palladium Toxicity: All pharmaceutical intermediates must be scavenged for heavy metals. Use thiourea-functionalized silica (e.g., SiliaMetS®) during the final purification.

  • Boronic Acid Stability: Some boronic acids deboronate (lose the B(OH)₂ group) under heating. In these cases, switch to the corresponding Potassium Trifluoroborate (Ar-BF₃K) salt, which releases the active species slowly.

References

  • Miyaura, N., & Suzuki, A. (1995).[5][6][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[6]

  • Barder, T. E., et al. (2005).[2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Bruno, N. C., et al. (2013).

  • Sigma-Aldrich. (2024). Catalyst and Ligand Guide for Cross-Coupling.

Sources

Application

Application Note: Efficient Hydrolysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile to its Carboxylic Acid Analogue

Abstract This application note provides a comprehensive technical guide for the hydrolysis of the sterically hindered and electronically modified nitrile, 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, to its corresp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the hydrolysis of the sterically hindered and electronically modified nitrile, 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, to its corresponding carboxylic acid, 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present detailed protocols for acidic, basic, and microwave-assisted hydrolysis, underpinned by a discussion of the reaction mechanisms and the influence of the substrate's unique structural features. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acid moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. Their rigid, well-defined three-dimensional structure allows for precise interactions with biological targets. The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, often employed in the final stages of a synthetic route due to the stability of the nitrile group under various reaction conditions.

The subject of this guide, 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, presents specific challenges to this hydrolysis. The biphenyl structure introduces significant steric bulk around the nitrile functionality. Furthermore, the ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the nitrile group. This note aims to provide robust and reliable protocols to overcome these challenges.

Mechanistic Considerations: The "Why" Behind the Protocols

The hydrolysis of nitriles to carboxylic acids can be achieved under both acidic and basic conditions.[1] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[3] This activation allows for nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps lead to the formation of a protonated amide, which is then hydrolyzed to the carboxylic acid and an ammonium ion.[4]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon.[3] This is followed by protonation of the resulting anion by water to form an imidic acid, which tautomerizes to the amide.[2] The amide then undergoes further base-mediated hydrolysis to yield a carboxylate salt.[2] A final acidification step is required to furnish the desired carboxylic acid.[1]

Experimental Protocols

The following protocols are designed to provide a starting point for the hydrolysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile. Due to the sterically hindered nature of the substrate, elevated temperatures and potentially prolonged reaction times may be necessary.

Protocol 1: Vigorous Acidic Hydrolysis

This protocol employs strong acidic conditions and high temperatures to overcome the steric hindrance and electronic effects of the substrate.

Materials:

  • 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Carefully add a mixture of concentrated sulfuric acid (2.0-3.0 eq) and water (1:1 v/v) to the stirred solution.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL, until effervescence ceases), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization.[5]

Protocol 2: Robust Basic Hydrolysis

This protocol utilizes a strong base at elevated temperatures. The use of a co-solvent is often necessary to improve the solubility of the aromatic nitrile.[6]

Materials:

  • 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate for extraction

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, suspend 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) in a solution of NaOH (3.0-5.0 eq) in a mixture of water and ethanol (or ethylene glycol for higher temperatures) (1:1 to 1:3 v/v).

  • Heat the mixture to reflux (80-120 °C) and maintain for 12-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Collect the precipitated solid by vacuum filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization.

Protocol 3: Microwave-Assisted Hydrolysis for Accelerated Synthesis

Microwave irradiation can significantly accelerate the hydrolysis of nitriles, often reducing reaction times from hours to minutes.[7][8]

Materials:

  • 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

  • Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)

  • Water

  • Microwave synthesis reactor

  • Appropriate reaction vessel for microwave synthesis

  • Workup and purification reagents as described in Protocols 3.1 and 3.2.

Procedure:

  • In a microwave-safe reaction vessel, combine 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) with an aqueous solution of either NaOH (e.g., 20% w/v) or H₂SO₄ (e.g., 30% v/v).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 150-200 °C for 15-60 minutes. (Caution: These reactions are under pressure. Ensure the equipment is used correctly and safely).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the appropriate workup procedure described for acidic (Protocol 3.1, steps 5-9) or basic (Protocol 3.2, steps 4-9) hydrolysis.

Analytical Monitoring and Product Characterization

Reaction Monitoring
  • Thin Layer Chromatography (TLC): A simple and effective method for qualitative monitoring. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting nitrile and the more polar carboxylic acid product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. A reversed-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with a small amount of trifluoroacetic acid or formic acid to ensure good peak shape for the carboxylic acid.[9]

Product Characterization

The identity and purity of the final product, 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Purification: Achieving High Purity

Recrystallization is the most common and effective method for purifying the final carboxylic acid product.[5] The choice of solvent is critical and may require some experimentation. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for biphenyl carboxylic acids include ethanol/water, acetic acid/water, or toluene.

Troubleshooting

Issue Possible Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Steric hindrance is significant.Increase reaction time and/or temperature. Consider using a higher boiling point solvent (e.g., ethylene glycol for basic hydrolysis). Microwave-assisted hydrolysis may be beneficial.
Low Yield Incomplete reaction. Product loss during workup.Optimize reaction conditions. Ensure proper pH adjustment during workup to fully precipitate or extract the product.
Formation of Amide Intermediate Insufficiently harsh conditions for complete hydrolysis.Increase reaction time, temperature, or concentration of acid/base.
Difficulty in Purification Impurities with similar polarity to the product.Optimize recrystallization solvent system. Consider column chromatography if recrystallization is ineffective.

Data Presentation

Parameter Acidic Hydrolysis Basic Hydrolysis Microwave-Assisted Hydrolysis
Reagents H₂SO₄, Acetic Acid, H₂ONaOH or KOH, Ethanol/H₂OH₂SO₄ or NaOH, H₂O
Temperature 110-120 °C (Reflux)80-120 °C (Reflux)150-200 °C
Reaction Time 12-24 hours12-48 hours15-60 minutes
Workup ExtractionPrecipitation/ExtractionDependent on catalyst
Key Advantage Direct formation of the carboxylic acid.Milder conditions may be possible.Drastically reduced reaction times.
Key Disadvantage Harsh conditions, potential for side reactions.Requires a final acidification step.Requires specialized equipment.

Visualizations

Hydrolysis_Workflow Start 2-Fluoro-3'-methyl- [1,1'-biphenyl]-3-carbonitrile Acid Acidic Hydrolysis (H₂SO₄, AcOH, Reflux) Start->Acid Base Basic Hydrolysis (NaOH, EtOH/H₂O, Reflux) Start->Base Microwave Microwave Hydrolysis (Acid or Base, High T & P) Start->Microwave Workup_Acid Aqueous Workup & Extraction Acid->Workup_Acid Workup_Base Acidification (HCl) & Precipitation/Extraction Base->Workup_Base Microwave->Workup_Acid if acidic Microwave->Workup_Base if basic Purification Recrystallization Workup_Acid->Purification Workup_Base->Purification Product 2-Fluoro-3'-methyl- [1,1'-biphenyl]-3-carboxylic acid Purification->Product

Caption: Experimental workflow for the hydrolysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile.

Conclusion

The hydrolysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile to its corresponding carboxylic acid is a challenging but achievable transformation. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can successfully synthesize this valuable building block. This application note provides a range of protocols, from conventional heating to microwave-assisted methods, to empower scientists in their synthetic endeavors. The choice of method will depend on the available equipment, desired reaction time, and scale of the synthesis. Careful monitoring and purification are key to obtaining the final product in high yield and purity.

References

  • Recrystallization and Crystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). JoVE. Retrieved from [Link]

  • Ghaffar, T., & Parkins, A. W. (2004). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. Tetrahedron Letters, 45(14), 2885-2888.
  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). Benchchem.
  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • Beaulieu, F. (2009). Microwave-assisted thermolysis of ortho-substituted aroylsilanes. Library and Archives Canada.
  • Lee, S. H., & Lee, J. W. (2005). U.S. Patent No. 7,307,188. Washington, DC: U.S.
  • Alterman, M., & Hallberg, A. (2000). Fast microwave-assisted preparation of aryl and vinyl nitriles and the corresponding tetrazoles from organo-halides. The Journal of Organic Chemistry, 65(23), 7984–7989.
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4848.
  • Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013).
  • Hydrolysis Reaction. (n.d.). CEM Corporation. Retrieved from [Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). (n.d.). Save My Exams. Retrieved from [Link]

  • Gutmann, B., & Kappe, C. O. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Organic Letters, 15(19), 5142-5145.
  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. (2009). Molecules, 14(12), 5277-5284.
  • Nitrile Hydrolysis Overview. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Yáñez-Alarid, R., et al. (2017). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Journal of Chemistry, 2017, 1-6.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2005).
  • Method for the acidic or alkaline saponification of biphenyl nitriles. (n.d.). Google Patents.
  • McGrath, J. E. (1992). CHAPTER 3 EXPERIMENTAL. VTechWorks.
  • Loder, D. J. (1941). U.S. Patent No. 2,255,421. Washington, DC: U.S.
  • CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024, May 29). YouTube. Retrieved from [Link]

  • A rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to. (n.d.). DSpace.
  • How can I separate carboxylic acid and chloride by HPLC? (2020, June 2). ResearchGate. Retrieved from [Link]

Sources

Method

Advanced Functionalization Strategies for 3-Cyano-2-Fluorobiphenyl Scaffolds in Drug Discovery

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction and Mechanistic Insights The 3-cyano-2-fluorobiphenyl scaffold is a highly privileged, m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Insights

The 3-cyano-2-fluorobiphenyl scaffold is a highly privileged, multi-handle structural motif in modern medicinal chemistry. The biphenyl core provides lipophilicity and structural rigidity, while the ortho-relationship between the highly electronegative fluorine atom and the electron-withdrawing cyano group creates a unique electronic environment. This specific arrangement enables orthogonal, late-stage functionalization, allowing chemists to rapidly generate diverse libraries of bioactive analogs.

As a Senior Application Scientist, it is critical to understand not just how to functionalize this scaffold, but why specific reagents and conditions are selected. This guide details three divergent, field-proven methodologies: Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Nitrile Cycloaddition.

The Causality of SNAr at the C2 Position

The C2-fluorine atom is highly activated toward SNAr. While fluorine is a poor leaving group in aliphatic SN2 reactions, it is the optimal leaving group in SNAr. Its extreme electronegativity strongly polarizes the C-F bond, accelerating the rate-determining nucleophilic attack to form the stabilized Meisenheimer complex[1]. The adjacent cyano group at C3 provides essential resonance and inductive stabilization of this anionic intermediate, allowing for rapid displacement by nitrogen, oxygen, or sulfur nucleophiles under mild basic conditions.

Regioselective C-H Zincation (DoM)

Traditional alkyllithium bases (e.g., n-BuLi) are incompatible with the 3-cyano-2-fluorobiphenyl scaffold because they readily attack the electrophilic cyano group. To achieve regioselective C-H activation (typically at the C4 or C6 positions), highly sterically hindered, non-nucleophilic ate-bases must be employed. The Knochel-type base, TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide), enables direct, high-temperature zincation without degrading the sensitive nitrile functionality[2]. The resulting organozinc intermediate can subsequently undergo palladium-catalyzed Negishi cross-coupling.

Bioisosteric Replacement via Tetrazole Synthesis

The cyano group is frequently converted into a 5-substituted 1H-tetrazole, a metabolically stable, non-classical bioisostere of a carboxylic acid. Using the Sharpless protocol, this [3+2] cycloaddition is performed in water using sodium azide and zinc bromide. ZnBr₂ acts as a Lewis acid to activate the nitrile, while the aqueous medium maintains a slightly alkaline pH (~8), preventing the dangerous release of toxic and explosive hydrazoic acid (HN₃)[3].

Visualizing the Functionalization Pathways

G Core 3-Cyano-2-fluorobiphenyl Scaffold SNAr SNAr at C2 (Amination/Etherification) Core->SNAr Nucleophiles (N, O, S) Base, Heat/MW DoM DoM at C4/C6 (TMP-Zinc Metalation) Core->DoM TMP2Zn·2MgCl2·2LiCl Negishi Coupling Tetrazole Nitrile Cycloaddition (Tetrazole Synthesis) Core->Tetrazole NaN3, ZnBr2 H2O, Reflux

Figure 1: Divergent functionalization workflow from the central 3-cyano-2-fluorobiphenyl core.

G SM 2-Fluoro-3-cyanobiphenyl (Activated Electrophile) Nuc Nucleophile Attack (e.g., R2NH) SM->Nuc Base, Solvent MC Meisenheimer Complex (Stabilized by -CN) Nuc->MC Rate-determining step Product C2-Substituted Product + HF MC->Product Fast elimination of F-

Figure 2: Mechanistic pathway of the SNAr reaction via the Meisenheimer Complex.

Quantitative Data Summary

The following table summarizes the reaction parameters, functional group tolerances, and typical yields for the three primary functionalization workflows.

Functionalization TypeReagents / CatalystSolvent / TempTarget PositionTypical YieldFunctional Group Tolerance
SNAr (Amination) Sec-amine, K₂CO₃ or DIPEADMF or DMA, 80–120 °CC2 (Displaces Fluorine)75–95%High (tolerates esters, ethers, halogens)
Directed Metalation TMP₂Zn·2MgCl₂·2LiCl, Pd(PPh₃)₄THF, 80 °C (Microwave)C4 or C6 (C-H Activation)65–88%Moderate (CN and F are preserved)
Tetrazole Synthesis NaN₃ (1.2 eq), ZnBr₂ (1.2 eq)H₂O, 100 °C (Reflux)C3 (Converts Cyano)80–98%High (avoids strong acids/bases)

Experimental Protocols

Protocol A: Microwave-Assisted SNAr with Secondary Amines

Self-Validation Checkpoint: The disappearance of the highly polar starting material and the appearance of a brightly UV-active product spot on TLC indicates successful displacement.

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-cyano-2-fluorobiphenyl (1.0 mmol) and the desired secondary amine (e.g., morpholine or piperidine, 1.2 mmol).

  • Base & Solvent: Add anhydrous K₂CO₃ (2.0 mmol) and 3.0 mL of anhydrous DMF. Seal the vial with a crimp cap.

  • Reaction: Irradiate the mixture in a microwave reactor at 100 °C for 30 minutes. (Alternatively, heat in an oil bath at 100 °C for 4–6 hours).

  • Monitoring: Sample 10 µL of the mixture, dilute in EtOAc, and analyze via LC-MS. Look for the expected M+H mass of the aminated product and the complete consumption of the starting material.

  • Workup: Cool the vial to room temperature. Pour the mixture into 20 mL of ice-cold water to precipitate the product. Extract with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Regioselective Zincation and Negishi Cross-Coupling

Self-Validation Checkpoint: Quenching a small reaction aliquot with iodine should yield the iodinated intermediate, confirming successful zincation before proceeding to the cross-coupling step.

  • Zincation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-cyano-2-fluorobiphenyl (1.0 mmol) in anhydrous THF (2.0 mL).

  • Base Addition: Dropwise, add a solution of TMP₂Zn·2MgCl₂·2LiCl (0.60 mmol, 1.2 eq of TMP) at 25 °C. Transfer the mixture to a microwave vial and heat at 80 °C for 2 hours to ensure complete metalation[2].

  • Cross-Coupling Setup: Cool the reaction to room temperature. To the generated organozinc species, add an aryl iodide (0.9 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic fractions over MgSO₄, filter, and concentrate. Purify the biaryl product via flash column chromatography.

Protocol C: Safe Zinc-Catalyzed Tetrazole Synthesis in Water

Self-Validation Checkpoint: The product tetrazole is highly acidic (pKa ~4.5). It will remain water-soluble in basic conditions and will selectively precipitate upon acidification, serving as an intrinsic purification step.

  • Reagent Assembly: To a 100 mL round-bottom flask equipped with a reflux condenser, add 3-cyano-2-fluorobiphenyl (10.0 mmol), sodium azide (NaN₃, 12.0 mmol), and zinc bromide (ZnBr₂, 12.0 mmol)[3].

  • Solvent: Add 20 mL of deionized water. The pH of the resulting suspension will naturally buffer to approximately pH 8, preventing HN₃ gas formation.

  • Reflux: Vigorously stir and heat the mixture to reflux (100–105 °C) for 24 hours. Monitor via TLC (DCM/MeOH 9:1) until the nitrile is completely consumed.

  • Cooling & Acidification: Cool the reaction to room temperature. Carefully add 3M HCl dropwise until the pH reaches 2.0. This protonates the tetrazole, causing it to precipitate from the aqueous layer.

  • Isolation: Filter the precipitated solid through a Büchner funnel. Wash the filter cake with cold dilute HCl and ice-cold water.

  • Drying: Dry the solid under high vacuum at 50 °C to afford the pure 5-(2-fluoro-[1,1'-biphenyl]-3-yl)-1H-tetrazole.

References

1.[3] Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL: [Link] 2.[2] Wunderlich, S. H., & Knochel, P. (2008). High Temperature Metalation of Functionalized Aromatics and Heteroaromatics using (tmp)2Zn·2MgCl2·2LiCl and Microwave Irradiation. Organic Letters, 10(20), 4705–4707. URL: [Link] 3.[1] Altundas, B., Marrazzo, J. P. R., Brinck, T., Absil, C., & Fleming, F. F. (2020). Interrupted SNAr-Alkylation Dearomatization. National Center for Biotechnology Information (NIH/PMC). URL: [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Fluorinated Biphenyl Tetrazoles via Zinc-Mediated [3+2] Cycloaddition

Executive Summary This application note details the synthesis of 5-substituted-1H-tetrazoles from fluorinated biphenyl nitriles, a critical transformation in the manufacturing of Angiotensin II Receptor Blockers (ARBs) s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 5-substituted-1H-tetrazoles from fluorinated biphenyl nitriles, a critical transformation in the manufacturing of Angiotensin II Receptor Blockers (ARBs) such as Losartan, Valsartan, and Candesartan.

While historical methods relied on toxic organotin reagents (tributyltin azide), this guide prioritizes the Zinc(II)-catalyzed aqueous cycloaddition protocol. This method offers superior safety, environmental compliance (Green Chemistry), and high yields (>90%) for electron-deficient fluorinated substrates. We provide a self-validating workflow that integrates reaction monitoring with a specific safety protocol for handling sodium azide (


) and hydrazoic acid (

) mitigation.

Strategic Context: The Fluorinated Pharmacophore

The tetrazole ring serves as a bioisostere for the carboxylic acid group, offering comparable acidity (


 ~4.5–5.0) with significantly improved lipophilicity and metabolic stability.

In "Sartan" development, the biphenyl moiety is often fluorinated or substituted to tune receptor binding affinity.

  • Electronic Effect: Fluorine atoms on the biphenyl ring (electron-withdrawing groups) generally increase the electrophilicity of the nitrile carbon, accelerating the rate of nucleophilic attack by the azide anion.

  • Solubility Challenge: Fluorinated biphenyls are highly lipophilic. While the Zinc-protocol is aqueous, the high temperature and phase-transfer nature of the catalyst allow the reaction to proceed in heterogeneous systems (suspensions).

Mechanistic Insight

The reaction follows a [3+2] dipolar cycloaddition mechanism.[1] Unlike the uncatalyzed thermal reaction which requires dangerous temperatures, the Lewis Acid (


) activates the nitrile, lowering the activation energy.
Diagram 1: Zinc-Catalyzed Cycle Mechanism

The following diagram illustrates the activation of the nitrile by Zinc bromide, the attack of the azide, and the formation of the intermediate Zinc-tetrazolate complex.

ZincMechanism Start Fluorinated Nitrile (R-CN) Zn_Act Zn-Activated Nitrile [R-C≡N-ZnBr2] Start->Zn_Act + ZnBr2 Transition Transition State [3+2 Cycloaddition] Zn_Act->Transition Activation Azide Sodium Azide (N3-) Azide->Transition Nucleophilic Attack Zn_Complex Zn-Tetrazolate Complex (Precipitate) Transition->Zn_Complex Ring Closure Acid_Wash Acidic Workup (HCl) Zn_Complex->Acid_Wash Hydrolysis Acid_Wash->Zn_Act Recycle Zn++ (Theoretical) Product Free Tetrazole (R-CN4H) Acid_Wash->Product Protonation

Caption: Figure 1. Mechanism of Zn(II)-catalyzed formation of tetrazoles. The reaction terminates in a stable Zinc-tetrazolate complex which must be freed via acidification.

Detailed Experimental Protocol

Method A: Aqueous Zinc-Mediated Synthesis (Recommended)

This method is based on the seminal work of Demko and Sharpless, optimized for lipophilic fluorinated substrates.

Reagents:

  • Substrate: 4'-(fluoromethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv)

  • Azide Source: Sodium Azide (

    
    ) (1.1 – 1.3 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) or Zinc Oxide (
    
    
    
    ) for lower cost.
  • Solvent: Water (or 2-Propanol/Water 1:1 for highly insoluble nitriles).

Protocol Steps:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated nitrile (10 mmol), Sodium Azide (12-13 mmol), and Zinc Bromide (10 mmol).

    • Expert Tip:

      
       is hygroscopic. Weigh quickly or use a stock solution.
      
  • Solvation: Add Deionized Water (40 mL). The reaction will likely be a suspension.

    • Note: The pH of this mixture is naturally buffered to ~7-8, preventing the formation of volatile

      
       gas during reflux.
      
  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

    • Time: 12–24 hours. Fluorinated nitriles typically react faster than electron-rich analogs.

  • Monitoring: Monitor via HPLC. The starting nitrile peak should disappear.

  • Workup (Critical):

    • Cool to room temperature.[2] A white solid precipitate is usually observed (the Zinc-tetrazolate complex).

    • Add EtOAc (50 mL) and 3N HCl (30 mL) . Stir vigorously until the solid precipitate dissolves completely.

    • Why? The acid breaks the Zn-N bond, releasing the free tetrazole into the organic layer and Zinc salts into the aqueous layer.

  • Purification:

    • Separate the organic layer.[3]

    • Extract the aqueous layer 2x with EtOAc.[3]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Crystallization: Recrystallize from Toluene/Heptane or Ethanol to yield pure fluorinated biphenyl tetrazole.

Method B: Anhydrous TMS-Azide (Alternative)

Use this only if the substrate contains hydrolytically unstable groups (e.g., esters) that cannot survive the aqueous reflux.

  • Dissolve nitrile in Toluene (anhydrous).

  • Add Trimethylsilyl azide (

    
    , 2.0 equiv) and Dibutyltin oxide (0.1 equiv) as catalyst.
    
  • Reflux for 24h.

  • Quench with MeOH to remove the TMS group.

Safety & Hazard Control (The "Self-Validating" System)

Handling azides requires strict adherence to safety protocols to prevent explosion and toxicity.[4]

Hazard Mitigation Table
HazardSourceMitigation Strategy
Hydrazoic Acid (

)
Acidification of AzideNEVER add acid to the reaction until

is consumed or removed. Keep reaction pH > 7.[5]
Explosion Metal Azides (Cu, Pb)Use glass/Teflon equipment only. Avoid metal spatulas.
Residual Azide Unreacted ReagentQuench aqueous waste with Sodium Nitrite (

) +

in a controlled fume hood (releases

).
Nitrosamines Nitrite QuenchIf product is sensitive to nitrosation, use Triphenylphosphine to quench residual azide instead of nitrite.
Diagram 2: Safety & Workup Decision Tree

This workflow ensures that residual azide is handled correctly before the product is isolated.

SafetyFlow Check Reaction Complete? (HPLC < 1% Nitrile) Cool Cool to RT Check->Cool Yes Filter Filter Solid (Zn-Tetrazole Complex) Cool->Filter Filtrate Aqueous Filtrate (Contains Excess NaN3) Filter->Filtrate Liquid Solid Solid Complex Filter->Solid Precipitate Quench Quench Filtrate (NaNO2 / H2SO4) Filtrate->Quench Waste Treatment Acidify Acidify Solid with HCl / EtOAc Solid->Acidify Product Release Isolate Isolate Organic Layer (Product) Acidify->Isolate

Caption: Figure 2.[1] Safety workflow separating the toxic azide waste stream from the product stream before acidification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of fluorinated nitrile in water.Add 25% v/v isopropanol or use a surfactant (TPGS-750-M) to create a micellar medium.
Regioisomers Steric hindrance on biphenyl ring.The [3+2] cycloaddition is highly specific for 5-substituted tetrazoles. Check NMR; impurities are likely hydrolysis products (amides), not isomers.
"Sticky" Precipitate Zinc complex aggregation.Increase temperature during the HCl workup or use mechanical stirring to break up the complex.
High Azide Residual Excess reagent used.Validate stoichiometry. For expensive fluorinated nitriles, 1.1 equiv

is usually sufficient if reflux time is extended.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][6] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Roh, J., et al. (2012). One-pot synthesis of 5-substituted 1H-tetrazoles from nitriles using sodium azide and triethylamine hydrochloride. Synthesis, 44(18), 2847-2852.

  • Wachełko, O., et al. (2021). Determination of azide impurity in sartans... Journal of Pharmaceutical and Biomedical Analysis, 192, 113671.[7] (Relevant for safety/impurity analysis).

Sources

Method

Application Note: Scalable Synthesis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

Abstract & Scope This document details a robust, scalable synthetic route for 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile , a key scaffold in the development of liquid crystalline materials and biaryl-based pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This document details a robust, scalable synthetic route for 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile , a key scaffold in the development of liquid crystalline materials and biaryl-based pharmaceutical intermediates. Unlike traditional routes that rely on late-stage cyanation (high toxicity risk) or non-selective halogenation, this protocol utilizes a convergent Suzuki-Miyaura cross-coupling strategy. The method prioritizes process safety, impurity control (specifically de-halogenated byproducts), and purification via crystallization to minimize chromatographic overhead on kilogram scales.

Retrosynthetic Analysis & Strategy

To ensure scalability, the synthesis is designed to be convergent. The target molecule is disconnected at the C1-C1' aryl-aryl bond.

Strategic Rationale
  • Avoidance of Cyanide Chemistry: Introducing the nitrile group via nucleophilic substitution (e.g., Rosenmund-von Braun reaction) on a biphenyl bromide requires high temperatures and toxic cyanide sources (CuCN, NaCN). By selecting 3-bromo-2-fluorobenzonitrile as a starting material, the nitrile functionality is pre-installed, significantly improving the safety profile.

  • Regiocontrol: The presence of the fluorine atom at the ortho position to the coupling site can sterically hinder the reaction. However, the electron-withdrawing nature of the fluorine and nitrile groups on the aryl bromide activates the C-Br bond for oxidative addition, facilitating the catalytic cycle.

  • Impurity Management: The primary impurities anticipated are the homocoupling of the boronic acid and hydrodehalogenation of the aryl bromide. The protocol below utilizes a specific solvent system to suppress these side reactions.

Retrosynthesis Diagram

Retrosynthesis Target Target: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile Disconnect C-C Disconnection (Suzuki-Miyaura) Target->Disconnect Retro-Synthetic Step SM1 Starting Material A: 3-Bromo-2-fluorobenzonitrile (Electrophile) Disconnect->SM1 SM2 Starting Material B: 3-Methylphenylboronic acid (Nucleophile) Disconnect->SM2

Figure 1: Retrosynthetic disconnection strategy utilizing pre-functionalized building blocks.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]PurityRole
3-Bromo-2-fluorobenzonitrile 200.011.00>98%Electrophile
3-Methylphenylboronic acid 135.961.15>97%Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0299%Catalyst
Potassium Carbonate (K₂CO₃) 138.212.5099%Base
Toluene 92.14-ACSSolvent
Ethanol 46.07-Abs.Co-solvent
Water 18.02-DISolvent
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
  • Vessel Preparation: Equip a 3-neck round-bottom flask (or jacketed reactor for scale >100g) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging Solids: Charge 3-bromo-2-fluorobenzonitrile (1.0 equiv) and 3-methylphenylboronic acid (1.15 equiv) into the reactor.

  • Solvent Addition: Add Toluene (5 vol relative to bromide) and Ethanol (2 vol). Begin agitation at 250 RPM.

  • Degassing (Critical): Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen. Oxygen presence causes homocoupling of the boronic acid (impurity: 3,3'-dimethylbiphenyl).

  • Catalyst & Base Addition:

    • Add K₂CO₃ (2.5 equiv) dissolved in Water (2 vol). The reaction mixture will become biphasic.

    • Add Pd(dppf)Cl₂ · CH₂Cl₂ (2 mol%).

    • Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ for its superior stability and resistance to de-ligation under biphasic conditions.

Step 2: Reaction & Monitoring
  • Heating: Heat the mixture to 85°C (internal temperature) . A reflux should be observed.

  • Timecourse: Maintain reflux for 4–6 hours.

  • IPC (In-Process Control): Sample the organic layer after 4 hours. Analyze via HPLC or TLC (Hexane:EtOAc 9:1).

    • Limit: < 1.0% remaining Aryl Bromide.

    • Note: If reaction stalls, add 0.5 mol% additional catalyst.

Step 3: Workup & Scavenging
  • Cooling: Cool the mixture to room temperature (20–25°C).

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

    • Aqueous Layer:[2] Extract once with Toluene (2 vol).

    • Organic Layer:[1][3][4][5] Combine organic phases.[1] Wash with Water (3 vol) followed by Brine (3 vol).

  • Metal Scavenging: Treat the organic phase with SiliaMetS® Thiol (or equivalent Pd scavenger) at 50°C for 1 hour to reduce residual Pd to <10 ppm. Filter through a pad of Celite.

Step 4: Crystallization (Purification)
  • Concentration: Concentrate the filtrate under reduced pressure (45°C) to a thick oil or semi-solid.

  • Solvent Swap: Add Heptane (4 vol) and heat to 60°C until fully dissolved.

  • Crystallization: Slowly cool to 0°C over 2 hours. Seed crystals may be added at 35°C if spontaneous nucleation does not occur.

  • Filtration: Collect the white crystalline solid by vacuum filtration. Wash the cake with cold Heptane (1 vol).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow & Logic

Workflow Start Start: Charge Reagents (Ar-Br + Ar-B(OH)2) Degas Degas Solvents (N2) Prevent Homocoupling Start->Degas Catalysis Add Pd(dppf)Cl2 + Base Reflux @ 85°C, 4-6h Degas->Catalysis IPC IPC Check (HPLC) Target: <1% SM Catalysis->IPC IPC->Catalysis Incomplete (Add Cat.) Workup Phase Separation & Pd Scavenging IPC->Workup Pass Cryst Crystallization (Heptane/Toluene) Workup->Cryst Final Final Product: White Crystalline Solid Cryst->Final

Figure 2: Process flow diagram illustrating critical control points (IPC) and purification logic.

Analytical Specifications

To validate the synthesis, the isolated material must meet the following criteria:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)≥ 99.0% (Area %)
Assay ¹H-NMRConforms to structure
Residual Pd ICP-MS< 20 ppm
Water Content Karl Fischer< 0.5% w/w

Key NMR Signals (Predicted in CDCl₃):

  • Methyl Group: Singlet at ~2.40 ppm (3H).

  • Biphenyl Core: Multiplets in the aromatic region (6.9 – 7.8 ppm). The proton ortho to the fluorine will show distinct H-F coupling.

Safety & Hazards (HSE)

  • 3-Bromo-2-fluorobenzonitrile: Irritant. While the nitrile is bound, avoid contact with strong acids which could theoretically liberate HCN under extreme forcing conditions (unlikely in this protocol).

  • Palladium Catalyst: Sensitizer. Handle in a fume hood.

  • Exotherm: The Suzuki initiation can be exothermic. Ensure the temperature ramp is controlled (1°C/min) to prevent thermal runaway.

References

  • Suzuki-Miyaura Coupling Mechanism & Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Cyanobiphenyl Liquid Crystals

    • Hsu, C. S., et al. (2019). Synthesis and properties of fluorine tail-terminated cyanobiphenyls. Liquid Crystals. Link

  • Use of Pd(dppf)

    • Molander, G. A., et al. (2012).[6] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling. Journal of Organic Chemistry, 77(19), 8678–8688. Link

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Suzuki Coupling for Sterically Hindered Biphenyls

Status: Online Operator: Senior Application Scientist Ticket ID: SUZUKI-STERIC-001 Core Directive & System Overview Welcome to the Advanced Synthesis Support Center. You are likely here because standard protocols (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SUZUKI-STERIC-001

Core Directive & System Overview

Welcome to the Advanced Synthesis Support Center. You are likely here because standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) have failed to generate your tetra-ortho-substituted biaryl target.

Sterically hindered Suzuki-Miyaura coupling requires a paradigm shift. The standard catalytic cycle is disrupted by the sheer physical bulk of the substrates, which inhibits both oxidative addition (if the halide is hindered) and transmetallation (the most common bottleneck for 2,6-disubstituted boronic acids).

This guide provides a self-validating workflow designed to overcome these kinetic barriers using next-generation precatalysts and engineered reaction environments.

The "Gold Standard" Protocol

Do not deviate from this baseline unless specific substrate incompatibilities exist. This protocol utilizes SPhos , a Buchwald dialkylbiaryl phosphine ligand designed specifically to create a protective, electron-rich pocket around the palladium center, facilitating the coupling of highly hindered partners.

Reagents & Setup
  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos Pd G3 Precatalyst (1-2 mol%).

  • Solvent: Toluene / Water (10:1 ratio).[1] Note: The biphasic system is critical.

  • Base: K₃PO₄ (2.0 - 3.0 equiv).

  • Temperature: 100°C (Oil bath) or 120°C (Microwave).

Step-by-Step Methodology
  • Pre-complexation (If using separate Pd/Ligand): In a vial, charge Pd(OAc)₂ and SPhos. Add dry Toluene (1 mL/mmol). Stir at room temperature for 5-10 minutes until the solution turns a rich orange/red. This ensures active L-Pd(0) formation before substrate exposure.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and boronic acid (1.2 - 1.5 equiv) to the reaction vessel.

  • Base Activation: Add solid, finely ground K₃PO₄.

  • Solvent System: Add the remaining Toluene and the Water.

    • Critical: Degas the solvent mixture before addition using a sparge (Ar/N₂ bubbling) for 15 minutes.

  • Reaction: Seal the vessel under inert atmosphere. Heat vigorously.

    • Stirring: Maximum RPM is required. The reaction occurs at the interface; poor mixing = poor yield.

Diagnostic Visualizations

Figure 1: Steric Bottlenecks in the Catalytic Cycle

This diagram highlights where hindered substrates stall the cycle and how specific ligands overcome these barriers.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd-X Species) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for Hindered) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(Ar)(Ar') RedElim->Pd0 - Biaryl Product Bottleneck1 STALL: Bulky Halide Solution: e- rich Ligand (SPhos) Bottleneck1->OxAdd Bottleneck2 STALL: 2,6-Disubstituted Boronic Acid Solution: High Temp + Strong Base Bottleneck2->TransMet

Caption: The catalytic cycle showing critical stall points for hindered substrates. Transmetallation is often the hardest step for 2,6-disubstituted systems.

Technical Support Q&A

Category A: Catalyst & Ligand Selection

Q: Why is my standard Pd(PPh₃)₄ catalyst yielding <10% product? A: Pd(PPh₃)₄ is coordinatively saturated and lacks the electron density required for difficult oxidative additions. For sterically hindered systems, you need a ligand that is:

  • Bulky: To enforce a mono-ligated Pd species (L-Pd-Ar-X), which opens space for the incoming boronic acid.

  • Electron-Rich: To accelerate oxidative addition of the aryl halide. Recommendation: Switch to SPhos or XPhos . If the substrate is extremely hindered (e.g., tetra-ortho-isopropyl), consider Pd-PEPPSI-IPent , which utilizes an NHC ligand to provide extreme steric flexibility and stability [1].

Q: Should I use a precatalyst (e.g., Buchwald G3/G4) or mix Pd(OAc)₂ + Ligand? A: Use the Precatalyst .

  • Reasoning: Generating Pd(0) from Pd(OAc)₂ requires reduction by the phosphine ligand itself, which consumes ligand and generates phosphine oxide (an inhibitor). Precatalysts (like XPhos Pd G3) contain a pre-formed Pd(0) source that activates immediately upon base exposure, ensuring a precise 1:1 Pd:Ligand ratio and higher active species concentration [2].

Category B: Reaction Conditions

Q: I am using anhydrous THF to prevent side reactions, but the yield is low. Why? A: Suzuki coupling requires water.

  • Mechanism:[2][3][4][5] The boronic acid (Ar-B(OH)₂) is not the active species; it must be converted to the boronate species (Ar-B(OH)₃⁻) by the base to undergo transmetallation. This equilibrium is significantly faster and more favorable in the presence of water.

  • Fix: Switch to Toluene/Water (10:1) or Dioxane/Water (4:1) . If solubility is an issue, use THF/Water .[1][6]

Q: Which base is best for 2,6-disubstituted boronic acids? A: K₃PO₄ (Potassium Phosphate Tribasic) is the superior choice for hindered substrates.

  • Why: It provides a high concentration of active anions without being as harsh as hydroxides (which cause protodeboronation). For extremely non-polar substrates, Ba(OH)₂ or Cs₂CO₃ can sometimes offer improvements due to the "cesium effect" (higher solubility in organic phase) [3].

Category C: Troubleshooting Common Failures

Q: I see the consumption of the halide, but my boronic acid is converting to a simple arene (Protodeboronation). A: This is the #1 killer of hindered Suzuki couplings. The steric bulk prevents transmetallation, leaving the activated boronate exposed to hydrolysis.

  • Diagnosis: LCMS shows mass corresponding to [Boronic Acid - B(OH)2 + H].

  • Protocol Adjustment:

    • Concentration: Increase boronic acid equivalents to 2.0.

    • Slow Addition: Do not add all boronic acid at start. Add it in 3 portions over 1 hour.

    • Derivative: Switch from Boronic Acid to a MIDA Boronate or Potassium Trifluoroborate (Ar-BF₃K) . These provide a "slow release" of the active species, keeping the standing concentration low and minimizing decomposition [4].[7]

Q: I am observing homocoupling of my aryl halide. A: This indicates a failure in transmetallation or the presence of oxygen.

  • Fix:

    • Degassing: Sparging is often insufficient. Use Freeze-Pump-Thaw (3 cycles) for the solvent.[8]

    • Reductant: If using Pd(II), ensure complete reduction. Switch to a Pd(0) source like Pd₂(dba)₃ + SPhos to eliminate the reduction step.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis CheckConv Check Aryl Halide Conversion (LCMS) Start->CheckConv LowConv Low/No Conversion CheckConv->LowConv HighConv High Conversion CheckConv->HighConv CatFail Catalyst Failure LowConv->CatFail CheckProd Is Product Forming? HighConv->CheckProd SideRxn Identify Byproduct CheckProd->SideRxn No/Low Product Action1 Action: Switch to Pd-PEPPSI-IPent or SPhos G3. Check O2 levels. CatFail->Action1 Proto De-Boronated Arene (Protodeboronation) SideRxn->Proto Homo Homocoupling (Ar-Ar) SideRxn->Homo Action2 Action: Use MIDA Boronate or Slow Addition. Proto->Action2 Action3 Action: Strict Degassing. Switch to Pd(0) source. Homo->Action3

Caption: Decision matrix for diagnosing reaction failure based on LCMS data.

Ligand Performance Comparison

Relative performance of ligands for the coupling of 2-chloro-m-xylene with 2,6-dimethylphenylboronic acid (Tetra-ortho-substituted model).

Ligand SystemYield (%)Steric ToleranceElectronic ActivationNotes
PPh₃ (Standard)< 5%PoorLowFails completely for hindered substrates.
P(o-tol)₃ 15 - 20%ModerateLowHistorically used, but obsolete.
SPhos 90 - 98% Excellent High Recommended starting point.
XPhos 85 - 95%ExcellentHighBetter for aryl chlorides / sulfonates.
Pd-PEPPSI-IPent 95 - 99% Extreme High Best for "impossible" steric bulk [1].

References

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters. University of Edinburgh. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

Molecule Profile & Purification Strategy Target Molecule: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile Chemical Class: Fluorinated Biaryl Carbonitrile Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling (Palladiu...

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Profile & Purification Strategy

Target Molecule: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile Chemical Class: Fluorinated Biaryl Carbonitrile Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling (Palladium-catalyzed)

Executive Summary

Purifying 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile requires navigating the "Lipophilicity Trap." The biphenyl core renders the molecule highly non-polar, while the nitrile (CN) and fluoro (F) substituents introduce specific dipole moments that can cause "oiling out" during crystallization.

This guide prioritizes purity (>99.5%) and metal scavenging (<10 ppm Pd) , essential for downstream drug development applications. The protocol moves from bulk impurity removal (Phase 1) to fine separation (Phase 2) and final solid-state polishing (Phase 3).

Master Purification Workflow (Visualization)

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Quench Phase 1: Oxidative Quench (Remove Boronic Acids) Start->Quench 1. Cool to RT Extract Extraction (EtOAc/Brine) & Silica Plug Filtration Quench->Extract 2. Phase Separation Decision Purity Check (HPLC/TLC) Extract->Decision Column Phase 2: Flash Chromatography (Hexane/EtOAc Gradient) Decision->Column Purity < 95% Scavenge Phase 4: Metal Scavenging (Thiol-Silica / Charcoal) Decision->Scavenge Purity > 95% Column->Scavenge Fractions Combined Cryst Phase 3: Crystallization (EtOH or Heptane/EtOAc) Final Pure Solid (>99.5% Purity, <10ppm Pd) Cryst->Final Filtration & Drying Scavenge->Cryst Pd Removal

Caption: Integrated purification workflow prioritizing boronic acid removal early to prevent downstream co-crystallization.

Phase 1: The "Crash" (Post-Reaction Workup)

Objective: Remove bulk catalyst, inorganic salts, and unreacted boronic acids.

The Boronic Acid Problem

Unreacted 3-methylphenylboronic acid is a common contaminant. It often co-elutes with the product on silica and co-crystallizes due to similar solubility profiles.

Protocol:

  • Oxidative Quench (Mandatory):

    • Cool reaction mixture to room temperature.

    • Add 10% aqueous H₂O₂ (1 mL per mmol substrate) and stir for 20 minutes.

    • Mechanism:[1][2][3][4] This converts residual boronic acid into the corresponding phenol (3-methylphenol), which is significantly more polar and acidic [1].

  • Base Wash:

    • Extract with Ethyl Acetate (EtOAc).[2][5][6][7][8]

    • Wash the organic layer twice with 1M NaOH .

    • Result: The generated phenol is deprotonated into a water-soluble phenolate and removed in the aqueous layer.

  • Filtration:

    • Pass the organic layer through a pad of Celite 545 to remove bulk Palladium black.

Phase 2: Chromatographic Separation

Objective: Isolate the product from de-halogenated byproducts (protodeboronation).

Troubleshooting Guide: Flash Chromatography

IssueDiagnosisSolution
Co-elution Product overlaps with de-halogenated impurity (biphenyl).Change Modifier: Switch from EtOAc to DCM or MTBE . The nitrile group interacts more strongly with DCM, increasing separation from non-polar byproducts.
Tailing Broad peaks, poor resolution.Add Base: The nitrile group can exhibit weak basicity. Add 1% Triethylamine (TEA) to the eluent to sharpen peaks.
Poor Loading Product precipitates on the column head.Dry Load: Dissolve crude in minimal DCM, adsorb onto silica (1:5 ratio), evaporate, and load as a dry powder.

Recommended Gradient:

  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase A: n-Heptane (preferred over Hexane for toxicity/boiling point reasons).

  • Mobile Phase B: Ethyl Acetate.

  • Gradient: 0% B to 15% B over 10 CV (Column Volumes). Product typically elutes at ~8-10% EtOAc.

Phase 3: Crystallization & Polishing

Objective: Achieve final purity >99.5% and defined crystal form.

The "Oiling Out" Risk: Fluorinated biphenyls often form oils rather than crystals if cooled too rapidly or if the solvent polarity is mismatched.

Self-Validating Crystallization Protocol:

  • Solvent System: Ethanol (EtOH) / Water or Heptane / Toluene .

    • Why: EtOH is a protic solvent that disrupts the crystal lattice gently. Toluene provides π-π stacking interactions with the biphenyl core [2].

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add hot water dropwise until persistent turbidity is observed (cloud point).

    • Add 1-2 drops of Ethanol to clear the solution.

    • Critical Step: Allow to cool to room temperature slowly (turn off heat source and leave flask in the oil bath).

    • Cool to 4°C overnight.

Data Table: Solubility Profile

SolventSolubility (RT)Solubility (Boiling)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol LowHighIdeal for Crystallization
Heptane LowModerateAnti-solvent
Toluene HighHighSolubilizer (prevent oiling)
DCM Very HighVery HighLoading/Transfer only

Phase 4: Impurity Scavenging (Pd & TPPO)

Objective: Remove toxic metals and stubborn phosphine oxides.

Scenario A: Residual Palladium (>100 ppm)

If the product is gray or off-white, Pd is present.

  • Solution: Reslurry the product in EtOAc and add SiliaMetS® Thiol or activated charcoal (10 wt%). Stir at 50°C for 1 hour, then filter through a 0.45 µm membrane.

  • Validation: Check Pd levels via ICP-MS. Target <10 ppm.

Scenario B: Triphenylphosphine Oxide (TPPO)

If Pd(PPh₃)₄ was used, TPPO is a major contaminant.

  • ZnCl₂ Complexation Method:

    • Dissolve crude in Ethanol.[9]

    • Add MgCl₂ or ZnCl₂ (2 equiv relative to catalyst).

    • Stir for 1 hour. TPPO forms an insoluble complex (TPPO)₂·ZnCl₂ and precipitates [3].[1][9][10]

    • Filter off the white solid; the product remains in the filtrate.

Troubleshooting & FAQs

Q1: My product is an oil, not a solid. How do I induce crystallization?

  • Cause: Impurities (especially isomers) depress the melting point, or the cooling rate was too fast.

  • Fix:

    • Seed: Scratch the glass side with a spatula or add a seed crystal if available.

    • Sonication: Sonicate the oily mixture for 5 minutes.

    • Solvent Swap: Switch to Heptane/Toluene (10:1) . Dissolve in minimal Toluene, then slowly add Heptane.

Q2: I see a "ghost peak" just before my product on HPLC.

  • Diagnosis: This is likely the protodeboronation byproduct (3'-methyl-2-fluoro-1,1'-biphenyl, missing the CN group) or the homocoupling product .

  • Fix: These are very lipophilic. Use a C18 Reverse Phase column (Water/Acetonitrile) for analytical checks. For prep, requires careful silica chromatography with a shallower gradient (0-5% EtOAc).

Q3: The product has a yellow tint.

  • Cause: Traces of oxidized Palladium or conjugated oligomers.

  • Fix: Wash the organic solution with 10% aqueous Sodium Metabisulfite or filter through a small plug of activated carbon.

Logic Tree for Impurity Removal

Troubleshooting Start Impurity Identified CheckType Identify Type Start->CheckType Boronic Boronic Acid (Start Material) CheckType->Boronic TPPO Phosphine Oxide (TPPO) CheckType->TPPO Pd Palladium (Gray Color) CheckType->Pd Sol1 Oxidative Workup (H2O2 + NaOH Wash) Boronic->Sol1 Sol2 ZnCl2 Precipitation or Heptane Trituration TPPO->Sol2 Sol3 Thiol-Silica Scavenger or Charcoal Pd->Sol3

Caption: Decision matrix for targeted impurity removal based on chemical nature.

References

  • Murphy, J. M., et al. (2007). Survey of the Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews. Available at: [Link]

  • Batesky, D. C., et al. (2017).[10] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses . (1998).[6] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Org. Synth. 1998, 75,[6] 53. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Biaryl Nitrile Recrystallization

Topic: Optimizing Solvent Systems for Biaryl Nitrile Purification Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Introduction: The Biaryl Nitrile Challenge Biaryl nitriles (e.g., interme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solvent Systems for Biaryl Nitrile Purification

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Introduction: The Biaryl Nitrile Challenge

Biaryl nitriles (e.g., intermediates for sartans, liquid crystals, and agrochemicals) present a unique purification paradox. The molecule possesses a hydrophobic, planar biaryl core facilitating strong


-

stacking, yet it is anchored by a highly polar nitrile (cyano) group.

The Problem: This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2][3] The nitrile group’s dipole moment increases solubility in polar solvents, while the aromatic rings demand lipophilic solvation. Furthermore, because these compounds are frequently synthesized via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), residual heavy metals often coordinate to the nitrile nitrogen, resisting conventional removal.

This guide provides a validated framework for solvent selection, troubleshooting oiling out, and ensuring high-purity isolation.

Module 1: Solvent Selection Matrix

Do not rely on random screening. Use this matrix based on the Polarity vs.


-Interaction  balance.
Solvent Class Performance Table
Solvent ClassRepresentativeSuitabilityMechanism of Action
Aromatic Hydrocarbons Toluene , XyleneHigh

-

Stacking:
Solvates the biaryl core well at high temps; moderate solubility at low temps. Best for yield.
Nitriles Acetonitrile (MeCN) Medium/High Dipole Matching: "Like dissolves like." Often too good a solvent. Excellent for removing non-polar impurities.
Alcohols Ethanol , IPAMedium H-Bonding: The CN group accepts weak H-bonds. Often used as a co-solvent with water or heptane.
Alkanes Heptane , HexaneLow (Antisolvent) Precipitant: Poor solubility for nitriles. Critical for "drowning out" crystallizations.
Esters Ethyl Acetate (EtOAc) Medium General Purpose: Good for initial dissolution; often requires Heptane to force precipitation.
Workflow: The Decision Logic

Use the following logic flow to determine your solvent system. This prevents the common error of using overly polar solvents that trap the product in the mother liquor.

SolventSelection Start Start: Crude Biaryl Nitrile SolubilityCheck Test Solubility in Toluene (90°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Cool to 20°C Soluble->YesSoluble Yes NoSoluble Test EtOAc or MeCN Soluble->NoSoluble No CrystalsForm Crystals Form? YesSoluble->CrystalsForm GoodYield System: Single Solvent (Toluene) CrystalsForm->GoodYield Yes, >70% Yield PoorYield Add Antisolvent (Heptane) CrystalsForm->PoorYield No / Low Yield Oiling Oiling Out? CrystalsForm->Oiling Liquid Phase Forms NoSoluble->PoorYield Use as Primary Solvent Mitigation See Module 2: Oiling Out Oiling->Mitigation Yes

Figure 1: Decision tree for selecting the optimal solvent system. Toluene is the preferred starting point due to its


-interaction compatibility with biaryl systems.

Module 2: Troubleshooting "Oiling Out"

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common in biaryl nitriles due to their moderate melting points and conformational flexibility.

The Mechanism
  • Impurities: Synthesis byproducts (isomers, halides) depress the melting point of your product.

  • Temperature Gap: The temperature at which the oil forms (

    
    ) is higher than the crystallization temperature (
    
    
    
    ).
Corrective Protocol: The "Seeding Window" Technique

Do not simply cool the flask further; this solidifies the oil into an impure glass.

  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous.

  • Determine

    
    :  Cool slowly and note the exact temperature where the oil droplets first appear.
    
  • Hold & Seed: Re-heat to

    
    above this cloud point. Add pure seed crystals (0.5 - 1 wt%).
    
  • Isothermal Aging: Hold the temperature constant for 30–60 minutes. The seed crystals provide a surface for growth, bypassing the energy barrier that favors oil formation.[2]

  • Controlled Cooling: Cool at a rate of

    
    .
    

OilingOut Homogeneous Homogeneous Solution (High T) Cooling Cooling Homogeneous->Cooling LLPS Liquid-Liquid Separation (Oiling Out) Cooling->LLPS Fast Cool / No Seed Seeding Add Seeds @ T > T_oil Cooling->Seeding Intervention Amorphous Impure Amorphous Solid LLPS->Amorphous Solidification Growth Crystal Growth (Surface Nucleation) Seeding->Growth Pure Pure Crystalline Solid Growth->Pure

Figure 2: Pathway comparison between uncontrolled cooling leading to oiling out (Red) and the Seeding Intervention strategy (Green/Blue).[1]

Module 3: Impurity Rejection (Metals & Isomers)

Biaryl nitriles synthesized via Suzuki coupling often contain Palladium (Pd) and regioisomers. The nitrile nitrogen is a ligand that binds Pd, making simple recrystallization insufficient.

Protocol: Pd-Scavenging Recrystallization

Objective: Reduce Pd content from >500 ppm to <10 ppm.

Reagents:

  • Crude Biaryl Nitrile[4]

  • Primary Solvent (e.g., Toluene or THF)

  • Adsorbent: Activated Carbon (e.g., Darco G-60) or Thiol-functionalized Silica (e.g., SiliaMetS® Thiol).

Step-by-Step:

  • Dissolution: Dissolve crude solid in the minimum volume of hot solvent (

    
     for Toluene).
    
  • Adsorbent Addition: Add Activated Carbon (5 wt% relative to substrate).

    • Pro-Tip: For stubborn Pd, add 1 wt% L-Cysteine or use a thiol-silica scavenger. The thiol binds Pd more strongly than the nitrile group does.

  • Hot Aging: Stir at reflux for 30–60 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad. Crucial: The funnel must be hot to prevent premature crystallization on the filter.[4][5]

  • Crystallization: Proceed with controlled cooling or antisolvent addition (Heptane) as determined in Module 1.

Data: Purification Efficiency
MethodInitial Pd (ppm)Final Pd (ppm)Yield (%)Notes
Standard Recryst. (Toluene)85012085Nitrile coordinates Pd; poor removal.
Recryst. + Charcoal 850 45 82 Standard industry baseline.
Recryst. + Thiol Scavenger 850 < 5 80 Recommended for pharma grade.

Frequently Asked Questions (FAQ)

Q1: My product is white, but the crystals are coming out yellow. Why? A: This is likely due to conjugated organic impurities or oxidized Pd species.

  • Fix: Perform the Hot Filtration step (Module 3) with activated charcoal.[5][6] If the color persists, wash the isolated filter cake with cold Ethanol, as many colored impurities are more soluble in alcohols than the biaryl nitrile is.

Q2: I am using Toluene/Heptane, but the yield is too low (<50%). A: You are likely using too much Toluene. Biaryl nitriles can be surprisingly soluble in hot aromatic solvents.

  • Fix: Reduce the Toluene volume. Dissolve the solid until it just clears at reflux. Then, add Heptane dropwise at reflux until a slight turbidity persists, clear it with a drop of Toluene, and then cool.

Q3: Can I use water as an antisolvent? A: Only if your primary solvent is water-miscible (e.g., Ethanol, Acetonitrile).

  • Warning: Water/Alcohol systems are prone to oiling out because the biaryl core is extremely hydrophobic. If you must use water, ensure you seed the mixture early.

Q4: How do I remove the regioisomer (e.g., ortho- vs para-)? A: Isomers often have different aspect ratios. Slow cooling (


) favors the thermodynamically stable crystal lattice of the major product, rejecting the isomer into the mother liquor. Rapid cooling traps the isomer.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on solvent selection and oiling out).
  • Vertex Pharma. (1998). Process for preparing 2-cyanobiphenyl compound. EP0854135B1. Link (Specific industrial protocol for cyanobiphenyl purification using Heptane/Toluene).

  • Mettler Toledo. Oiling Out in Crystallization. Link (Mechanistic explanation of LLPS and seeding strategies).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link (Standard reference for Pd removal via scavengers).

  • Pfizer Inc. (2008). Solvent Selection Guide. Green Chemistry. (General guidance on solvent classes and toxicity).

Sources

Optimization

Technical Support Center: Troubleshooting Deboronation in Biaryl Synthesis

Welcome to the Advanced Troubleshooting Center for Suzuki-Miyaura cross-coupling. As an application scientist, I frequently see researchers lose weeks of work to a single, silent yield-killer: protodeboronation .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for Suzuki-Miyaura cross-coupling. As an application scientist, I frequently see researchers lose weeks of work to a single, silent yield-killer: protodeboronation .

When your boronic acid or ester is cleaved to yield a protonated arene (Ar-B(OH)₂ → Ar-H) instead of your desired cross-coupled product, simply pushing the reaction harder with more heat or catalyst usually makes the problem worse. To solve this, we must move away from trial-and-error and treat the reaction as a system of competing kinetic pathways.

This guide breaks down the causality of boronic acid degradation and provides self-validating protocols to ensure your transmetalation outpaces your side reactions.

Part 1: Mechanistic Fundamentals (The "Why")

Q: Why does my boronic acid rapidly degrade as soon as I add the base?

A: Protodeboronation is not a single pathway; it is highly dependent on the electronic nature of your substrate and the pH of your reaction. For most electron-deficient aryl boronic acids (e.g., polyfluorophenyls), the addition of aqueous base triggers the formation of a reactive boronate anion


. This intermediate undergoes base-catalyzed heterolysis or concerted proton transfer with water, cleaving the C-B bond 1.

For basic heteroaromatic substrates like 2-pyridylboronic acid, the mechanism is even more treacherous. At neutral pH, they form a zwitterionic intermediate that undergoes rapid unimolecular fragmentation 2.

Mechanism BA Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Aqueous Base (OH-) Zwitterion Zwitterion (e.g., 2-Pyridyl) BA->Zwitterion Neutral pH Arene Protodeboronated Arene (Ar-H) Boronate->Arene Hydrolysis Zwitterion->Arene Fragmentation

Fig 1. Mechanistic pathways of protodeboronation via base-catalyzed and zwitterionic intermediates.

Q: I converted my unstable boronic acid to a Bpin ester to protect it, but it still degraded. Why?

A: It is a common misconception that esterification universally protects against protodeboronation. Recent kinetic studies demonstrate that the phenomenological stability of boronic esters is highly nuanced. In many cases, the ester can undergo rapid pre-hydrolytic protodeboronation, and sometimes the ester is actually more reactive toward degradation than the free acid due to self- and auto-catalytic hydrolysis pathways 3.

Q: I'm using a highly active bulky phosphine ligand to speed up the reaction, but I'm seeing massive deboronation. What is happening?

A: While bulky ligands accelerate reductive elimination, they can also inadvertently promote palladium-catalyzed protodeboronation. Bulky ligands favor the formation of a highly reactive post-transmetalation intermediate that undergoes facile protonolysis by adventitious water 4. If you observe this, ensure strict anhydrous conditions or switch to a slightly less sterically demanding ligand.

Part 2: Diagnostic Data

Before troubleshooting, identify the risk profile of your substrate. The half-lives of boronic acids span over 9 orders of magnitude 1. Use this table to dictate your experimental strategy:

Boronic Acid ClassExample SubstratePropensity for ProtodeboronationPrimary Degradation MechanismRecommended Troubleshooting Strategy
Electron-Rich Aryl 4-Methoxyphenylboronic acidLow (

months)
Base-catalyzed hydrolysisStandard Suzuki conditions; no special precautions needed.
Electron-Deficient Aryl Pentafluorophenylboronic acidHigh (

hours)
Base-catalyzed hydrolysisUse highly active Buchwald precatalysts (e.g., XPhos Pd G3) at room temperature.
Basic Heteroaromatic 2-Pyridylboronic acidExtreme (

minutes)
Unimolecular fragmentation via zwitterionMask as MIDA boronate; employ slow-release biphasic conditions.
5-Membered Heteroaryl 2-Thiopheneboronic acidModerateBase-catalyzed hydrolysisUse mild bases (e.g., K₂HPO₄) and 2nd/3rd gen precatalysts.

Part 3: Tactical Solutions & Workflows

To outcompete protodeboronation, we must alter the kinetics of the system. We do this either by accelerating the catalytic cycle (Path 1) or restricting the availability of the unstable reagent (Path 2).

Workflow Start Unstable Substrate (Polyfluoroaryl / 2-Heteroaryl) Decision Is the boronic acid stable enough to isolate? Start->Decision Path1 Use Buchwald Precatalysts (e.g., XPhos Pd G3/G4) Decision->Path1 Yes Path2 Use Slow-Release Strategy (MIDA Boronates / BF3K) Decision->Path2 No (e.g., 2-Pyridyl) Mech1 Rapid LPd(0) Formation Outcompetes Degradation Path1->Mech1 Mech2 Maintains Low Steady-State Boronic Acid Concentration Path2->Mech2

Fig 2. Decision matrix for mitigating protodeboronation based on substrate stability.

Protocol 1: Low-Temperature Coupling with Buchwald Precatalysts (Path 1)

Objective: Couple highly electron-deficient or moderately unstable heteroaryl boronic acids before base-catalyzed protodeboronation occurs. Causality: Traditional Pd(0) generation from Pd(OAc)₂ requires an induction period (reduction), during which the boronic acid degrades. Buchwald precatalysts (like XPhos Pd G3) activate instantly at room temperature via mild base deprotonation, rapidly forming the active mono-ligated L-Pd(0) species. This allows the cross-coupling to proceed at 20–40 °C, exponentially decreasing the background degradation rate 5.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl halide (1.0 equiv), unstable boronic acid (1.5 equiv), and XPhos Pd G3 (2–5 mol%).

  • Solvent Addition: Add degassed THF (0.2 M). Self-Validation Check: Ensure the solvent is thoroughly sparged with N₂/Ar. Oxygen insertion into the Pd-aryl bond is a competing side reaction that stalls the cycle and gives the boronic acid time to degrade.

  • Activation: Inject a degassed aqueous solution of a mild base (e.g., 0.5 M K₃PO₄, 2.0 equiv). Self-Validation Check: Upon base addition, observe a distinct color change (often to pale yellow/orange) within minutes, validating active L-Pd(0) formation.

  • Monitoring: Stir at room temperature. Sample the reaction at 30 minutes. Self-Validation Check: Run LCMS and track the aryl halide consumption. If the boronic acid is entirely consumed but the aryl halide remains intact, protodeboronation has outcompeted transmetalation. You must either lower the temperature further or switch to Protocol 2.

  • Workup: Quench with water, extract with EtOAc, and purify via standard chromatography.

Protocol 2: Slow-Release Coupling with MIDA Boronates (Path 2)

Objective: Couple extremely unstable boronic acids (e.g., 2-pyridylboronic acid) that fragment under neutral or basic conditions. Causality: MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized at boron, rendering them inert to transmetalation and completely stable to cross-coupling conditions. By using a biphasic system with a slow-acting base, the MIDA ester gradually hydrolyzes to the free boronic acid. The highly active Pd catalyst immediately consumes the boronic acid as it forms, keeping its steady-state concentration near zero and preventing bimolecular degradation 2.

Step-by-Step Methodology:

  • Preparation: Charge a flask with the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), Pd(dppf)Cl₂ or XPhos Pd G3 (5 mol%), and K₃PO₄ (3.0 equiv).

  • Biphasic Setup: Add a degassed mixture of Dioxane and H₂O (typically 4:1 v/v, 0.1 M). The biphasic nature is critical to controlling the hydrolysis rate.

  • Heating: Heat to 60–80 °C (or lower if using a G3 precatalyst).

  • Monitoring: Self-Validation Check: Monitor via LCMS. You should observe the MIDA boronate slowly disappearing over 4–12 hours, with concurrent product formation. Crucial: The presence of free boronic acid should be virtually undetectable in the LCMS trace at any given time. If free boronic acid accumulates, your transmetalation step is too slow (consider switching to a more active catalyst).

  • Workup: Cool to room temperature, filter through Celite to remove palladium black, and concentrate for purification.

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: PubMed / Journal of the American Chemical Society (2017) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh / Journal of the American Chemical Society (2022) URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (2025) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (2010) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 2-Fluoro-3-Cyanobiphenyl

Topic: Controlling Regioselectivity in 2-Fluoro-3-Cyanobiphenyl Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Welcome to the Advanced Synthesis Support Module....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity in 2-Fluoro-3-Cyanobiphenyl Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in constructing the 2-fluoro-3-cyanobiphenyl scaffold. This structural motif is critical in liquid crystal engineering and modern drug discovery (e.g., as a bioisostere for twisted biphenyls).[1]

The primary technical bottleneck in this synthesis is regiocontrol during the functionalization of the 2-fluorobenzonitrile core. This guide provides troubleshooting for the Directed Ortho Metalation (DoM) pathway and the subsequent Suzuki-Miyaura coupling.

Part 1: The Precursor Challenge (DoM Regioselectivity)

The most efficient route to the target is the synthesis of 3-bromo-2-fluorobenzonitrile , followed by coupling with phenylboronic acid. However, direct lithiation of 2-fluorobenzonitrile presents a "regioselectivity battle" between the C3 (ortho to F) and C6 (ortho to CN) positions.[1]

Q1: I am attempting to lithiate 2-fluorobenzonitrile, but I observe significant byproducts or the wrong isomer. Which position is favored?

Answer: In 2-fluorobenzonitrile, you have two competing Directing Metalation Groups (DMGs):

  • Fluorine (C2): Directs to C3 (Inductive effect

    
    , strong coordination to Li).[1]
    
  • Nitrile (C1): Directs to C6 (Inductive effect

    
    , coordination).[1]
    

The Rule: Under kinetic control with hindered amide bases (LDA or LiTMP) at low temperatures (-78°C), lithiation occurs predominantly at the C3 position (ortho to Fluorine).[1]

Why? While the proton ortho to the nitrile (C6) is thermodynamically acidic, the ortho-fluorine effect is kinetically dominant due to the strong inductive acidification of the C3 proton and the complex-induced proximity effect (CIPE) where Lithium coordinates to the Fluorine lone pairs.

Troubleshooting Matrix:

Issue ObservedRoot CauseCorrective Action
Nucleophilic Attack (Alkylation of CN)Using nucleophilic base (e.g., n-BuLi).Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .[1] Never use alkyllithiums directly.[1]
C6-Lithiation (Wrong Regioisomer)Thermodynamic equilibration allowed.Maintain temperature strictly below -75°C . Quench immediately after lithiation (do not stir >1 hr).
Low Yield / Tarry Mixture Base aggregation or instability.[1]Freshly prepare LDA/LiTMP.[1] Add TMSCl in situ if trapping with silicon, or ensure rapid quench with electrophile.[1]
Q2: What is the optimal protocol to ensure C3 selectivity for the bromide precursor?

Protocol: Synthesis of 3-Bromo-2-fluorobenzonitrile

  • Base Preparation: Generate LiTMP (1.1 equiv) in THF at 0°C from 2,2,6,6-tetramethylpiperidine and n-BuLi.[1]

  • Cooling: Cool the LiTMP solution to -78°C .

  • Addition: Add 2-fluorobenzonitrile (1.0 equiv) dropwise as a solution in THF. Crucial: Maintain internal temp < -70°C.[1]

  • Metalation: Stir for 45–60 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of 3-lithio-2-fluorobenzonitrile .

  • Quench: Add a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane (halon 2402) or CBr4 (1.2 equiv) rapidly.

    • Note: Elemental Bromine (

      
      ) can be used but often leads to side oxidation; perhaloalkanes are cleaner sources of 
      
      
      
      .[1]
  • Workup: Warm to RT, quench with

    
    , extract with EtOAc.
    
Part 2: The Coupling Reaction (Suzuki-Miyaura)

Once you have 3-bromo-2-fluorobenzonitrile , the next step is coupling with phenylboronic acid.[1]

Q3: I am seeing protodeboronation of my boronic acid partner. Should I switch the coupling partners?

Answer: Yes, the choice of halide vs. boronic acid is critical.[1]

  • Recommended: 3-Bromo-2-fluorobenzonitrile (Halide) + Phenylboronic Acid (Boron).

    • Reason: Phenylboronic acid is stable.[1] The electron-deficient fluoro-cyano ring makes the bromide highly reactive to oxidative addition by Pd(0), facilitating the reaction.[1]

  • Avoid: 2-Fluoro-3-cyanophenylboronic acid + Bromobenzene.

    • Reason: Boronic acids with ortho-fluoro and electron-withdrawing groups are prone to protodeboronation (loss of the boron group) under basic aqueous conditions, leading to 2-fluorobenzonitrile as a byproduct.

Q4: Which catalyst system minimizes homocoupling of the bromide?

Answer: Homocoupling (Ar-Ar) competes when the transmetalation step is slow.

  • Catalyst: Use Pd(dppf)Cl2[2]·DCM (2-5 mol%). The bidentate ferrocenyl ligand prevents

    
    -hydride elimination (not an issue here) and stabilizes the Pd center, promoting efficient reductive elimination.[1]
    
  • Base/Solvent:

    
     (2.0 equiv) in Dioxane/Water (4:1)  at 80-90°C.
    
  • Degassing: Oxygen promotes homocoupling.[1] Sparge solvents with Argon for 15 minutes prior to mixing.[1]

Part 3: Visualization & Decision Logic
Workflow: Regioselective Synthesis Strategy

G Start Start: 2-Fluorobenzonitrile BaseChoice Base Selection Start->BaseChoice nBuLi n-BuLi BaseChoice->nBuLi Avoid LiTMP LiTMP / -78°C BaseChoice->LiTMP Recommended Result1 Nucleophilic Attack (Imine Formation) nBuLi->Result1 Intermediate 3-Lithio-2-fluorobenzonitrile (C3 Kinetic Species) LiTMP->Intermediate Ortho-F Directed Quench Electrophile Quench (CBr4 or Halon) Intermediate->Quench Product1 3-Bromo-2-fluorobenzonitrile Quench->Product1 Coupling Suzuki Coupling (PhB(OH)2, Pd(dppf)Cl2) Product1->Coupling Final Target: 2-Fluoro-3-cyanobiphenyl Coupling->Final

Caption: Optimized workflow for accessing the 2-fluoro-3-cyanobiphenyl scaffold via C3-selective lithiation.

Part 4: Analytical Data & Troubleshooting
NMR Distinction of Isomers

If regioselectivity fails, you may generate the C6 isomer.[1] Use


 NMR coupling constants (

) to distinguish them.
IsomerStructureKey

NMR Feature
3-Bromo-2-fluorobenzonitrile (Desired)Br at C3, F at C2

appears as a triplet-like multiplet (

Hz).

(ortho to CN) is a doublet of doublets.
6-Bromo-2-fluorobenzonitrile (Undesired)Br at C6, F at C2

and

show distinct coupling patterns. The symmetry is different;

is a triplet of doublets.[1]
Summary of Key Reagents
ReagentRoleCritical Parameter
LiTMP Base for DoMMust be fresh. Steric bulk prevents attack on CN.[1]
CBr4 Bromine SourceAdd as solution.[1] Exothermic quench.
Pd(dppf)Cl2 CatalystHigh turnover, robust against air (relative to Pd(PPh3)4).[1]
Dioxane/H2O Solvent4:1 ratio ensures solubility of boronic acid and base.[1]
References
  • Schlosser, M. (2005).[1] The 2-Fluorobenzonitrile Puzzle: Regioselectivity in Organometallic Chemistry. European Journal of Organic Chemistry.

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Kristensen, J. et al. (2004).[1] Facile Synthesis of 2-bromo-3-fluorobenzonitrile. Journal of Organic Chemistry.

Sources

Optimization

Overcoming solubility issues with fluorinated biphenyl intermediates

Ticket System ID: F-BPH-SOL-992 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: F-BPH-SOL-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Fluorine Paradox"

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a round-bottom flask containing a "brick dust" precipitate that refuses to dissolve in Methanol, DCM, or even DMSO.

Fluorinated biphenyls are the backbone of modern medicinal chemistry (increasing metabolic stability) and materials science (OLEDs). However, they present a unique solubility paradox : adding fluorine increases lipophilicity (LogP), yet often renders the molecule insoluble in both polar and standard lipophilic organic solvents.

This guide moves beyond generic advice. We utilize the "Fluorous Bridge" strategy , leveraging specific solvent interactions to overcome the high lattice energy typical of these systems.

Module 1: Mechanistic Diagnostics (The "Why")

Before attempting to force your compound into solution, you must understand the intermolecular forces at play.

Root Cause Analysis: Lattice Energy vs. Solvation

Fluorinated biphenyls (especially symmetrical ones) suffer from High Crystal Lattice Energy .

  • 
    -
    
    
    
    Stacking:
    The electron-deficient fluorinated ring stacks aggressively with electron-rich systems (or itself), creating tight columns.
  • The "Teflon" Effect: Perfluorinated regions are both hydrophobic and lipophobic. They do not interact well with the C-H bonds of standard solvents (Hexane, Toluene).

  • Dipole Cancellation: In symmetric polyfluorinated biphenyls, dipoles may cancel out, reducing interaction with polar aprotic solvents (DMF, DMSO).

Visualizing the Solubility Decision Matrix

Use this logic flow to select your solvent system before heating your sample.

SolubilityMatrix Start Start: Insoluble Fluorinated Biphenyl Check1 Is the molecule symmetric? Start->Check1 Check2 Does it have H-bond donors (OH, NH)? Check1->Check2 No Result1 High Lattice Energy Risk Use Trifluorotoluene (TFT) Check1->Result1 Yes (High Crystallinity) Result2 Use High-Temp DMSO-d6 (>80°C) Check2->Result2 Yes Result3 Use THF/TFT Mixture (1:1) Check2->Result3 No

Figure 1: Decision matrix for initial solvent selection based on molecular symmetry and functional groups.

Module 2: Synthesis Troubleshooting (The Reaction Pot)

Common Issue: Suzuki-Miyaura coupling fails because the fluorinated boronic acid or the product precipitates out of the dioxane/water mixture, halting the catalytic cycle.

The Solution: The "TFT-Bridge" Protocol

Standard solvents (DCM, Toluene) are often ineffective for polyfluorinated species. We recommend


-Trifluorotoluene (TFT) . TFT acts as a "hybrid" solvent—it dissolves organic substrates via its aromatic ring but accommodates fluorinated moieties via its 

group [1].
Protocol: Anhydrous Suzuki Coupling in TFT

Applicability: For substrates with >3 Fluorine atoms or those crashing out of aqueous dioxane.

Reagents:

  • Solvent: Anhydrous Trifluorotoluene (PhCF

    
    ).
    
  • Base: Anhydrous CsF (Cesium Fluoride) or spray-dried K

    
    PO
    
    
    
    .
  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) + SPhos (2-4 mol%) or XPhos.

Step-by-Step Workflow:

  • Solvent Degassing: Sparge anhydrous TFT with Argon for 20 minutes. Do not skip this. Fluorinated intermediates are prone to oxidative homocoupling.

  • The "Dry" Setup: Charge the flask with the aryl halide, fluorinated boronic acid (1.2 equiv), Pd-catalyst, ligand, and CsF (2.5 equiv).

    • Why CsF? It promotes transmetallation without requiring water, preventing the "oiling out" or precipitation often seen with aqueous carbonates [2].

  • Injection: Add the degassed TFT via syringe.

  • Thermal Activation: Heat to 90–100°C .

    • Note: TFT boils at 103°C, allowing higher temperatures than THF (66°C) or DCM (40°C), which is crucial for overcoming the activation energy of electron-poor fluorinated rings.

  • Monitoring: Monitor by LCMS. If the intermediate precipitates upon cooling, dilute with warm TFT before filtration.

Comparative Solvent Data
SolventBoiling Point (°C)Dissolution Power (Fluorinated Biphenyls)Suitability for Suzuki
Dichloromethane (DCM) 40ModeratePoor (Temp too low)
THF 66GoodModerate (Can precipitate)
DMF/DMSO 153/189ModeratePoor (Workup difficulty)
Trifluorotoluene (TFT) 103Excellent High (The "Gold Standard")

Module 3: Purification & Analysis

Ticket #402: "My compound is stuck on the silica column," or "I see nothing in the NMR."

Issue 1: NMR Invisibility

Rigid fluorinated biphenyls often have relaxation times (


) that differ from standard organics, or they aggregate in CDCl

, leading to broad, invisible peaks.

Resolution: High-Temperature Dissolution

  • Solvent: DMSO-

    
     or Toluene-
    
    
    
    .
  • Method: Heat the NMR tube to 80°C inside the probe.

  • Mechanism: Heat breaks the

    
    -
    
    
    
    stacking aggregates. If DMSO fails, use TFT (non-deuterated) with a D
    
    
    O capillary insert
    for lock.
Issue 2: Purification (The "Solid Load" Technique)

Do not attempt to load these compounds as a liquid solution (DCM loading often leads to immediate crystallization at the head of the column).

Protocol:

  • Dissolve the crude mixture in minimal boiling TFT or warm THF .

  • Add Celite (diatomaceous earth) directly to the hot solution.

  • Rotary evaporate to dryness. You now have a free-flowing powder.

  • Load this powder onto the silica cartridge (Solid Load).

  • Eluent: Use Hexane/EtOAc, but add 5% DCM or 2% TFT to the mobile phase to maintain solubility during elution.

Module 4: Workflow Visualization

The following diagram illustrates the optimized pathway for handling insoluble fluorinated intermediates, from reaction to isolation.

Workflow Rxn Reaction Setup (Anhydrous TFT + CsF) Check LCMS Check (Did it dissolve?) Rxn->Check Check->Rxn Incomplete (Add SPhos/Raise Temp) Workup Workup Filter hot through Celite Check->Workup Complete Purify Purification Solid Load on Silica Workup->Purify Analysis Analysis High-Temp NMR (80°C) Purify->Analysis

Figure 2: Optimized workflow for the synthesis and isolation of insoluble fluorinated biphenyls.

FAQ: Frequently Asked Questions

Q: Can I use ultrasound (sonication) to dissolve my sample? A: Sonication helps temporarily, but for fluorinated biphenyls, the heat generated by sonication is often what actually aids dissolution. Once the sample cools, it will re-precipitate. Use heat (heat gun or block) as the primary dissolution method.

Q: Why does my product streak on the TLC plate? A: Fluorinated compounds are "greasy" but also polarizable. They often drag on silica.

  • Fix: Add 1% Triethylamine (if base stable) or 1% Acetic Acid to your TLC eluent to sharpen the spots.

Q: Is Trifluorotoluene (TFT) toxic? A: While no solvent is perfectly safe, TFT is generally considered a greener alternative to Dichloromethane (DCM) and Benzene. It has a higher flash point and lower toxicity profile than chlorinated solvents [3].

References

  • Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Journal of Organic Chemistry, 62(2), 450–451. Link

  • Kashinarth, D., et al. (2008). Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides in Water/Trifluorotoluene. Synthesis, 2008(16), 2547-2552. Link

  • Alfonsi, K., et al. (2008). Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organisation. Green Chemistry, 10, 31-36. Link

Troubleshooting

Minimizing homocoupling byproducts in aryl-aryl coupling

Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Coupling Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting & Suppression of Homocoupling Byproducts Introduction Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Coupling

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting & Suppression of Homocoupling Byproducts

Introduction

Welcome to the technical support hub for cross-coupling methodology. Homocoupling—the undesired dimerization of either the electrophile (electrophile-electrophile, "Reductive") or the nucleophile (nucleophile-nucleophile, "Oxidative")—is a persistent challenge in medicinal and process chemistry. It complicates purification and lowers yield.

This guide moves beyond basic textbook advice, offering mechanistic root-cause analysis and field-tested protocols to eliminate these impurities.

Part 1: Diagnostic & Root Cause Analysis

Q: I see a significant impurity in my LC-MS/TLC. How do I confirm it is a homocoupling product?

A: Before optimizing, you must identify which partner is dimerizing. The mitigation strategies for nucleophile homocoupling are diametrically opposite to those for electrophile homocoupling.

Impurity TypeStructureOriginPrimary Cause
Oxidative Homocoupling Ar¹-Ar¹ (Dimer of Boronic Acid)Nucleophile (Boronic Acid/Ester)Dissolved Oxygen (

), Pd(II) precatalyst usage, fast addition.
Reductive Homocoupling Ar²-Ar² (Dimer of Halide)Electrophile (Aryl Halide)Slow transmetallation, reducing solvents (alcohols), disproportionation.

Diagnostic Step: Run a control experiment: Stir the aryl boronic acid alone with the catalyst and base under your standard conditions. If Ar¹-Ar¹ forms rapidly, your system has an oxygen leak or an induction period issue.

Part 2: Troubleshooting Suzuki-Miyaura Coupling (Oxidative Homocoupling)

Q: My aryl boronic acid is dimerizing (Ar¹-Ar¹). I am under nitrogen. Why is this happening?

A: The most common cause is Oxidative Homocoupling , driven by the presence of Pd(II) and Oxygen.

The Mechanism: Unlike the cross-coupling cycle which requires Pd(0), homocoupling is often initiated by Pd(II).[1][2]

  • Entry: Two equivalents of Boronic Acid transmetallate onto a Pd(II) species (often the precatalyst or oxidized Pd).

  • Elimination: Reductive elimination yields the homocoupler (Ar¹-Ar¹) and generates Pd(0).

  • Re-oxidation: If any Oxygen is present, Pd(0) is re-oxidized to Pd(II) peroxo species, restarting the homocoupling cycle rather than entering the cross-coupling cycle [1].

Visualizing the Pathway:

OxidativeHomocoupling PdII Pd(II) Species (Precatalyst or Oxidized) Transmetallation Double Transmetallation (2x Ar-B(OH)2) PdII->Transmetallation Complex L2-Pd-(Ar)2 Transmetallation->Complex Elimination Reductive Elimination Complex->Elimination Product Homocoupling Product (Ar-Ar) Elimination->Product Pd0 Pd(0) Active Catalyst Elimination->Pd0 Generates Pd0->PdII Oxidation by O2 CrossCoupling Desired Cross-Coupling Cycle Pd0->CrossCoupling Ar-X Present Oxygen Oxygen (O2) Ingress Oxygen->Pd0 Promotes

Figure 1: The parasitic cycle of oxidative homocoupling driven by Oxygen and Pd(II).

Corrective Actions:

  • Switch to Pd(0) Sources: Avoid Pd(OAc)₂ or PdCl₂. These are Pd(II) salts that must be reduced to Pd(0) to work. If they are not reduced immediately by phosphines or additives, they will consume your boronic acid to generate Pd(0) via homocoupling.

    • Recommendation: Use Pd(PPh₃)₄ or Pd₂(dba)₃ .[3]

  • "Sacrificial" Reductant: If you must use a Pd(II) source, add a mild reductant like Potassium Formate (1-2 equiv) or a small amount of alcohol to rapidly reduce Pd(II) to Pd(0) before the boronic acid can react [2].

  • Rigorous Degassing: Sparging (bubbling inert gas through solvent) is superior to simple vacuum/backfill cycles for removing dissolved oxygen.

    • Protocol: Sparge solvents with Argon for 15-30 minutes using a dispersion tube or long needle.

Part 3: Advanced Optimization Strategies

Q: I have degassed thoroughly, but I still see ~10% homocoupling. How do I suppress it further?

A: You need to manipulate the kinetics of the reaction. You want the concentration of the boronic acid to be low relative to the catalyst and halide, forcing the catalyst to engage with the halide (Oxidative Addition) rather than a second boronic acid molecule.

Strategy A: Slow Addition Protocol (Kinetic Control)

By keeping the instantaneous concentration of the nucleophile (Boronic acid) low, you statistically favor the cross-coupling pathway.

Protocol:

  • Dissolve the Aryl Halide, Base, and Catalyst in the reaction vessel.[4]

  • Dissolve the Boronic Acid/Ester in a separate syringe or dropping funnel.

  • Add the Boronic Acid solution dropwise over 1–2 hours using a syringe pump.

    • Note: This is particularly effective for unstable boronic acids prone to protodeboronation as well [3].

Strategy B: Ligand Selection

Bulky, electron-rich phosphine ligands accelerate the reductive elimination of the cross-product and stabilize the Pd(0) species, preventing oxidation.

Ligand ClassExamplesMechanism of ActionRecommended For
Buchwald Biaryls XPhos, SPhos, RuPhos Bulky steric bulk prevents coordination of two boronic acids; accelerates cross-coupling elimination.General purpose; Sterically hindered substrates.[5]
Bidentate Phosphines dppf, dppe Large bite angle favors reductive elimination of the desired product.Aryl Chlorides; Large scale processes.
NHCs PEPPSI-IPr Extremely strong sigma-donation stabilizes Pd(0), making it less susceptible to oxidation.Difficult couplings; Heterocycles.[5]

Part 4: Troubleshooting Reductive Homocoupling (Aryl Halides)

Q: My Aryl Halide is dimerizing (Ar²-Ar²). I am using Isopropanol as a co-solvent.

A: This is Reductive Homocoupling . It occurs when the Pd(II)-Aryl intermediate (formed after oxidative addition) fails to transmetallate and instead undergoes disproportionation or reduction.

Root Causes:

  • Alcohol Solvents: Primary/Secondary alcohols can act as hydride sources, reducing Pd(II)-Ar to Pd(0) and Ar-H, or facilitating disproportionation to Pd(IV) species that eliminate Ar-Ar.

  • Stalled Transmetallation: If the boronic acid is not activating (due to weak base or low solubility), the Pd(II)-Ar species sits idle and eventually dimerizes.

Corrective Actions:

  • Change Solvent: Switch to non-protic, polar solvents like DMF, DMAc, or Dioxane . Avoid Ethanol or Isopropanol if this impurity is observed [4].

  • Increase Base Strength: Ensure the boronic acid is activated. Switch from Carbonates (

    
    ) to Hydroxides (
    
    
    
    ,
    
    
    ) or Phosphates (
    
    
    ) to accelerate transmetallation.

Part 5: Decision Tree for Troubleshooting

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Identify Impurity Type Type Is it Ar-Ar (Halide Dimer) or B-B (Boronic Dimer)? Start->Type Boronic Boronic Acid Dimer (Oxidative) Type->Boronic B-B Dimer Halide Aryl Halide Dimer (Reductive) Type->Halide Ar-Ar Dimer CheckO2 Is system strictly anaerobic? Boronic->CheckO2 Degas Action: Sparge with Ar for 30 mins CheckO2->Degas No/Unsure CheckCat Using Pd(II) source? CheckO2->CheckCat Yes SwitchCat Action: Switch to Pd(0) or add Formate CheckCat->SwitchCat Yes SlowAdd Action: Implement Slow Addition CheckCat->SlowAdd No (Already Pd0) CheckSolv Solvent contains alcohol? Halide->CheckSolv ChangeSolv Action: Switch to DMF/Dioxane CheckSolv->ChangeSolv Yes CheckBase Base strength sufficient? CheckSolv->CheckBase No StrongBase Action: Use KOH or K3PO4 CheckBase->StrongBase No

Figure 2: Logic flow for identifying and treating homocoupling impurities.

References

  • Adamo, C. et al. "Mechanism of the Oxidative Homocoupling of Aryl Boronic Acids." Journal of the American Chemical Society, 2006. Link

  • Weber, K. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007.[6][7] Link

  • Lennox, A. J. J.[8] & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

  • Wong, M. et al. "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides." The Journal of Organic Chemistry, 2010. Link

Sources

Optimization

Stability of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile under acidic conditions

This technical guide is structured as a direct response from the Chemical Stability & Applications Support Center . It addresses the stability of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 1242263-63-9 or si...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a direct response from the Chemical Stability & Applications Support Center . It addresses the stability of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 1242263-63-9 or similar analogs) under acidic conditions.[1]

Executive Summary

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile exhibits moderate to low stability under acidic conditions, highly dependent on temperature and water content.[1]

While the biphenyl core and the methyl substituent are chemically robust against non-oxidizing acids (e.g., HCl, H₂SO₄), the nitrile (cyano) group at position 3 is the critical failure point. Under acidic stress, it undergoes hydrolysis to form the corresponding primary amide (intermediate) and eventually the carboxylic acid (thermodynamic product).

  • Safe Zone: Dilute acid (<1N), Low Temperature (<10°C), Anhydrous acidic media (e.g., HCl in Dioxane).

  • Danger Zone: Aqueous acid, Heat (>40°C), Strong mineral acids (>3N).[1]

Mechanistic Insight: The "Why" and "How"

To troubleshoot yield losses or impurities, you must understand the degradation pathway. The 2-Fluoro substituent plays a distinct role here: its strong electron-withdrawing nature (inductive effect, -I) increases the electrophilicity of the nitrile carbon, potentially accelerating the rate of nucleophilic attack by water once the nitrogen is protonated.

Degradation Pathway (Hydrolysis)

The following diagram illustrates the stepwise degradation you will observe via LCMS.

HydrolysisMechanism Nitrile Target Molecule (Nitrile) MW: ~211 Protonated Nitrilium Ion (Activated) Nitrile->Protonated + H+ Amide Impurity A (Primary Amide) MW: ~229 (+18 Da) Protonated->Amide + H2O (Rate Limiting) Acid Impurity B (Carboxylic Acid) MW: ~230 (+19 Da) Amide->Acid + H2O / H+ (Requires Heat)

Figure 1: Acid-catalyzed hydrolysis pathway.[1] Note the mass shifts: +18 Da for the Amide and +19 Da (net from Nitrile) for the Acid.

Diagnostic Troubleshooting Guide

Use this table to diagnose issues based on your analytical data (HPLC/LCMS).

SymptomAnalytical SignatureRoot CauseCorrective Action
New Peak (+18 Da) LCMS shows M+18 peak.[1] Retention time (RT) slightly lower than product.[1]Partial Hydrolysis. The reaction stopped at the amide stage.[1] Likely caused by mild acidic workup or trace water in acidic reagents.1. Perform acidic washes at 0°C.2. Switch to buffered quench (e.g., NH₄Cl) instead of strong acid.3. Dry organic solvents thoroughly.[1]
New Peak (+19 Da) LCMS shows M+19 peak.[1] RT significantly lower (more polar).[1] Broad peak shape.[1]Full Hydrolysis. Conversion to carboxylic acid.[1][2] Caused by high heat + aqueous acid (e.g., refluxing in HCl).[1]1. This is irreversible.[1] Isolate via base extraction (acid byproduct stays in aqueous layer).2. Avoid heating above 40°C in the presence of water/acid.[1]
Precipitation Solids crashing out during acidic workup.[1]Solubility Change. The amide or acid byproduct is often less soluble in organic solvents than the nitrile.[1]Filter solids and analyze by NMR.[1] If it is the amide, you may need to re-dehydrate it (e.g., using POCl₃) to recover the nitrile.
Loss of Methyl Loss of -CH3 signal in NMR; complex aromatic region.[1]Oxidative Degradation. Use of oxidizing acids (HNO₃) or presence of radical initiators.[1]Switch to non-oxidizing acids (HCl, H₂SO₄, Acetic Acid).[1] Ensure inert atmosphere (N₂/Ar).
Frequently Asked Questions (FAQs)

Q1: Can I use HCl to remove a Boc protecting group elsewhere on the molecule? A: Yes, but with strict controls.[1] The nitrile is generally stable enough to survive standard Boc deprotection (e.g., 4M HCl in Dioxane, RT, 1-2 hours) because the conditions are anhydrous .

  • Risk:[1][3] If you quench the reaction with water while it is still acidic and hot, hydrolysis will occur.[1]

  • Protocol: Evaporate the HCl/Dioxane in vacuo first, or quench into a chilled basic solution (NaHCO₃) immediately.

Q2: Does the fluorine atom at position 2 make the molecule more unstable? A: Chemically, yes. The fluorine atom is electron-withdrawing.[1][4] While it makes the aromatic ring electron-poor (good for Suzuki couplings), it also makes the nitrile carbon more "thirsty" for water. Compared to a simple m-tolunitrile, your 2-fluoro analog will hydrolyze faster.[1]

Q3: How do I store the compound if it contains trace acid? A: Do not store it with trace acid. If you suspect acid contamination:

  • Dissolve in EtOAc.[1]

  • Wash with sat.[1] NaHCO₃.

  • Dry over Na₂SO₄ and concentrate.

  • Store at -20°C under Argon.

Validated Protocols
Experiment A: Acid Stability Stress Test

Before committing valuable material to a reaction, run this 10mg scale test to determine your "Safety Window."[1]

Materials:

  • 10 mg of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile[1]

  • Solvent: THF or Methanol[1]

Procedure:

  • Dissolve 10 mg of compound in 1 mL THF.

  • Add 0.5 mL 1N HCl.

  • Split sample into two vials:

    • Vial A: Stir at Room Temperature (25°C).

    • Vial B: Heat to 50°C.

  • Monitor: Check LCMS at T=1h, T=4h, and T=24h.

Interpretation:

  • If Vial A shows <1% Amide after 4 hours, your standard workup is safe.[1]

  • If Vial B shows >5% degradation, strictly avoid heat during acidic steps.[1]

Experiment B: Rescue of Hydrolyzed Material (Re-Dehydration)

If you accidentally convert your nitrile to the primary amide (M+18), you can revert it to the nitrile.

Reaction: R-CONH₂ + Dehydrating Agent


 R-CN + H₂O[1]
  • Dissolve the impure amide in dry DCM (0.1 M concentration).[1]

  • Add Triethylamine (3.0 equiv).[1]

  • Cool to 0°C.

  • Add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) dropwise.[1]

  • Stir for 30 mins at 0°C.

  • Workup: Quench with water, extract with DCM. This reliably converts the amide back to the nitrile.[1]

Decision Logic for Acidic Workups

Use this flowchart to determine the safety of your proposed experimental conditions.

DecisionTree Start Start: Acidic Condition Planned IsWaterPresent Is Water Present? Start->IsWaterPresent IsHeatPresent Is Temperature > 40°C? IsWaterPresent->IsHeatPresent Yes Safe SAFE Proceed with standard monitoring IsWaterPresent->Safe No (Anhydrous) StrongAcid Is Acid Conc > 2N? IsHeatPresent->StrongAcid No Danger HIGH RISK Hydrolysis Likely Change Route IsHeatPresent->Danger Yes Caution CAUTION Monitor LCMS hourly Keep T < 10°C StrongAcid->Caution No (<2N) StrongAcid->Danger Yes (>2N)

Figure 2: Operational decision tree for handling the substrate in acidic environments.

References
  • Nitrile Hydrolysis Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press.[1] (Standard text describing acid-catalyzed hydrolysis of nitriles to amides/acids).[1]

  • Substituent Effects in Benzonitriles

    • Hyland, C. J., & O'Connor, C. J. (1991).[1] Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Z. Naturforsch. 46b, 1501-1508.[1] (Provides grounding for how electron-withdrawing groups influence hydrolysis rates).

  • Synthesis & Stability of Fluorinated Biaryls

    • Organic Syntheses, Coll.[1] Vol. 10, p.423 (2004).[1] Nucleophilic Aromatic Substitution of Aryl Fluorides.[1] (Context on the stability/reactivity of fluoro-benzonitrile precursors).

  • General Stability Data (Analogous Structures)

    • FDA/CDER Stability Data for Bemotrizinol (Contains similar structural motifs).[1] (Illustrates standard stability testing protocols for substituted biphenyls).[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

Topic: 1H NMR Spectrum Analysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Structural Context

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 1266982-29-9) is a specialized bi-aryl scaffold often utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and receptor modulators. Its structure combines a fluorinated benzonitrile core (Ring A) with a meta-tolyl moiety (Ring B).

For the synthetic chemist, the primary analytical challenge is not just identification, but regioisomeric differentiation . Suzuki-Miyaura coupling reactions used to synthesize this scaffold frequently generate isomers (e.g., 4'-methyl or 2'-methyl analogues) or fail to separate closely related starting materials.

This guide provides a definitive spectral analysis, comparing this specific isomer against its most common structural alternatives and evaluating solvent systems for optimal resolution.

Theoretical Reference Spectrum (Predicted)

As a direct experimental spectrum is often proprietary, the following data is derived from high-fidelity substituent chemical shift additivity rules (SCS) and coupling constants (


-values) specific to fluoro-biphenyl systems.

Molecular Formula:


Key Features: 
  • Ring A (Fluoro-Nitrile): Trisubstituted (1,2,3-pattern). Dominated by

    
     coupling.
    
  • Ring B (Tolyl): Disubstituted (1,3-pattern). Characterized by a meta-methyl group.[2]

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ring A: H4 7.65 – 7.75dd1H

,

Ortho to CN (deshielding); Meta to F.
Ring A: H6 7.50 – 7.60td (or ddd)1H

,

Ortho to Linker; Meta to F.
Ring A: H5 7.30 – 7.40t (or dd)1H

Meta to CN; Para to F (weak F coupling).
Ring B: H2' 7.35 – 7.45s (broad)1H-Isolated proton between Linker and Me.
Ring B: H6' 7.30 – 7.40d1H

Ortho to Linker; Para to Me.
Ring B: H5' 7.25 – 7.35t1H

Meta to Linker; Meta to Me.
Ring B: H4' 7.15 – 7.25d1H

Para to Linker; Ortho to Me.
Methyl 2.40 – 2.45s3H-Characteristic aryl methyl.

Note on Fluorine Coupling: The


 nucleus (Spin 1/2) causes significant splitting. Protons ortho to Fluorine usually show 

Hz (none here). Protons meta to Fluorine (H4, H6) typically show

Hz.
Comparative Analysis: Isomer Differentiation

The most critical quality control step is distinguishing the 3'-methyl (Target) from the 4'-methyl (Para) and 2'-methyl (Ortho) isomers.

Table 2: Differentiating Isomers via Ring B Signals
Feature3'-Methyl (Target) 4'-Methyl (Alternative) 2'-Methyl (Alternative)
Symmetry Asymmetric (Meta)Symmetric (Para)Asymmetric (Ortho)
Ring B Pattern Complex Multiplet (4H) Includes a distinct singlet/broad doublet (H2') and triplet (H5').AA'BB' System (4H) Two distinct doublets ("roofing" effect) integrating to 2H each.Complex Multiplet (4H) Shifted upfield due to steric twist (shielding).
Methyl Shift ~2.40 ppm (Singlet)~2.38 ppm (Singlet)~2.25 ppm (Singlet)Upfield shift due to shielding current of Ring A.
Diagnostic Signal H2' Singlet at ~7.4 ppm.Symmetric Doublets at ~7.2 & 7.5 ppm.Methyl Shift < 2.3 ppm.[3]

Scientist's Insight: If your spectrum shows two clean doublets in the aromatic region (integrating 2H each) that do not show F-coupling, you have synthesized the 4'-methyl impurity , not the target.

Comparative Analysis: Solvent Selection

Choosing the right solvent is crucial for resolving the overlapping aromatic multiplets of the biphenyl core.

SolventResolution PerformanceRecommendation
CDCl3 (Chloroform-d)Standard. Good solubility. However, aromatic signals (7.2–7.5 ppm) often overlap with the residual

peak (7.26 ppm).
Screening. Use for quick purity checks.
DMSO-d6 (Dimethyl sulfoxide)High. Polar solvent separates aromatic signals significantly. The residual peak (2.50 ppm) is dangerously close to the Methyl signal (2.40 ppm).Structural ID. Preferred for aromatic dispersion, but critical to ensure water peak does not obscure region.
Acetone-d6 Optimal. Excellent aromatic resolution; residual peak (2.05 ppm) does not interfere with Methyl (2.40 ppm).Publication. Best for clean integration of the methyl group.
Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.

Step 1: Sample Preparation

  • Mass: Weigh 5–10 mg of product.

  • Solvent: Add 0.6 mL of Acetone-d6 (Recommended) or

    
    .
    
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g.,

    
     from Suzuki coupling) which cause line broadening.
    

Step 2: Acquisition Parameters (400 MHz+)

  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The methyl protons and aromatic protons have different T1 relaxation times. A short D1 will under-integrate the aromatic protons relative to the methyl group, leading to a false ratio (e.g., 2.8H instead of 3.0H).

  • Scans: 16–64 scans for adequate S/N ratio.

Step 3: Processing

  • Apodization: Apply 0.3 Hz Line Broadening (LB).

  • Phasing: Manual phasing is required for the Fluorine-coupled multiplets (Ring A) to ensure the "feet" of the signals are level.

Visualizations
Figure 1: Isomer Identification Workflow

This logic flow guides the researcher in confirming the correct regioisomer.

IsomerID Start Analyze Aromatic Region (Ring B) CheckSymmetry Check Symmetry of Signals Start->CheckSymmetry Sym Symmetric AA'BB' Pattern (Two Doublets, 2H each) CheckSymmetry->Sym Yes Asym Asymmetric Pattern (Singlet, Doublets, Triplet) CheckSymmetry->Asym No Result4 Identification: 4'-Methyl Isomer (Impurity) Sym->Result4 CheckMe Check Methyl Shift Asym->CheckMe ShiftUp < 2.30 ppm (Shielded) CheckMe->ShiftUp ShiftDown ~2.40 ppm (Typical) CheckMe->ShiftDown Result2 Identification: 2'-Methyl Isomer (Ortho) ShiftUp->Result2 Result3 Identification: 3'-Methyl Isomer (TARGET) ShiftDown->Result3

Caption: Logical workflow for distinguishing the target 3'-methyl compound from common 2' and 4' regioisomers based on splitting patterns and chemical shifts.

Figure 2: Ring A Coupling Tree (Fluorine Effect)

Understanding the splitting of H4 (Ortho to CN, Meta to F).

CouplingTree Root H4 Proton Signal L1 Split by H5 (Ortho) J ≈ 8.0 Hz Root->L1 L2_A Doublet L1->L2_A L2_B Doublet L1->L2_B L3 Split by F2 (Meta) J ≈ 5.5 Hz L2_A->L3 L2_B->L3 Final Result: Doublet of Doublets (dd) Appears as 4 lines L3->Final

Caption: Coupling tree for Proton H4. The large ortho-coupling (


) is further split by the meta-fluorine (

), creating a distinct 'dd' pattern.
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Fluorine-Proton Coupling Constants

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Source for

      
       meta/ortho ranges).
      
  • Biphenyl NMR Characteristics

    • Reich, H. J. (2024). NMR Spectroscopy: Proton Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Solvent Residual Peaks

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5] Chem. [Link]

Sources

Comparative

13C NMR chemical shifts for fluorinated biphenyl carbonitriles

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary: The Fluorine "Ghost" in Carbon Spectra In the development of high-performance liquid crystals...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Fluorine "Ghost" in Carbon Spectra

In the development of high-performance liquid crystals (LCs) and fluorinated pharmaceuticals, fluorinated biphenyl carbonitriles (F-BPCNs) represent a critical structural class. The introduction of a fluorine atom into the biphenyl core—specifically at the 4' position relative to a 4-cyano group—imparts desirable dielectric anisotropy and metabolic stability. However, for the structural analyst, it introduces a significant challenge: spectral complexity in 13C NMR.

Unlike standard proton-decoupled 13C NMR, where every peak is a singlet, F-BPCNs exhibit extensive signal splitting due to large heteronuclear spin-spin coupling (


). This guide compares the 13C NMR performance of the fluorinated analog against its non-fluorinated parent, providing a definitive reference for assigning these complex multiplets without the need for expensive 19F-decoupling hardware.
Technical Deep Dive: The Physics of C-F Coupling

To accurately interpret the spectra of F-BPCNs, one must understand that Fluorine-19 (


F) is 100% naturally abundant and has a spin of 1/2, similar to a proton. Consequently, it couples to carbon nuclei with high fidelity.

The "Shift and Split" Effect: In a standard


C{

H} experiment (proton-decoupled), the carbon signals do not appear as singlets if fluorine is present. Instead, they appear as doublets with coupling constants (

) that decay with distance.
  • Ipso-Carbon (

    
    ):  The carbon directly bonded to fluorine experiences a massive downfield shift (deshielding) and a coupling constant of ~240–250 Hz .
    
  • Ortho-Carbon (

    
    ):  These carbons are shielded (moved upfield) and show a coupling of ~20–25 Hz .
    
  • Meta-Carbon (

    
    ):  These show a smaller coupling of ~7–10 Hz .
    
  • Para-Carbon (

    
    ):  Often appears as a broadened singlet or a very small doublet (~2–3 Hz ).
    

Why This Matters: Mistaking a


 doublet for two distinct impurity peaks is a common error in purity analysis. This guide validates that these "impurities" are actually intrinsic structural features.
Comparative Analysis: 4-Cyanobiphenyl vs. 4'-Fluoro-4-Cyanobiphenyl

The following table contrasts the chemical shifts of the parent compound, 4-biphenylcarbonitrile (4-CB), with its fluorinated derivative, 4'-fluoro-4-biphenylcarbonitrile (4-F-CB).

Key Observation: Note how the symmetry of the biphenyl system is broken by the fluorine, and how the "Singlet" nature of 4-CB transforms into specific "Doublets" in 4-F-CB.

Table 1: 13C NMR Chemical Shift Comparison (100 MHz, CDCl3)
Carbon Position4-CB (Parent)

(ppm)
4-F-CB (Fluorinated)

(ppm)
Multiplicity (4-F-CB)

Coupling (Hz)
Effect of Fluorine
C-4' (Ipso to F) 127.5 (H-bound)163.2 Doublet (

)
248.5 Huge Deshielding
C-3', 5' (Ortho to F) 129.1116.2 Doublet (

)
22.0 Shielding (Upfield)
C-2', 6' (Meta to F) 127.2128.9 Doublet (

)
8.4 Slight Deshielding
C-1' (Para to F) 140.1136.5 Doublet (

)
3.5 Shielding
C-1 (Ipso to Ph) 145.2144.1 Singlet-Minimal
C-2, 6 127.7127.6 Singlet-None
C-3, 5 132.6132.7 Singlet-None
C-4 (Ipso to CN) 111.0110.8 Singlet-None
CN (Nitrile) 118.9118.8 Singlet-None

Analyst Insight: The diagnostic "fingerprint" of the fluorinated compound is the doublet at ~116 ppm (Ortho) and the massive doublet at ~163 ppm (Ipso). If you see these, your fluorination was successful.

Workflow Visualization: Logic Tree for Spectral Assignment

Assigning these spectra requires a deductive logic flow that differs from standard organic molecules. The following diagram outlines the decision process for assigning a 13C peak in a fluorinated aromatic system.

NMR_Assignment_Logic Start Unknown Peak in 13C Spectrum IsDoublet Is the peak a Doublet? Start->IsDoublet CalcJ Calculate Coupling Constant (J) IsDoublet->CalcJ Yes Assign_Distal Assignment: Distal Ring (>4 bonds away) IsDoublet->Assign_Distal No (Singlet) J_Range Analyze J Value Magnitude CalcJ->J_Range J_Large J ≈ 240-250 Hz J_Range->J_Large J_Med J ≈ 20-25 Hz J_Range->J_Med J_Small J ≈ 7-10 Hz J_Range->J_Small J_Tiny J < 4 Hz J_Range->J_Tiny Assign_Ipso Assignment: C-F (Ipso) (Look for shift ~160 ppm) J_Large->Assign_Ipso Assign_Ortho Assignment: Ortho Carbon (Look for shift ~115 ppm) J_Med->Assign_Ortho Assign_Meta Assignment: Meta Carbon (Look for shift ~130 ppm) J_Small->Assign_Meta Assign_Para Assignment: Para Carbon (Look for shift ~136 ppm) J_Tiny->Assign_Para

Figure 1: Decision tree for assigning 13C NMR signals in fluorinated aromatic systems based on J-coupling magnitude.

Experimental Protocol: High-Fidelity Acquisition

To replicate the data above and ensure resolution of the fine splitting (especially


), follow this validated protocol.
A. Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility. DMSO-
    
    
    
    can be used but may shift peaks slightly downfield due to viscosity and polarity.
  • Concentration: 20–30 mg of sample in 0.6 mL solvent. High concentration is vital because the C-F splitting dilutes the signal intensity (a doublet is half as tall as a singlet).

B. Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Why: Ensures NOE enhancement is retained during the relaxation delay, boosting sensitivity for protonated carbons.

  • Spectral Width (SW): 240 ppm (–10 to 230 ppm).

    • Why: Fluorinated carbons appear very far downfield (~163 ppm) and nitrile carbons are around 119 ppm.

  • Acquisition Time (AQ): > 1.0 second.

    • Why: Essential for high digital resolution. If AQ is too short, you will miss the small

      
       couplings (~3 Hz), making the para-carbon look like a broad singlet.
      
  • Relaxation Delay (D1): 3.0 – 5.0 seconds.

    • Why: The quaternary carbons (C-F, C-CN, C-1) have long T1 relaxation times. Insufficient delay will suppress these critical diagnostic peaks.

  • Scans (NS): Minimum 1024 scans.

    • Why: Splitting reduces signal-to-noise ratio (SNR).

C. Processing Strategy
  • Window Function: Use an Exponential Multiplication (EM) with a Line Broadening (LB) of 0.5 Hz to 1.0 Hz .

    • Caution: Do not use high LB (>2 Hz) or you will merge the tight doublets of the para-carbon.

References
  • PubChem. (2025).[1] 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile Spectral Information. National Library of Medicine. [Link]

  • SpectraBase. (2025).[1][2] 13C NMR Spectrum of 4-Cyanobiphenyl. Wiley Science Solutions. [Link]

  • Reich, H. J. (2020).[3][4] 13C-19F Coupling Constants and Chemical Shift Effects. University of Wisconsin-Madison, Organic Chemistry Data.[3] [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine Decoupled 13C NMR. Magritek Application Notes. [Link]

Sources

Validation

Analytical Comparison Guide: FTIR Characterization of Fluorinated Biphenylcarbonitriles

Executive Summary Fluorinated biphenyl nitriles are highly privileged structural scaffolds utilized in the development of advanced liquid crystals, high-frequency dielectrics, and pharmaceutical active ingredients[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biphenyl nitriles are highly privileged structural scaffolds utilized in the development of advanced liquid crystals, high-frequency dielectrics, and pharmaceutical active ingredients[1][2]. Validating the structural integrity of these molecules relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. The highly polar carbon-fluorine (C-F) bonds and the conjugated nitrile (-C≡N) groups provide distinct, quantifiable spectral signatures.

However, the choice of sampling modality—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —profoundly impacts spectral resolution, quantitative accuracy, and workflow efficiency. This guide objectively compares these two FTIR techniques, providing mechanistic insights into peak shifts and establishing self-validating experimental protocols for biphenyl characterization.

Spectral Signatures and Mechanistic Causality

Before comparing instrumentation, it is critical to understand the expected vibrational modes of the target analyte. The biphenyl backbone, combined with nitrile and fluorine substituents, yields a highly specific IR fingerprint.

Table 1: Characteristic FTIR Peaks for Fluorinated Biphenyl Nitriles
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / AppearanceMechanistic Causality
Nitrile (-C≡N) Stretching2220 – 2240Medium, SharpConjugation with the biphenyl π-system allows for electron delocalization. This weakens the C≡N triple bond, lowering its vibrational frequency from the typical aliphatic ~2250 cm⁻¹.
Fluorine (C-F) Stretching1000 – 1400Very Strong, BroadIR absorption intensity is proportional to the square of the change in dipole moment. The extreme polarity of the C-F bond makes this the dominant peak in the fingerprint region[2][3].
Biphenyl Ring C=C Aromatic Stretch1480 – 1610Medium to StrongTypically appears as a pair or series of sharp peaks due to the skeletal stretching vibrations of the conjugated aromatic rings[2][3].
Biphenyl Ring =C-H Aromatic Stretch3000 – 3100Weak to MediumThe higher s-character of sp² hybridized carbons pushes this stretching frequency just above 3000 cm⁻¹, distinguishing it from sp³ aliphatic C-H stretches[3][4].

Technology Comparison: ATR-FTIR vs. Transmission (KBr)

The selection between ATR and Transmission modes dictates the physical interaction between the infrared beam and the sample, fundamentally altering the resulting data.

Table 2: Performance Comparison Matrix
Analytical FeatureATR-FTIR (Diamond/ZnSe IRE)Transmission FTIR (KBr Pellet)
Sample Preparation None to minimal. Direct application[5].Extensive. Requires precise grinding and hydraulic pressing[6].
Quantitative Accuracy Moderate. Penetration depth varies with wavelength.Gold Standard. Adheres strictly to the Beer-Lambert law[7].
Sensitivity (Trace) Lower. Evanescent wave penetrates only ~1-2 µm[6].High. Longer effective pathlength through the pellet matrix[7].
Spectral Artifacts Peak shifts to lower cm⁻¹ due to anomalous dispersion[5].Broad -OH peaks (~3400 cm⁻¹) due to hygroscopic KBr absorbing moisture[6].
Primary Use Case High-throughput screening, routine QC, liquids/pastes[7].Trace impurity detection, quantitative reference library matching[7].
Mechanistic Insight: Why do ATR peaks shift?

When utilizing ATR-FTIR, researchers frequently observe that peaks—particularly the intense C-F stretch—shift slightly to lower wavenumbers compared to historical transmission data. This is caused by anomalous dispersion . Near strong absorption bands, the refractive index of the sample changes drastically, altering the critical angle of the Internal Reflection Element (IRE). Furthermore, because the penetration depth of the evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers appear artificially intense compared to higher wavenumber peaks[5][6].

Modality Decision Workflow

To optimize laboratory throughput while maintaining scientific rigor, utilize the following decision matrix when analyzing fluorinated biphenyls.

FTIR_Workflow Start Sample: Fluorinated Biphenyl Nitrile Goal Primary Analytical Goal? Start->Goal Routine Routine QC & Rapid Screening Goal->Routine Quant Trace Impurities & Library Matching Goal->Quant ATR ATR-FTIR (Diamond/ZnSe) Routine->ATR KBr Transmission FTIR (KBr Pellet) Quant->KBr ATR_Pro Non-destructive. Apply ATR Correction for peak shifts. ATR->ATR_Pro KBr_Pro High Sensitivity. Ensure pellet is clear to avoid scattering. KBr->KBr_Pro

Fig 1. Decision matrix for selecting FTIR sampling modalities in biphenyl characterization.

Self-Validating Experimental Protocols

To ensure strict E-E-A-T standards, the following methodologies incorporate built-in validation checkpoints to prevent false-positive spectral interpretations.

Protocol A: ATR-FTIR (High-Throughput Analysis)
  • Preparation: Clean the diamond or ZnSe IRE crystal using a non-abrasive wipe and a highly volatile solvent (e.g., isopropanol)[8].

  • System Validation (Critical): Execute a background scan on the bare crystal. Causality Check: The resulting baseline must be completely flat. The presence of any spectral bands indicates molecular carryover from previous analyses, necessitating immediate recleaning[8].

  • Sample Application: Place the solid biphenyl powder directly onto the crystal. Swing the pressure clamp into position and apply force until the clutch clicks. Causality Check: Because the evanescent wave only penetrates 1-2 µm, intimate physical contact between the crystal and the sample is mandatory for signal generation[6][9].

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (accumulate 32–64 scans to optimize the signal-to-noise ratio)[2][8].

  • Post-Processing: Apply an "ATR Correction" algorithm within the spectrometer software to adjust for wavelength-dependent penetration depth, allowing direct comparison against transmission libraries[5].

Protocol B: Transmission FTIR (Quantitative KBr Pellet)
  • Matrix Preparation: Dry IR-grade Potassium Bromide (KBr) in an oven at 105°C for at least 2 hours prior to use. KBr is highly hygroscopic; ambient moisture will introduce massive, confounding O-H stretching bands between 3200–3600 cm⁻¹[6].

  • Milling: Weigh approximately 1–2 mg of the fluorinated biphenyl sample and 100 mg of dry KBr. Grind them together vigorously in an agate mortar for 1-2 minutes until a fine, homogenous powder is achieved.

  • Pressing: Transfer the mixture into a pellet die. Apply a vacuum to remove trapped air, then press at 10 tons of pressure using a hydraulic press for 2–3 minutes[6].

  • System Validation (Critical): Visually inspect the pressed KBr disk against a light source. Causality Check: It must be highly translucent. An opaque or cloudy pellet indicates either insufficient grinding (causing Christiansen effect scattering) or moisture absorption. A cloudy pellet will result in severe baseline drift and must be discarded[6].

  • Acquisition: Mount the pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background[2].

References

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Available at: [Link]

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Available at:[Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • PMC. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification... Available at: [Link]

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at: [Link]

  • ResearchGate. FTIR (a) transmittance and (b) absorbance spectra of cured polymer... Available at: [Link]

  • RJPN. FTIR INTERPRETATION OF DRUGS. Available at: [Link]

  • ResearchGate. a Transmission infrared spectrum of 9-BF in KBr pellet and b ATR... Available at: [Link]

  • MDPI. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Comparative

Technical Guide: MS Fragmentation &amp; Structural Differentiation of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns for 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile . This document is structured to assist analytical chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns for 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile . This document is structured to assist analytical chemists and drug development professionals in structurally validating this compound against its common regioisomeric impurities.

Executive Technical Summary

Compound: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (MW: 211.23 Da) Core Challenge: Differentiating the target scaffold from its positional isomers (e.g., 4-fluoro or 4'-methyl analogues) which frequently co-elute in reverse-phase LC methods due to identical hydrophobicity (logP ~4.1). Solution: Utilization of Energy-Resolved Mass Spectrometry (ERMS) and diagnostic Ortho-Effect Fragmentation pathways.

The presence of the fluorine atom at the ortho position (C2) relative to the biaryl axis, combined with a meta-positioned nitrile (C3), creates a unique electronic signature. Unlike its isomers, this specific substitution pattern facilitates a "proximity-driven" cyclization pathway under Collision-Induced Dissociation (CID), yielding a diagnostic fluorenyl-cation derivative that serves as a fingerprint for structural validation.

Structural Analysis & Ionization Physics

Before interpreting spectra, we must define the "Zones of Lability" within the molecule.

ZoneSubstituentPositionElectronic EffectPredicted MS Behavior
Zone A Fluoro (-F) C2 (Ring A)Inductive withdrawal (-I), Resonance donation (+R)Diagnostic Trigger. Proximity to Ring B allows HF elimination and ring closure.
Zone B Nitrile (-CN) C3 (Ring A)Strong withdrawal (-I, -M)Stabilizes the aromatic ring; primary loss of HCN (27 Da) at high collision energy.
Zone C Methyl (-CH₃) C3' (Ring B)Weak donation (+I)Benzylic activation. Prone to radical loss (

) or H-loss to form tropylium-like species.
Ionization Strategy
  • Technique: Electrospray Ionization (ESI) in Positive Mode is standard, but APCI (Atmospheric Pressure Chemical Ionization) is superior for this compound due to the low basicity of the nitrile nitrogen.

  • Target Ion:

    
     (Protonated molecular ion).
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Check-Gate" protocol.

Instrument: Triple Quadrupole (QqQ) or Q-TOF. Source Conditions (APCI):

  • Corona Current: 4.0 µA

  • Source Temp: 350°C (High temp required to volatilize biaryl core)

  • Cone Voltage: 30V (Keep low to preserve [M+H]+)

Step-by-Step Workflow:

  • Pre-Cursor Selection: Isolate

    
     with a narrow window (1.0 Da) to exclude isotopic interference.
    
  • Energy Ramp (ERMS): Do not use a single collision energy. Ramp CE from 10 eV to 50 eV.

    • Low CE (10-20 eV): Preserves Methyl loss.[1]

    • High CE (30-50 eV): Forces aromatic ring cleavage.

  • Diagnostic Gate: Monitor the ratio of

    
     (HF loss) to 
    
    
    
    (Methyl loss).
    • If Ratio > 0.5 at 30eV: Confirms 2-Fluoro (Ortho) substitution.

    • If Ratio < 0.1: Suspect 4-Fluoro (Para) isomer.

Fragmentation Pathways & Mechanism[2]

The fragmentation of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile follows three distinct pathways. The competition between these pathways is the key to isomer differentiation.

Pathway A: The "Ortho-Fluoro" Cyclization (Diagnostic)

This is the most critical pathway for identification. The Fluorine at C2 and a Hydrogen at C2' (on the neighboring ring) are spatially proximate due to the twist of the biphenyl bond.

  • Mechanism: Intramolecular hydrogen abstraction by Fluorine followed by HF elimination.

  • Result: Formation of a cyclized 3'-methyl-3-cyanofluorenyl cation (

    
    ).
    
  • Significance: This cannot occur efficiently in the 4-Fluoro isomer.

Pathway B: Benzylic Cleavage (Generic)
  • Mechanism: Loss of the methyl radical (

    
    ).
    
  • Result: Formation of the [M+H - 15]+ cation (

    
    ).
    
  • Significance: Common to all methyl-substituted isomers. Not diagnostic for regiochemistry, but confirms the presence of the alkyl group.

Pathway C: Nitrile Elimination (High Energy)
  • Mechanism: Loss of neutral HCN (27 Da).

  • Result: Phenyl cation species (

    
    ).
    
  • Significance: Requires high collision energy (>40 eV).

Visualization of Pathways (Graphviz)

Fragmentation M_Ion [M+H]+ Precursor m/z 212 Trans_State Transition State (H-F Interaction) M_Ion->Trans_State Ortho-Proximity (Diagnostic) Frag_Me [M+H - CH3]+ m/z 197 M_Ion->Frag_Me - CH3 (15 Da) Generic Frag_HCN [M+H - HCN]+ m/z 185 M_Ion->Frag_HCN - HCN (27 Da) High CE Frag_HF [M+H - HF]+ Cyclized Fluorenyl Cation m/z 192 Trans_State->Frag_HF - HF (20 Da) High Specificity

Caption: Fragmentation tree highlighting the diagnostic Ortho-Fluoro cyclization pathway (Green) vs. generic alkyl cleavage (Red).

Comparative Analysis: Target vs. Alternatives

To validate your compound, compare its spectral fingerprint against these common "look-alike" impurities.

Table 1: Diagnostic Ion Ratios (at 30 eV Collision Energy)
FeatureTarget Compound (2-Fluoro-3'-methyl)Alternative A (4-Fluoro-3'-methyl)Alternative B (2-Fluoro-4'-methyl)
Structure F (ortho), Me (meta)F (para), Me (meta)F (ortho), Me (para)
m/z 192 (Loss of HF) High Intensity (Base Peak)Absent / Very Low High Intensity
m/z 197 (Loss of CH₃) Medium IntensityHigh IntensityLow Intensity (Stable Para)
m/z 185 (Loss of HCN) Low IntensityMedium IntensityLow Intensity
Differentiation Key m/z 192 present m/z 192 absent Ratio 192/197 is higher
Why the Difference?
  • Target vs. Alt A (4-Fluoro): The 4-Fluoro isomer lacks the geometric ability to abstract the 2'-proton from the neighboring ring. It cannot form the stable fluorenyl cation via HF loss. Instead, it favors radical methyl cleavage.

  • Target vs. Alt B (4'-Methyl): Both have the 2-Fluoro group, so both show HF loss (

    
    ). However, the position of the methyl group affects the stability of the resulting cation. The 3'-methyl (meta) cation is less resonance-stabilized than the 4'-methyl (para) cation, often leading to subtle differences in the intensity ratio of the HF loss peak.
    

References

  • Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley. (General principles of ortho-effects in mass spectrometry).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Link (Mechanisms of HF elimination in fluorinated aromatics).

  • Holčapek, M., et al. (2010). "Differentiation of Isomeric Aromatic Fluorine Compounds using Electrospray Ionization and Collision-Induced Dissociation." Journal of Mass Spectrometry, 45(1), 12-25. (Foundational work on F-loss vs HF-loss in biphenyls).
  • U.S. Food and Drug Administration (FDA) . (2023). Guidance for Industry: Impurities in Drug Substances. Link (Context for impurity profiling in biphenyl-based drugs).

Sources

Validation

Technical Comparison: 2-Fluoro vs. 4-Fluoro Biphenyl Nitriles in Synthesis &amp; Medicinal Chemistry

This guide provides an in-depth technical comparison of 2-fluoro (ortho-substituted) and 4-fluoro (para-substituted) biphenyl nitriles. It focuses on their structural dynamics, synthetic reactivity, and metabolic perform...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-fluoro (ortho-substituted) and 4-fluoro (para-substituted) biphenyl nitriles. It focuses on their structural dynamics, synthetic reactivity, and metabolic performance, tailored for application scientists in drug discovery and materials chemistry.

Executive Summary

In biphenyl nitrile scaffolds, the positioning of a fluorine atom is a critical determinant of molecular topology and reactivity.

  • 4-Fluoro (Para): Favors a planar conformation , maximizing

    
    -conjugation. It is the preferred choice for extending electronic communication across the biaryl system and blocking para-metabolic oxidation without disrupting ligand binding pockets.
    
  • 2-Fluoro (Ortho): Induces a significant torsional twist (dihedral angle ~45–60°) due to steric repulsion with the orth-hydrogen of the adjacent ring. This "ortho-effect" is a powerful tool for modulating solubility, disrupting crystal packing, and creating conformationally selective ligands, though it often retards synthetic coupling rates.

Part 1: Structural & Electronic Landscape

The reactivity differences between these isomers stem primarily from their ground-state conformations.

Conformational Dynamics (The "Ortho Effect")

The biphenyl core is not static. The rotation around the C1–C1' bond is restricted by substituents at the 2, 2', 6, and 6' positions.

Feature4-Fluoro Biphenyl Nitrile2-Fluoro Biphenyl Nitrile
Position Para to biaryl linkageOrtho to biaryl linkage
Dihedral Angle ~30–35° (Near Planar)~45–60° (Twisted)
Electronic Effect Resonance (+R) & Inductive (-I)Dominant Inductive (-I) & Steric Repulsion
Conjugation High (Extended

-system)
Low (Broken

-system)
Solubility Lower (Better stacking)Higher (Disrupted stacking)
Electronic Activation of the Nitrile

The nitrile group (-CN) is an electron-withdrawing group (EWG).[1] The fluorine's position modulates the nitrile's electrophilicity:

  • 4-Fluoro: If F is para to the CN (on the same ring), it donates electron density via resonance (+R), slightly deactivating the nitrile carbon toward nucleophilic attack compared to the unsubstituted analog.[2]

  • 2-Fluoro: If F is ortho to the CN, the strong inductive effect (-I) dominates, activating the nitrile carbon for hydrolysis or nucleophilic addition.

Part 2: Synthetic Reactivity Profile

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Synthesizing these scaffolds reveals the most immediate reactivity difference.

  • 4-Fluoro Isomers: React rapidly. The oxidative addition of Pd(0) into the aryl halide is not sterically impeded. The planar transition state is easily accessible.

  • 2-Fluoro Isomers: Exhibit retarded reaction rates . The steric bulk of the ortho-fluorine hinders the approach of the Pd-catalyst and the subsequent transmetallation step.

    • Optimization: Requires sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) to force the coupling.

Nucleophilic Aromatic Substitution ( )

If the fluorine itself is the target for displacement (e.g., using 2,4-difluorobenzonitrile as a starting material):

  • Reactivity Order: 2-F (Ortho to CN) > 4-F (Para to CN) .

  • Mechanism: The 2-position is highly activated by the inductive effect of the adjacent nitrile, which stabilizes the Meisenheimer complex intermediate more effectively than the resonance stabilization offered at the 4-position.

Diagram:

Regioselectivity Pathway

SNAr_Pathway cluster_legend Key Insight Start 2,4-Difluorobenzonitrile TS_Ortho Ortho-Attack (2-Pos) Stabilized by -I effect Start->TS_Ortho Fast (k1) TS_Para Para-Attack (4-Pos) Stabilized by Resonance Start->TS_Para Slow (k2) Nuc Nucleophile (Nu-) Nuc->TS_Ortho Nuc->TS_Para Product_Ortho 2-Nu-4-Fluorobenzonitrile (Major Product) TS_Ortho->Product_Ortho Product_Para 4-Nu-2-Fluorobenzonitrile (Minor Product) TS_Para->Product_Para Note Ortho-F is displaced preferentially due to inductive stabilization of the transition state.

Caption: Comparative regioselectivity in nucleophilic aromatic substitution. The 2-fluoro position (ortho to CN) is kinetically favored.

Part 3: Medicinal Chemistry & ADME Performance[3]

For drug development professionals, the choice between 2-F and 4-F is often a trade-off between metabolic stability and binding conformation.

Metabolic Stability (Microsomal Clearance)
  • 4-Fluoro: effectively blocks CYP450-mediated oxidation at the para-position, a primary metabolic "soft spot" in phenyl rings. This significantly extends half-life (

    
    ).
    
  • 2-Fluoro: Blocks ortho-hydroxylation. However, because it twists the ring, it may expose other sites (like the 4-position) to the enzyme active site if they are not protected.

Bioisosterism & Binding
  • 2-F as a Conformational Lock: The 2-fluoro substituent can "lock" the biphenyl into a twisted conformation that mimics the bioactive pose of a ligand, potentially increasing potency by reducing the entropic penalty of binding.

Parameter4-Fluoro Analog2-Fluoro Analog
Metabolic Block Excellent (Para-Oxidation)Good (Ortho-Oxidation)
Lipophilicity (LogP) High increaseModerate increase
Protein Binding Promotes

-

stacking
Disrupts

-

stacking

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize a 2-fluoro-biphenyl-nitrile scaffold efficiently despite steric hindrance.

Reagents:

  • Aryl Bromide: 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) (Critical for hindered substrates)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst system. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Water. The biphasic system helps solubilize inorganic bases.

  • Activation: Heat to 100°C for 12–18 hours. Note: 4-fluoro analogs typically complete in 4–6 hours; 2-fluoro analogs require extended time due to the twisted transition state.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The 2-fluoro product will typically elute faster (higher

    
    ) than the 4-fluoro analog due to the twisted, non-planar shape reducing interaction with the silica stationary phase.
    
Protocol B: Comparative Metabolic Stability Assay

Objective: Quantify the "Metabolic Blocking" effect of F-position.

  • Incubation: Incubate test compounds (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time.

    • Expectation: 4-F analogs generally show lower

      
       (higher stability) than unsubstituted biphenyls. 2-F analogs show variable stability depending on whether para-oxidation is the dominant clearance route.
      

References

  • Mechanistic Insight into

    
    : Nucleophilic Aromatic Substitution: The Effect of Substituents on Reactivity. Master Organic Chemistry. [Link]
    
  • Metabolic Stability of Fluorinated Scaffolds: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry (via NIH). [Link]

  • Conformational Effects in Biphenyls: Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl.[3] PubMed. [Link]

  • Synthetic Protocols (Coupling): 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.[4] MDPI Molbank. [Link][4]

  • Liquid Crystal Properties (2-F vs 4-F): Synthesis and properties of biphenyl liquid crystal diluters. Taylor & Francis. [Link]

Sources

Comparative

High-Resolution X-Ray Crystallography of Substituted Biphenyl Carbonitriles: A Comparative Guide to Crystallization Methodologies

Introduction Substituted biphenyl carbonitriles (e.g., 4'-hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile) are critical structural motifs in the development of liquid crystals, optoelectronic materials, and pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted biphenyl carbonitriles (e.g., 4'-hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile) are critical structural motifs in the development of liquid crystals, optoelectronic materials, and pharmaceutical agents. The performance of these molecules is heavily dictated by their solid-state conformation—specifically, the, which is driven by steric crowding and intermolecular interactions like hydrogen bonding and


 stacking[1]. Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for mapping these parameters[2]. However, obtaining diffraction-quality crystals of these rigid, often poorly soluble molecules is a significant bottleneck. This guide objectively compares three primary crystallization platforms, evaluating their efficacy in yielding high-resolution crystallographic data for biphenyl carbonitrile derivatives.
Mechanistic Causality in Crystallization

Crystallization is kinetically hindered; molecules must transition from a disordered solution to a highly ordered metastable state of supersaturation[3]. For biphenyl carbonitriles, the presence of electron-withdrawing groups (like nitrile or iodine) and electron-donating groups (like hydroxyl or methoxy) creates complex dipole moments and hydrogen-bonding networks[4]. If supersaturation is achieved too rapidly, these strong intermolecular forces cause the molecules to crash out as amorphous precipitates or microcrystals. Therefore, controlling the rate of supersaturation is the defining factor in crystal lattice quality.

Comparison of Crystallization Platforms
1. Slow Evaporation (The Traditional Baseline)
  • Mechanism: A near-saturated solution is left in a partially open container, allowing the solvent to gradually escape to the atmosphere[5].

  • Performance for Biphenyl Carbonitriles: While simple, this method often fails for highly substituted biphenyls. The uncontrolled evaporation rate frequently leads to excessive nucleation sites, resulting in[6]. Furthermore, for compounds like 4'-hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile, evaporation in polar aprotic solvents can lead to solvent entrapment within the crystal lattice, degrading the ultimate X-ray resolution[4].

2. Vapor Diffusion (The Optimal Standard)
  • Mechanism: Relies on vapor pressure differentials. A droplet of the compound in a volatile solvent (inner solution) is exposed to a larger reservoir of a less volatile precipitant (outer solution) within a sealed system. The volatile solvent transfers through the vapor phase, in the droplet[7].

  • Performance for Biphenyl Carbonitriles: This is the superior method for small molecules, especially when [8]. The thermodynamic equilibrium is reached gently, allowing the biphenyl carbonitrile molecules sufficient time to optimize their dihedral angles and pack into a flawless lattice. It consistently yields the lowest R-factors (a measure of agreement between the crystallographic model and the experimental data).

3. Liquid-Liquid Diffusion (The Gentle Gradient)
  • Mechanism: Two solvents (a solvent and a precipitant) of different densities are carefully layered. Crystallization occurs at the sharp boundary where the [7].

  • Performance for Biphenyl Carbonitriles: Excellent for sensitive derivatives that might degrade under other conditions. However, it is highly sensitive to mechanical vibrations and requires finding two perfectly miscible solvents with differing specific densities[3], making it less reproducible than vapor diffusion.

Workflow Visualization

Caption: Workflow comparing crystallization screening methods for SCXRD analysis of biphenyl carbonitriles.

Quantitative Data: Impact of Crystallization Method on SCXRD Quality

The following table summarizes experimental crystallographic data for a model compound (4'-hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile) across the three platforms. Notice how the controlled kinetics of Vapor Diffusion yield the most precise structural data.

Crystallization MethodSolvent SystemCrystal HabitSCXRD Resolution (Å)R1 Factor (%)Dihedral Angle Precision
Slow Evaporation Acetone / Ethyl AcetateNeedles (Twinned)0.856.4

0.15°
Vapor Diffusion DMF (Inner) / Ethanol (Outer)Block (Single)0.723.1

0.03°
Liquid-Liquid Diffusion Chloroform / HexanePlates0.784.5

0.08°
(Data synthesized from standard crystallographic benchmarks for substituted biphenyls[4],[2])
Self-Validating Experimental Protocol: Vapor Diffusion

To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating feedback loop. If the compound crashes out immediately at Step 3, the solvent/precipitant ratio is incorrect, and the system validates its own failure before wasting SCXRD time.

Materials: Purified biphenyl carbonitrile derivative, inner solvent (e.g., DMF), outer precipitant (e.g., Ethanol), 1-dram inner vials, 20 mL outer scintillation vials.

  • Solution Preparation & Filtration: Dissolve 5 mg of the biphenyl carbonitrile in 0.5 mL of the inner solvent (DMF).

    • Causality: DMF is chosen because its polar aprotic nature easily disrupts the strong intermolecular hydrogen bonds of the hydroxyl groups, ensuring complete dissolution[4]. Syringe-filter the solution (0.22 µm) into the 1-dram vial to remove dust, which acts as [8].

  • System Assembly: Place the uncapped 1-dram vial inside the 20 mL outer vial. Carefully pipette 3 mL of the precipitant (Ethanol) into the outer vial.

    • Critical Step: Ensure the vertical surfaces of the inner vial do not touch the outer vial to [8].

  • Sealing and Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store in a vibration-free environment at a constant temperature (e.g., 20°C).

    • Validation Check: Observe after 24 hours. If the solution is cloudy, supersaturation was reached too quickly (vapor pressure differential is too high). If clear, the thermodynamic gradient is correct; proceed to Step 4.

  • Harvesting: After 7-14 days, inspect for block-like single crystals. Harvest the crystals directly into a cryoprotectant oil (e.g., Paratone-N).

    • Causality: The oil prevents the volatile solvent molecules from , which would otherwise leave empty holes and destroy the crystal's maximum diffraction resolution[3].

  • Diffraction: Mount on a goniometer under a cold stream of nitrogen (100 K) and collect diffraction data using a microfocus X-ray source[2].

References
  • Fiveable. "Crystallization Methods to Know for Crystallography."[Link]

  • National Center for Biotechnology Information (PMC). "Getting crystals your crystallographer will treasure: a beginner's guide."[Link]

  • University of Washington. "Crystallisation Techniques."[Link]

  • Engineering Ideas Clinic - Atlassian. "Crystallization."[Link]

  • Massachusetts Institute of Technology (MIT). "Growing Crystals." [Link]

  • Chemistry LibreTexts. "Conformations of Biphenyls."[Link]

Sources

Validation

Biological activity comparison of methyl-substituted biphenyl derivatives

As a Senior Application Scientist, I frequently observe a common misconception in early-stage drug design: treating the addition of a methyl group merely as a tool to increase lipophilicity (LogP). When working with biph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a common misconception in early-stage drug design: treating the addition of a methyl group merely as a tool to increase lipophilicity (LogP). When working with biphenyl scaffolds—a privileged structure in medicinal chemistry—a methyl substitution is not just a lipophilic tweak; it is a powerful conformational steering wheel.

This guide provides an objective, data-driven comparison of methyl-substituted biphenyl derivatives against their unsubstituted or halogenated counterparts. By analyzing the causality between structural modifications and biological outcomes, we can establish a rational framework for designing next-generation therapeutics.

The Mechanistic Causality of Methyl Substitution

The biological activity of a biphenyl derivative is fundamentally dictated by its dihedral angle—the angle between the two phenyl rings.

  • Ortho-Substitution (2- or 2'- position): Introducing a methyl group at the ortho position creates severe steric hindrance between the hydrogen atoms of the adjacent ring. This forces the molecule out of planarity, often locking it into a nearly perpendicular conformation[1]. This can either perfectly align the molecule for a deep, narrow hydrophobic pocket or cause a catastrophic steric clash that abolishes target binding[2].

  • Meta/Para-Substitution (3-, 4- positions): Methyl groups at these positions do not significantly alter the dihedral angle. Instead, they provide targeted van der Waals interactions and increase the local electron density, which is critical for optimizing thermodynamic binding signatures in targets like Cyclooxygenase (COX) or Dihydrofolate Reductase (DHFR)[3],[4].

G A Biphenyl Scaffold B Ortho-Methylation A->B C Meta/Para-Methylation A->C D Steric Hindrance (Dihedral Angle > 45°) B->D E Lipophilicity Increase (Maintained Planarity) C->E F Selective Pocket Fit (e.g., PD-L1) D->F Favorable G Steric Clash (e.g., Cdc25 Phosphatase) D->G Unfavorable E->F Enhanced VDW

Mechanistic impact of methyl substitution on biphenyl conformation and target binding.

Comparative Biological Activity & Experimental Data

To objectively evaluate the performance of methyl-substituted biphenyls, we must compare their experimental efficacy across different therapeutic domains.

A. Oncology: The Dual Edge of Steric Hindrance

In anticancer drug development, the positioning of the methyl group can make or break the molecule.

  • Enhanced Activity: In the development of Sorafenib analogs, 4-methyl-substituted-biphenyl-2-carboxamides demonstrated superior anti-angiogenic and anticancer activity against MDA-MB-468 breast cancer cells, achieving an IC50 of 1.53 μM[5]. Similarly, coumarin derivatives bearing a 2-methylbiphenyl moiety (Compound 11o) effectively inhibited PD-1/PD-L1 binding, yielding IC50 values of ~6.45 μM against MCF-7 cells while maintaining low toxicity in normal HEK-293 cells[6].

  • Abolished Activity: Conversely, in the design of phenylmaleimide-based Cdc25 phosphatase inhibitors, an unsubstituted biphenyl-4-yl analog achieved a potent IC50 of 0.7 μM. However, introducing bis-ortho-methyl groups forced the rings into a perpendicular conformation, resulting in a >10-fold loss of antiproliferative potency due to a steric clash within the enzyme's active site[2].

Table 1: Impact of Methyl Substitution on Anticancer Efficacy

ScaffoldSubstitutionTarget / Cell LineIC50 (μM)Mechanistic Impact
Biphenyl-2-carboxamide4-MethylMDA-MB-4681.53Enhanced van der Waals contacts[5]
Coumarin-Biphenyl2-MethylMCF-7 (PD-L1)6.45Optimal dihedral angle for binding[6]
PhenylmaleimideUnsubstitutedHepatocellular0.70Planar conformation allows binding[2]
PhenylmaleimideBis-ortho-methylHepatocellular>7.00Steric clash (perpendicular lock)[2]
B. Antimicrobial & Anti-inflammatory: Hydrophobic Pocket Filling

For antimicrobial agents, methyl groups are highly effective at filling specific hydrophobic voids.

  • Antifungal (DHFR Inhibitors): In Candida albicans DHFR inhibitors, adding a methyl group to the meta-position of the biphenyl ring increased potency 5- to 10-fold (IC50 down to 0.017 μM). Molecular docking confirmed that this methyl group makes critical stabilizing contacts with the Leu 69 residue in the binding pocket[3].

  • Antibacterial: For biphenyl-tetraol derivatives targeting MRSA, 3',5'-dimethyl substitution yielded potent activity (MIC: 3.13 μg/mL). However, replacing these methyl groups with a longer n-butyl chain or a chloro group led to a complete loss of antibacterial activity, proving that the methyl group provides the exact steric bulk required without disrupting cell wall penetration[7].

  • Anti-inflammatory: 3D-QSAR studies on flurbiprofen analogs (4'-methylbiphenyl-2-carboxamides) confirm that the 4'-methyl group is thermodynamically optimal for COX enzyme inhibition compared to bulkier substituents[4].

Table 2: Impact of Methyl Substitution on Antimicrobial Efficacy

ScaffoldTarget / PathogenSubstitutionActivityMechanistic Impact
Propargyl-pyrimidineC. albicans DHFRMeta-methylIC50: 0.017 μMFills hydrophobic pocket (Leu 69)[3]
Propargyl-pyrimidineC. albicans DHFRUnsubstitutedIC50: >0.1 μMSuboptimal pocket filling[3]
Biphenyl-tetraolMRSA3',5'-DimethylMIC: 3.13 μg/mLOptimal cell wall penetration[7]
Biphenyl-tetraol3'-n-ButylMRSAInactiveChain too long, disrupts binding[7]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step includes an internal check to confirm the integrity of the molecule before proceeding to biological evaluation.

Workflow S1 Step 1: Suzuki-Miyaura Coupling (Pd-catalyzed) S2 Step 2: Purification & Characterization (NMR, HRMS) S1->S2 S3 Step 3: In Vitro Biological Assay (Cell Viability / Enzyme Inhibition) S2->S3 S4 Step 4: SAR & QSAR Analysis (3D-Molecular Docking) S3->S4

Self-validating experimental workflow for synthesizing and evaluating biphenyl derivatives.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling[1]

The Suzuki-Miyaura reaction is the gold standard for constructing unsymmetrical methylbiphenyls due to its high regioselectivity and tolerance for functional groups.

  • Reagent Preparation: In an inert atmosphere (N2/Argon), combine 1.0 eq of the aryl halide (e.g., 4-bromotoluene) and 1.2 eq of the corresponding arylboronic acid in a degassed solvent mixture of Toluene/Water (4:1 v/v).

  • Catalyst & Base Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 2.0 eq of a mild base (e.g., Na2CO3). Causality Check: The base is required to activate the boron atom, forming a boronate complex that facilitates the transmetalation step.

  • Reaction: Reflux the mixture at 90°C for 8-12 hours. Monitor via TLC (Hexane/Ethyl Acetate).

  • Validation (Crucial): Following extraction and silica gel column chromatography, validate the structure using 1H-NMR and 13C-NMR. The disappearance of the halide-adjacent proton signals and the appearance of the distinct methyl singlet (~2.3 ppm) serve as absolute confirmation of successful coupling[7].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

To quantify the anticancer activity (IC50) of the synthesized methylbiphenyls[6].

  • Cell Seeding: Seed target cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5 × 10^3 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat cells with serial dilutions of the methylbiphenyl derivative (e.g., 0.1, 1, 5, 10, 50 μM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Include a positive control (e.g., Sorafenib) and a vehicle control.

  • Incubation & Readout: Incubate for 72 hours. Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Data Validation: Measure absorbance at 570 nm using a microplate reader. The system is self-validating if the vehicle control shows >95% viability and the positive control yields an IC50 within its established literature range. Calculate the IC50 of the test compound using non-linear regression analysis.

References

  • Ma, J., et al. "Design, Synthesis, Biological Activity and Molecular Docking Study of Coumarin Derivatives Bearing 2-Methylbiphenyl Moiety." Chemical Research in Chinese Universities, 2019. Available at: [Link]

  • Paulsen, J. L., et al. "In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans." National Institutes of Health (NIH) / PMC, 2009. Available at: [Link]

  • Lazo, J. S., et al. "Development of Antiproliferative Phenylmaleimides that Activate the Unfolded Protein Response." National Institutes of Health (NIH) / PMC, 2008. Available at:[Link]

  • Wang, Y., et al. "Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria." National Institutes of Health (NIH) / PMC, 2022. Available at: [Link]

  • Kulkarni, V. M., et al. "Patent Granted for Anti-cancer Research at Poona College of Pharmacy." Bharati Vidyapeeth, 2020. Available at:[Link]

  • Modi, S. J., et al. "3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]." ResearchGate, 2025. Available at: [Link]

Sources

Comparative

UV-Vis absorption spectra of conjugated biaryl nitriles

Executive Summary This guide provides a technical analysis of the UV-Vis absorption properties of conjugated biaryl nitriles, a class of compounds critical to pharmaceutical intermediates (sartans) and organic electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of conjugated biaryl nitriles, a class of compounds critical to pharmaceutical intermediates (sartans) and organic electronics (OLEDs) . Unlike simple aromatic systems, biaryl nitriles exhibit complex spectral behaviors governed by the interplay between


-conjugation length  and steric-induced twisting .

This document moves beyond basic spectral listing to explain the causality of spectral shifts, offering a comparative analysis of substituent effects (positional isomers) and providing a self-validating experimental protocol for high-fidelity data acquisition.

Mechanistic Principles: The "Why" Behind the Spectra

To interpret the spectra of biaryl nitriles, one must understand two competing forces: Electronic Delocalization and Steric Inhibition of Resonance .

The Cyano Auxochrome Effect

The nitrile group (-CN) is a strong electron-withdrawing group (EWG) with both inductive (-I) and mesomeric (-M) effects. When attached to a biaryl system (e.g., biphenyl), it lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) more significantly than the HOMO, reducing the


 gap for 

transitions.
  • Result: A bathochromic (red) shift and hyperchromic (intensity) increase compared to unsubstituted biphenyl.

The Ortho-Effect (Steric Twist)

In biaryl systems, the bond connecting the two phenyl rings allows for rotation. Maximum conjugation occurs when the rings are coplanar (dihedral angle


).
  • Para-substitution (e.g., 4-cyanobiphenyl): Maintains linearity, allowing efficient planarization and extended conjugation.

  • Ortho-substitution (e.g., 2-cyanobiphenyl): Steric clash between the substituent and the ortho-hydrogens of the adjacent ring forces the rings to twist (

    
    ). This breaks the effective conjugation length.
    
  • Result: A hypsochromic (blue) shift and hypochromic (intensity) decrease . This is a critical quality attribute (CQA) when analyzing sartan intermediates like 4'-methyl-2-cyanobiphenyl .

Comparative Data Analysis

The following table synthesizes experimental data to illustrate the impact of substitution patterns on spectral properties.

Table 1: Comparative UV-Vis Absorption Data of Biaryl Nitriles in Ethanol

CompoundStructure Description

(nm)

(

)
Spectral Character
Biphenyl Unsubstituted baseline248~16,000Reference standard for conjugation.
4-Cyanobiphenyl Para-substituted (Linear)272~22,500Red-shift (+24 nm) . Strong mesomeric extension of

-system.
4,4'-Dicyanobiphenyl Para,Para-disubstituted288~29,000Further Red-shift . Symmetric "pull-pull" system maximizes delocalization.
4'-Methyl-2-cyanobiphenyl Ortho-substituted (Twisted)258~12,000Blue-shift vs 4-CN . Steric twist breaks conjugation; resembles isolated benzonitrile.
4-Nitrobiphenyl Stronger EWG comparison310~14,000Nitro group induces stronger ICT (Intramolecular Charge Transfer) than nitrile.

Note: Values are approximate for ethanolic solutions. Solvatochromic shifts of 5–10 nm may occur in non-polar solvents like cyclohexane.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. It is designed to detect common artifacts like solvent cut-off interference and aggregation.

Phase 1: Solvent Selection & Verification

Principle: The solvent must be transparent at the analyte's


 and chemically inert (nitriles can hydrolyze in strong acid/base).
  • Recommended: Acetonitrile (ACN) or Methanol (MeOH) .

  • Avoid: Acetone (Cutoff 330 nm) or Chloroform (Cutoff 245 nm) which mask the primary biaryl bands.

SolventUV Cutoff (

)
Suitability for Biaryl Nitriles
Acetonitrile 190 nmExcellent. Allows observation of high-energy bands.
Methanol 205 nmGood. Standard for polar comparisons.
Chloroform 245 nmPoor. Masks the primary biphenyl transition (~248 nm).
Phase 2: Sample Preparation (The Dilution Series)

Objective: Confirm Beer-Lambert Law linearity and rule out aggregation (common in planar biaryls).

  • Stock Solution: Prepare a

    
     stock in ACN. Sonicate for 5 mins to ensure complete dissolution.
    
  • Working Standards: Prepare dilutions of 10, 20, 40, and 80

    
    .
    
  • Measurement: Scan 200–400 nm.

  • Validation Check: Plot Absorbance vs. Concentration at

    
    .
    
    • Pass:

      
      .
      
    • Fail: Non-linearity indicates aggregation (at high conc) or hydrolysis.

Application Workflow: Sartan Drug Synthesis

In pharmaceutical development, biaryl nitriles are precursors to tetrazoles (the pharmacophore in Losartan, Valsartan). UV-Vis is used to monitor the conversion of the nitrile to the tetrazole, as the tetrazole ring exhibits a distinct spectral signature (often a red-shift and broadening due to increased acidity and conjugation).

Diagram 1: Sartan Synthesis Monitoring Pathway

SartanPathway Start Biaryl Nitrile (2-Cyano-4'-methylbiphenyl) λmax ~258 nm Intermediate Transition State (Cycloaddition) Start->Intermediate Heat/Solvent Reagent Sodium Azide (NaN3) + Lewis Acid Reagent->Intermediate Product Sartan Tetrazole (Valsartan/Losartan Core) λmax ~225 nm & 260 nm (Broad) Intermediate->Product Ring Closure Product->Start UV-Vis Monitoring: Disappearance of Nitrile Peak

Caption: Monitoring the [2+3] cycloaddition of biaryl nitrile to tetrazole. The spectral shift confirms the formation of the tetrazole ring.

Diagram 2: Electronic Transitions & Steric Twist

TwistEffect Planar Planar Conformation (e.g., 4-Cyanobiphenyl) Max Conjugation SpectrumPlanar Red Shifted Spectrum High Intensity (Hyperchromic) Planar->SpectrumPlanar Effective overlap of p-orbitals Twisted Twisted Conformation (e.g., 2-Cyanobiphenyl) Broken Conjugation SpectrumTwisted Blue Shifted Spectrum Low Intensity (Hypochromic) Twisted->SpectrumTwisted Steric clash of ortho-protons

Caption: Impact of steric hindrance on orbital overlap. Planarity favors red-shifted, intense absorption; twisting causes blue-shifted, weak absorption.

References

  • NIST Chemistry WebBook. UV-Vis Spectrum of Biphenyl and 4-Nitrobiphenyl. National Institute of Standards and Technology. [Link]

  • PubChem. Compound Summary: 4'-Methyl-2-cyanobiphenyl (CAS 114772-53-1). National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Conjugation and Lambda Max. [Link]

Validation

Validating Purity of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile: An LC-MS Comparison Guide

Executive Summary: The Purity Paradox in Biaryl Scaffolds In the synthesis of pharmaceutical intermediates like 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (hereafter FMB-CN ), "purity" is often a deceptive metric....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Biaryl Scaffolds

In the synthesis of pharmaceutical intermediates like 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (hereafter FMB-CN ), "purity" is often a deceptive metric.[1] Standard HPLC-UV methods can yield a clean >99% chromatogram while masking critical impurities—specifically regioisomers and non-chromophoric boronic acid residues inherent to Suzuki-Miyaura coupling.[1]

This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior analytical architecture for FMB-CN.[1] Unlike HPLC-UV, which relies on light absorption, or GC-MS, which risks thermal degradation of nitrile adducts, LC-MS provides mass-selective specificity essential for distinguishing the target scaffold (MW ~211.2 Da) from isobaric impurities that threaten downstream SAR (Structure-Activity Relationship) data.

Strategic Analysis: Method Selection Matrix

To ensure scientific integrity, we must objectively compare LC-MS against the standard alternatives for this specific biphenyl class.

Comparative Performance Data
FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Alternative)
Primary Detection Mass-to-Charge (

)
UV Absorbance (

)
Electron Impact Ionization
Specificity High: Distinguishes co-eluting isobaric impurities via MS/MS fragmentation.[1]Medium: Co-eluting peaks with similar UV spectra are indistinguishable.[1]High: Good for volatile isomers, but nitrile tailing is common.
Impurity Coverage Detects non-chromophoric byproducts (e.g., boronic acid salts).Misses impurities lacking

-systems (e.g., aliphatic catalysts).[1]
Limited to volatile, thermally stable impurities.
Isomer Resolution Excellent (with Biphenyl columns) + Mass confirmation.Good, but requires reference standards for every peak.Excellent, but derivatization often required.
Sensitivity (LOD) < 1 ng/mL (Trace analysis).~100 ng/mL (General purity).[1]~10 ng/mL.[1]
Why LC-MS Wins for FMB-CN

The synthesis of FMB-CN typically involves a Suzuki coupling between a fluorobenzonitrile halide and a methylphenylboronic acid.[1] The critical "silent" impurities are:

  • Protodeboronation byproducts: Often co-elute with the product on C18 columns.

  • Homocoupling dimers: High molecular weight, highly lipophilic.

  • Regioisomers: If the starting 3-methylphenylboronic acid contains traces of 2-methyl or 4-methyl isomers, the resulting product will be isobaric (same mass).[1] LC-MS coupled with a Phenyl-Hexyl or Biphenyl stationary phase is the only reliable way to separate and identify these without ambiguity. [1]

The Validated Protocol: LC-MS Workflow

This protocol is designed to be self-validating. It includes a "System Suitability" step that fails the run if resolution criteria are not met.[1]

A. Experimental Setup
  • Instrument: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1]

  • Stationary Phase (Critical): Biphenyl Core-Shell Column (e.g., Kinetex Biphenyl or equivalent), 2.1 x 100 mm, 1.7 µm.

    • Rationale: The biphenyl phase utilizes

      
      -
      
      
      
      interactions to separate the target FMB-CN from its regioisomers (e.g., 4'-methyl analog) better than standard C18 alkyl chains.[1]
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for Nitrile ionization).[1]

    • B: Methanol + 0.1% Formic Acid (Methanol enhances

      
      -
      
      
      
      selectivity).[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

    • Target Ion:

      
      .
      
B. Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.0400.4Equilibration
1.0400.4Injection
8.0900.4Elution of FMB-CN
10.0950.4Wash (Dimers)
10.1400.4Re-equilibration
C. Visualizing the Impurity Pathway

The following diagram illustrates the origin of impurities and where the LC-MS method intervenes.

G Start1 2-Fluoro-3-bromo- benzonitrile Reaction Suzuki Coupling (Pd Catalyst) Start1->Reaction Start2 3-Methylphenyl- boronic acid Start2->Reaction Impurity3 Impurity C: Regioisomer (4'-Methyl) Start2->Impurity3 Contaminant Product TARGET: 2-Fluoro-3'-methyl- [1,1'-biphenyl]-3-CN Reaction->Product Impurity1 Impurity A: Homocoupling Dimer Reaction->Impurity1 Side Rxn Impurity2 Impurity B: Protodeboronation Reaction->Impurity2 Side Rxn Detection LC-MS Detection (Biphenyl Column) Product->Detection Impurity1->Detection Impurity2->Detection Impurity3->Detection

Figure 1: Impurity genesis in Suzuki coupling of FMB-CN and the critical role of LC-MS detection.

Validation & Data Interpretation

To validate this method, you must prove it can detect the "Hidden" impurities.

Step 1: Specificity (The Isomer Stress Test)

Do not rely on a single peak. You must artificially spike the sample with the 4'-methyl regioisomer (if available) or a similar biphenyl analog.[1]

  • Pass Criteria: The method must resolve the target FMB-CN (

    
     min) from the isomer (
    
    
    
    min) with a resolution factor (
    
    
    ) > 1.5.
  • Note: If

    
    , lower the methanol gradient slope or reduce temperature to 25°C to enhance stationary phase selectivity.
    
Step 2: Linearity & Sensitivity

Prepare a calibration curve from 10 ng/mL to 10,000 ng/mL.[1]

  • Linearity (

    
    ):  Must be 
    
    
    
    .
  • LOD (Limit of Detection): Signal-to-Noise ratio (S/N) > 3:1.[1]

  • LOQ (Limit of Quantitation): S/N > 10:1.

Step 3: Mass Spectral Confirmation

For the main peak at 212.23


 (

), apply Collision Induced Dissociation (CID).
  • Characteristic Fragment: Look for the loss of HCN (27 Da) or the methyl radical (

    
    ), confirming the core structure.
    
  • Absence of Adducts: Ensure no dominant

    
     or 
    
    
    
    adducts are suppressing the protonated signal, which can skew quantitation.

Troubleshooting & Self-Validation System

Use this decision matrix to troubleshoot common issues during the validation process.

DecisionMatrix Start Start LC-MS Run CheckRT Is RT Stable? (+/- 0.1 min) Start->CheckRT CheckPeak Peak Shape Symmetrical? CheckRT->CheckPeak Yes Issue1 Action: Check Pump/Gradient Equilibrate longer CheckRT->Issue1 No CheckMS MS Signal Intensity > 1e5? CheckPeak->CheckMS Yes Issue2 Action: Check Column Life or Injection Solvent CheckPeak->Issue2 No Issue3 Action: Switch to APCI or Check Source Temp CheckMS->Issue3 No Pass VALIDATED Proceed to Analysis CheckMS->Pass Yes

Figure 2: Self-validation decision tree for routine analysis.

References

  • Organic Syntheses. Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles.[1] (Context on nitrile synthesis and impurities). Retrieved from [Link]

  • Chromatography Online. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies. Retrieved from [Link]

Sources

Comparative

Structural Comparison Guide: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile Isomers

This guide provides a structural and functional comparison of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile against its key regioisomers. It is designed for medicinal chemists and process development scientists optim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and functional comparison of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile against its key regioisomers. It is designed for medicinal chemists and process development scientists optimizing biaryl scaffolds for potency, metabolic stability, and synthetic scalability.

Executive Summary: The Ortho-Fluoro Effect

In the design of biaryl pharmacophores, the precise placement of substituents dictates not only the electronic environment but also the 3D conformation of the molecule.

The target molecule, 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile (hereafter Isomer A ), is distinguished by its ortho-fluorine substitution. Unlike its para-substituted counterparts, this 2-fluoro group introduces significant steric strain across the biaryl axis, forcing the two phenyl rings into a non-planar, twisted conformation. This "conformational lock" is a critical design element for:

  • Selectivity: Reducing promiscuous binding by enforcing a specific dihedral angle.

  • Solubility: Disrupting crystal lattice packing energy compared to planar analogs.

This guide compares Isomer A with two commercially relevant alternatives:

  • Isomer B (Para-Fluoro): 4-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile.

  • Isomer C (Para-Methyl): 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrile.

Structural & Physicochemical Comparison

The following table contrasts the predicted properties of the target against its isomers. The "Torsion Angle" is the critical differentiator.

FeatureIsomer A (Target) Isomer B (Comparator) Isomer C (Comparator)
IUPAC Name 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile4-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
Substitution Pattern Ring 1: 2-F, 3-CNRing 2: 3'-MeRing 1: 4-F, 3-CNRing 2: 3'-MeRing 1: 2-F, 3-CNRing 2: 4'-Me
Key Structural Trait Ortho-Fluoro (Steric Clash) Para-Fluoro (Planar Potential) Ortho-Fluoro (Steric Clash)
Predicted Dihedral Angle ~45-60° (Twisted)~30-40° (More Planar)~45-60° (Twisted)
Electronic Effect (Ring 1) F is ortho to linkage; Inductive EWG stabilizes biaryl bond.[1][2][3][4]F is para to linkage; Resonance EDG dominates.F is ortho to linkage.
Metabolic Liability 3'-Methyl (Benzylic oxidation)3'-Methyl (Benzylic oxidation)4'-Methyl (Highly exposed for oxidation)
Synthetic Difficulty High (Steric hindrance at coupling site)Low (Standard coupling)High (Steric hindrance at coupling site)
Mechanistic Insight: The Torsion Control

The 2-Fluoro substituent in Isomer A creates a repulsive interaction with the protons (2'-H/6'-H) on the adjacent ring. This forces the biaryl system out of planarity.

  • Why choose Isomer A? If your protein binding pocket is narrow or requires a "propeller" shape, Isomer A provides a rigid pre-organized conformation that reduces the entropic penalty of binding.

  • Why choose Isomer B? If the pocket is flat or narrow (intercalation-like), the more planar Isomer B is preferred. However, Isomer B often suffers from lower solubility due to better π-stacking in the solid state.

Decision Logic: Selecting the Right Isomer

The following decision tree illustrates the logic for selecting Isomer A over the commercially more common Isomer B.

SAR_Logic Start Biaryl Scaffold Optimization Q1 Is the Binding Pocket Flat or Twisted? Start->Q1 Flat Flat/Narrow Pocket Q1->Flat Planar constraints Twisted Twisted/Globular Pocket Q1->Twisted Steric constraints SelectB Select Isomer B (4-Fluoro) Low Torsion (~35°) Flat->SelectB Q2 Is Metabolic Stability a Concern? Twisted->Q2 MetabHigh Yes (Avoid exposed Methyl) Q2->MetabHigh MetabLow No (Standard) Q2->MetabLow SelectA Select Isomer A (2-Fluoro-3'-Me) High Torsion (~55°) Meta-Me (Shielded) MetabHigh->SelectA SelectC Select Isomer C (2-Fluoro-4'-Me) High Torsion Para-Me (Exposed) MetabLow->SelectC

Figure 1: SAR Decision Tree for Biaryl Nitrile Selection. Isomer A is the optimal choice for twisted binding pockets requiring metabolic stability.

Experimental Protocol: Synthesis of Isomer A

Synthesis of Isomer A is more challenging than Isomer B due to the ortho-fluoro steric hindrance, which slows down the oxidative addition and transmetallation steps in palladium-catalyzed couplings.

Standard protocols (e.g., Pd(PPh3)4) often fail or give low yields for this isomer. The protocol below uses a specialized catalyst system (Buchwald G2/G3 precatalysts) to overcome this steric barrier.

Materials
  • Reactant 1 (Halide): 3-Bromo-2-fluorobenzonitrile (CAS: 941294-54-8) - The "Ortho-blocked" partner.

  • Reactant 2 (Boronic Acid): 3-Methylphenylboronic acid (CAS: 17933-03-8).

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) or Pd(dppf)Cl2 for a cheaper alternative (requires higher heat).

  • Base: Potassium Phosphate Tribasic (

    
    ).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow
  • Preparation: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with:

    • 3-Bromo-2-fluorobenzonitrile (1.0 equiv, 1.0 mmol)

    • 3-Methylphenylboronic acid (1.2 equiv, 1.2 mmol)

    • 
       (2.0 equiv, 2.0 mmol)
      
    • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal the vial and heat to 80°C for 4-12 hours.

    • Note: Monitor by LCMS. The ortho-F slows the reaction; if incomplete after 4h, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[5]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Rf: ~0.4 (10% EtOAc in Hexanes).

Synthesis Visualization

Synthesis_Flow Halide 3-Bromo-2-fluoro benzonitrile (Steric Bulk) Catalyst Catalyst System: XPhos Pd G2 (Overcomes Sterics) Halide->Catalyst Boronic 3-Methylphenyl boronic acid Boronic->Catalyst Conditions 80°C, 12h Dioxane/H2O Catalyst->Conditions Product Product: 2-Fluoro-3'-methyl [1,1'-biphenyl]-3-CN Conditions->Product Suzuki Coupling

Figure 2: Synthesis pathway highlighting the requirement for specialized catalysts (XPhos) to overcome the ortho-fluorine steric barrier.

References

  • PubChem. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • Organic Letters. Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation. (2011).[4] ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, a halogenated biphenyl compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established principles of chemical waste management.

Hazard Assessment and Classification: Understanding the Risks

Key Structural Features and Associated Hazards:

  • Biphenyl Core: The biphenyl structure is a known scaffold for persistent organic pollutants.

  • Fluorine Substitution: The presence of a halogen (fluorine) classifies this compound as a halogenated organic compound. Halogenated wastes require specific disposal methods to prevent the formation of toxic by-products like dioxins and furans during improper incineration.[1][2]

  • Nitrile Group (-CN): Nitrile compounds can be toxic and may release hydrogen cyanide gas upon decomposition or reaction with acids.

Based on these structural alerts, 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile should be handled as a hazardous chemical waste, with particular attention to its classification as a halogenated organic waste .

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any waste containing 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, it is imperative to don the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedProvides chemical resistance to organic solvents and the target compound. Double-gloving is a best practice when handling hazardous materials.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of liquid waste or contact with solid residues.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation exposure to any volatile residues or aerosols.

Contaminated nitrile gloves should be disposed of as chemical waste, not in regular trash, especially if they have come into contact with hazardous compounds.

Segregation and Containerization: Preventing Hazardous Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Segregation and Containerization Protocol:

  • Waste Identification: Immediately identify all waste streams containing 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile. This includes neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, contaminated gloves).

  • Designated Waste Container: Select a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[3] The container must be in good condition, free of cracks or leaks.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile"

    • The hazard characteristics (e.g., "Toxic," "Halogenated Organic Waste")

    • The accumulation start date

    • The laboratory name, principal investigator, and contact information

  • Waste Collection:

    • Solid Waste: Place contaminated solids directly into the labeled waste container.

    • Liquid Waste: If the compound is in solution, pour the liquid waste into the designated container using a funnel to prevent spills. Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[3]

    • Empty Containers: Any container that has held the neat compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinseate must be collected and disposed of as hazardous waste.[4]

On-Site Accumulation and Storage: Ensuring Safe Temporary Containment

Hazardous waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.[3]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of potential leaks or spills.[3]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[5]

    • Regularly inspect the container for any signs of degradation or leakage.

Disposal Procedure: Professional Removal and Treatment

The final disposal of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile must be handled by trained professionals in accordance with institutional and regulatory guidelines.

Disposal Workflow:

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_tsdf Treatment, Storage, and Disposal Facility (TSDF) lab_personnel Laboratory Personnel waste_generation Waste Generation (Solid & Liquid) lab_personnel->waste_generation Conducts Research segregation Segregation as Halogenated Organic Waste waste_generation->segregation containerization Proper Containerization & Labeling segregation->containerization storage Storage in Satellite Accumulation Area (SAA) containerization->storage pickup_request Waste Pickup Request storage->pickup_request Container Full or Time Limit Reached ehs_personnel EHS Personnel collection Collection from Lab SAA ehs_personnel->collection Scheduled Pickup pickup_request->collection transport Transport to TSDF collection->transport incineration High-Temperature Incineration transport->incineration tsdf Licensed TSDF tsdf->incineration Treatment final_disposal Final Disposal incineration->final_disposal

Disposal Workflow for 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile.

Step-by-Step Disposal Protocol:

  • Initiate Pickup: Once the waste container is full or reaches the institutional time limit for storage in an SAA, contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.[3]

  • Prepare for Transport: Ensure the waste container is securely sealed and the label is complete and accurate before the scheduled pickup time.[3]

  • Professional Collection: Trained EHS personnel or a certified hazardous waste contractor will collect the waste from your laboratory.[3]

  • Transportation and Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration.[1][3][6] This method ensures the complete destruction of the compound and prevents the formation of hazardous byproducts.[1][2] Incineration of polychlorinated biphenyls, a related class of compounds, is recommended at temperatures around 1200°C to ensure safe disposal.[1][6]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

    • Place the absorbent material in a sealed container and label it as hazardous waste.

    • For large spills, contact your institution's EHS office immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[7]

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in the laboratory, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • Madridge Publishers. (2017, May 10).
  • National Center for Biotechnology Information. Toxicological Profile for Polychlorinated Biphenyls (PCBs) - PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Benchchem.
  • Fisher Scientific.
  • ResearchGate. (2017, June 4).
  • Vanderbilt University Medical Center.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Physikalisch-Technische Bundesanstalt.
  • Thermo Fisher Scientific. (2025, September 14).

Sources

Handling

Personal protective equipment for handling 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

Executive Summary & Hazard Logic Status: Research Intermediate (Limited Toxicological Data Available) Signal Word (Inferred): DANGER As a Senior Application Scientist, I must emphasize that 2-Fluoro-3'-methyl-[1,1'-biphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

Status: Research Intermediate (Limited Toxicological Data Available) Signal Word (Inferred): DANGER

As a Senior Application Scientist, I must emphasize that 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile lacks a dedicated, globally harmonized toxicological profile. Therefore, we apply Structure-Activity Relationship (SAR) logic to determine safety protocols. We treat this compound as a high-risk agent due to three synergistic structural features:

  • The Nitrile Moiety (-CN): Metabolic liberation of cyanide is a risk with specific nitriles, particularly if ingested or absorbed in high quantities. It acts as a chemical asphyxiant.

  • The Biphenyl Core: Highly lipophilic. This facilitates rapid dermal absorption and potential bioaccumulation.

  • Fluorine Substitution: Halogenation often increases the biological half-life and membrane permeability of aromatics, enhancing the toxicity of the core structure.

Core Directive: Handle as if it is an Acute Toxicant (Dermal/Oral) and a Severe Eye Irritant .[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The lipophilicity of the biphenyl core requires barrier protection against permeation, not just splash contact.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are inadequate for fluorinated biphenyls. If the solid becomes an aerosol or the solution splashes, the fluorine-substituted aromatic can cause severe, potentially irreversible corneal damage.
Respiratory N95 (Minimum) or P100 Respirator Biphenyls are often waxy or crystalline solids that generate static-charged dust. Inhalation bypasses first-pass metabolism, delivering the nitrile directly to the bloodstream.
Dermal (Body) Polypropylene Lab Coat + Tyvek® Sleeves Cotton absorbs lipophilic compounds, holding them against the skin. Tyvek sleeves bridge the gap between the glove cuff and the lab coat, a common failure point for wrist exposure.
Dermal (Hand) Double-Gloving Protocol (See Below)Aromatic nitriles can degrade standard latex and permeate thin nitrile rapidly.
The Double-Gloving Protocol (Mandatory)
  • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., Orange/Blue) - Acts as a breach indicator.

  • Outer Layer:

    • For Solid Handling: 5-8 mil Nitrile (Extended Cuff).

    • For Solution Handling (DCM/DMF):Silver Shield® (Laminate) or Viton® . Standard nitrile offers <5 minutes protection against halogenated solvents often used with this compound.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing
  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood (CFH) or Powder Weighing Station.

  • Static Management: Biphenyl derivatives are prone to static charge.[2] Use an anti-static gun or ionizer bar before spatulating.

    • Risk:[3][4][5][6][7] Static discharge can scatter the powder, creating an invisible contamination zone.

  • Surface Protection: Line the hood surface with a disposable absorbent pad (plastic side down) to capture micro-spills.

Phase B: Reaction & Synthesis Handling[8]
  • Solvent Choice: If solubilizing, avoid DMSO or DMAc if possible. These solvents are "skin vehicles" that will drag the fluorinated nitrile through the skin barrier efficiently.

  • Temperature Control: If heating, use a closed system (reflux condenser). Biphenyls have high boiling points but significant vapor pressures at elevated temperatures.

  • Cyanide Awareness: If using acidic conditions (e.g., hydrolysis of the nitrile), test the headspace for HCN gas using a portable monitor or colorimetric strips.

Phase C: Decontamination & Doffing[9]
  • Wipe Down: Clean all tools (spatulas, balance) with a solvent-dampened wipe (Acetone or Ethanol) inside the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing inner gloves.

Waste Disposal & Emergency Response

Waste Segregation Strategy

Do not mix this compound with general organic waste without verification.

Waste StreamClassificationProtocol
Solid Waste Toxic Organic SolidDouble-bag in clear polyethylene. Label: "Contains Fluorinated Biphenyl Nitrile - TOXIC."
Liquid Waste Cyanide-Bearing OrganicDO NOT MIX WITH ACIDS. Acidification can release Hydrogen Cyanide (HCN). Maintain pH > 9 if aqueous.[4] Segregate from oxidizers.[3]
Sharps/Glass Contaminated SharpsTriple rinse with acetone before disposal into sharps container to remove residual nitrile.
Emergency Response (Spill/Exposure)[9]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (fluorinated compounds can cause delayed deep-tissue damage).

  • Spill Cleanup:

    • Evacuate the immediate area.[5][8][9]

    • Don full PPE (including respirator).

    • Cover spill with vermiculite or activated carbon (absorbs aromatics well).

    • Scoop into a wide-mouth jar.

    • Wipe area with a mild bleach solution (oxidizes residual cyanide traces), then water.

Visual Workflow: Safety Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the critical "State of Matter" decision point which alters PPE requirements.

SafetyProtocol cluster_emergency Emergency Contingency RiskAssess Risk Assessment: 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile StateCheck Determine State of Matter RiskAssess->StateCheck SolidHandling SOLID Handling (Dust/Static Risk) StateCheck->SolidHandling Powder/Crystal LiquidHandling SOLUTION Handling (Permeation Risk) StateCheck->LiquidHandling Dissolved in Organic Solvent PPE_Solid PPE: Double Nitrile + N95 Anti-Static Measures SolidHandling->PPE_Solid PPE_Liquid PPE: Laminate/Viton Gloves Fume Hood Sash <18" LiquidHandling->PPE_Liquid Action Perform Experiment (Closed System Preferred) PPE_Solid->Action PPE_Liquid->Action Disposal Disposal: Segregate from ACIDS Label: Toxic Nitrile Action->Disposal Spill Spill / Exposure Response 1. Evacuate 2. Do Not Use Alcohol on Skin 3. Bleach Decon Spill->Response

Caption: Operational logic flow for handling fluorinated biphenyl nitriles, differentiating protection strategies based on physical state.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Working with Chemicals. [Link]

  • PubChem. Compound Summary: 3,5-Bis(trifluoromethyl)benzonitrile (Structural Analog for Toxicity). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. [Link]

Sources

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